Pyridine-4-sulfonyl Chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyridine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMOJCOXIZRTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468975 | |
| Record name | Pyridine-4-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134479-04-2 | |
| Record name | Pyridine-4-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of Pyridine-4-sulfonyl Chloride
An In-depth Technical Guide to Pyridine-4-sulfonyl Chloride: Properties, Reactivity, and Applications
Abstract
This compound (CAS No: 134479-04-2) is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, combining the aromatic pyridine scaffold with a highly reactive sulfonyl chloride moiety, makes it an indispensable building block for introducing the pyridylsulfonyl group into diverse molecular frameworks.[2] This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, its characteristic reactivity, common synthetic pathways, and critical safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific data to serve as a practical resource for leveraging this versatile compound in complex synthetic endeavors.
Molecular Structure and Identification
This compound is an organosulfur compound characterized by a pyridine ring substituted at the 4-position with a sulfonyl chloride functional group (-SO₂Cl).[3] This structure is fundamental to its chemical behavior, with the electron-withdrawing nature of the sulfonyl group and the specific electronic properties of the pyridine ring dictating its reactivity profile.
The key identifiers for this compound are:
-
CAS Number : 134479-04-2[2]
-
Molecular Formula : C₅H₄ClNO₂S[4]
-
Synonyms : 4-Pyridinesulfonyl chloride[3]
A hydrochloride salt version of this compound, this compound hydrochloride (CAS No: 489430-50-4), is also commercially available and used in synthesis.[5]
Physical and Spectroscopic Properties
Physical Properties
The physical characteristics of this compound are essential for its proper handling, storage, and use in experimental design. While often described as a white or brown powder, it is critical to consult supplier-specific data as appearances can vary with purity.[2][3]
| Property | Value | Source(s) |
| Appearance | Brown powder | [2] |
| Boiling Point | 284 °C | [2][6] |
| Density | 1.488 g/cm³ | [2] |
| Flash Point | 126 °C | [2][6] |
| Refractive Index | 1.553 | [6] |
| Topological Polar Surface Area | 55.4 Ų | [3][6] |
Spectroscopic Profile
While specific spectral data is not provided in the search results, a typical spectroscopic profile can be predicted based on the molecule's structure:
-
¹H NMR : The proton spectrum would show characteristic signals for the α- and β-protons of the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The symmetry of the 4-substituted ring would lead to a simplified AA'BB' or similar coupling pattern.
-
¹³C NMR : Carbon signals would correspond to the five carbons of the pyridine ring, with the carbon atom attached to the sulfonyl group (C4) being significantly deshielded.
-
IR Spectroscopy : Key vibrational bands would include those for S=O stretching (typically strong, in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions) and C=N/C=C stretching from the pyridine ring.
-
Mass Spectrometry : The molecular ion peak (M+) would be observed at m/z 177, with a characteristic isotopic pattern (M+2) due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Chemical Properties and Reactivity
The chemical utility of this compound is dominated by the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[7] This functional group is highly susceptible to nucleophilic attack, making the compound an excellent reagent for sulfonylation reactions.[2]
Core Reactivity: Nucleophilic Substitution
The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it a prime target for a wide range of nucleophiles (Nu⁻), leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. This is the foundational mechanism for its most common applications.[7]
Key Synthetic Transformations
The reaction of this compound with primary or secondary amines is one of its most important applications, yielding pyridylsulfonamides.[7] This transformation is a cornerstone in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous therapeutic agents.[8][9] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl).[8] A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[9]
Caption: Simplified synthesis of this compound.
Safe Handling, Storage, and Disposal
Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.
Hazard Identification
The compound is classified as corrosive and an irritant. Based on GHS classifications for the hydrochloride salt, which are likely similar for the free base, the primary hazards include:
-
H314 : Causes severe skin burns and eye damage. [5]* H335 : May cause respiratory irritation. [5]* H302 : Harmful if swallowed. [5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact and inhalation:
-
Eye/Face Protection : Wear tightly fitting safety goggles and a face shield. [10]* Skin Protection : Use impervious gloves (inspected before use) and wear fire/flame-resistant laboratory clothing. [10][11]* Respiratory Protection : Handle in a well-ventilated area, preferably within a chemical fume hood. [12]If exposure limits are exceeded, a full-face respirator may be required. [10]
Storage and Stability
-
Conditions : Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon). [13][14]It is often recommended to store at 2-8°C for long-term stability. [13][14]* Incompatibilities : Keep away from water and moisture due to hydrolysis. [12]Avoid contact with strong oxidizing agents, bases, and sources of ignition. [15]* Stability : The product is chemically stable under standard ambient conditions when stored correctly.
Spills and Disposal
In case of a spill, evacuate the area, ensure adequate ventilation, and prevent the material from entering drains. [12]Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal. [11]All waste should be disposed of in accordance with local, state, and federal regulations. [11]
Applications in Research and Drug Development
The versatility of this compound makes it a valuable intermediate in several fields:
-
Pharmaceuticals : It is a key building block for synthesizing sulfonamide-containing drugs, which exhibit a wide range of biological activities, including antimicrobial and anticancer properties. [1][7]* Agrochemicals : The pyridylsulfonyl moiety is present in various herbicides and pesticides. [1]* Materials Science : It is used to create functional molecules and polymers where the specific electronic and binding properties of the pyridylsulfonyl group are desired. [1]
Conclusion
This compound is a highly reactive and versatile chemical intermediate of significant value to the scientific community. Its utility is centered on the electrophilic nature of the sulfonyl chloride group, which allows for the straightforward formation of sulfonamides and sulfonate esters. A thorough understanding of its physical properties, chemical reactivity, and hazardous nature is paramount for its safe and effective use. By adhering to rigorous handling protocols, researchers can successfully leverage this powerful building block to advance innovation in drug discovery, agrochemicals, and materials science.
References
-
Vertex AI Search. This compound: Your Partner for Custom Synthesis Needs. 1
-
Vertex AI Search. Understanding this compound: Properties and Chemical Applications. 2
-
ChemicalBook. This compound CAS#: 134479-04-2. 4
-
Guidechem. This compound 134479-04-2 wiki. 3
-
Benchchem. This compound | 134479-04-2. 7
-
PubChem. This compound hydrochloride | C5H5Cl2NO2S | CID 22034080. 5
-
ECHEMI. This compound SDS, 134479-04-2 Safety Data Sheets. 10
-
ECHEMI. 134479-04-2, this compound Formula. 6
-
Organic Syntheses Procedure. A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. 16
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Aladdin. SAFETY DATA SHEET. 11
-
AK Scientific, Inc. Pyridine-3-sulfonyl chloride. 13
-
Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. 12
-
RSC Advances. Mechanistic proposal for the sulfonylation of amines. 8
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. 9
-
Jubilant Ingrevia Limited. Pyridine-3-sulfonyl chloride Safety Data Sheet. 15
-
BLD Pharm. 16133-25-8|Pyridine-3-sulfonyl chloride. 14
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound CAS#: 134479-04-2 [m.chemicalbook.com]
- 5. This compound hydrochloride | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. cbijournal.com [cbijournal.com]
- 10. echemi.com [echemi.com]
- 11. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. aksci.com [aksci.com]
- 14. 16133-25-8|Pyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Pyridine-4-sulfonyl Chloride CAS number and structure
An In-depth Technical Guide to Pyridine-4-sulfonyl Chloride
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on this compound. It delves into its core chemical properties, synthesis, reactivity, and critical safety protocols, providing the necessary insights for its effective and safe application in a laboratory setting.
Introduction: A Versatile Building Block
This compound (CAS No: 134479-04-2) is a pivotal reagent in modern organic and medicinal chemistry.[1][2] Structurally, it integrates the pharmacologically significant pyridine scaffold with a highly reactive sulfonyl chloride functional group.[3] This unique combination renders it an invaluable electrophilic building block for introducing the pyridylsulfonyl moiety into complex molecules.[1][2] Its primary utility lies in the synthesis of sulfonamides, a class of compounds with a storied history and broad therapeutic applications, including antimicrobial and anticancer agents.[3][4][5] This guide provides an in-depth examination of its synthesis, chemical behavior, and practical applications, grounded in established scientific principles.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's identity and physical properties is fundamental to its successful application in research and development.
Chemical Structure and Identifiers
The molecule consists of a pyridine ring substituted at the 4-position with a sulfonyl chloride group (-SO₂Cl).
Structure:
Quantitative data and chemical identifiers for this compound are summarized below for easy reference.
| Identifier | Value | Source(s) |
| CAS Number | 134479-04-2 | [1][6][7][8] |
| Molecular Formula | C₅H₄ClNO₂S | [1][2][6][8] |
| Molecular Weight | 177.61 g/mol | [1][2][7][8] |
| IUPAC Name | This compound | [9] |
| SMILES String | C1=CN=CC=C1S(=O)(=O)Cl | [7][9] |
| InChI Key | NHMOJCOXIZRTRR-UHFFFAOYSA-N | [7] |
Physical and Chemical Properties
The physical properties dictate the conditions required for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Appearance | White solid to brown powder | [2][6] |
| Boiling Point | 284 °C | [2] |
| Density | 1.488 g/cm³ | [2] |
| Topological Polar Surface Area | 55.4 Ų | [6] |
| pKa | -0.61 ± 0.26 (Predicted) | [6] |
Synthesis of this compound
The synthesis of this reagent is a critical process, with established methods ensuring its availability for research and industrial applications. The most common and reliable route involves the chlorination of a sulfonic acid precursor.[3]
Synthetic Pathway Overview
The classical and most widely utilized method for preparing this compound is the direct chlorination of Pyridine-4-sulfonic acid.[3] This transformation leverages potent chlorinating agents to convert the sulfonic acid group (-SO₃H) into the desired sulfonyl chloride (-SO₂Cl).
The diagram below illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Chlorination of Pyridine-4-sulfonic Acid
This protocol is a representative example based on established chemical literature for converting sulfonic acids to sulfonyl chlorides.[3][10]
Causality Behind Experimental Choices:
-
Reagent Choice: Phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are powerful chlorinating agents. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[3] However, protocols using PCl₅ are also common.[10]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent side reactions with atmospheric moisture, given the water-reactive nature of the product and reagents.
-
Temperature Control: The reaction is typically heated to reflux to ensure it proceeds to completion.[10]
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Charging Flask: To the flask, add Pyridine-4-sulfonic acid (1.0 eq).[11]
-
Reagent Addition: Cautiously add an excess of thionyl chloride (SOCl₂) (approx. 2-3 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude product can be purified by distillation under high vacuum or by crystallization from a suitable solvent to yield this compound as a solid.
Chemical Reactivity and Core Applications
The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[2][3] This makes it highly susceptible to attack by a wide array of nucleophiles.
Nucleophilic Substitution: The Cornerstone Reaction
The primary reaction is nucleophilic substitution, where the chloride ion is displaced by a nucleophile (Nu⁻).
Caption: Nucleophilic substitution reactions of this compound.
A. Formation of Sulfonamides: The most significant application is its reaction with primary or secondary amines to form stable sulfonamide linkages (-SO₂-NR₂).[3] This reaction is fundamental in drug discovery, as the sulfonamide moiety is a key structural feature in numerous pharmaceuticals.[4][5][12]
B. Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters (-SO₂-OR). These can be used as intermediates in further synthetic transformations.[1]
Role in Drug Development and Medicinal Chemistry
This compound is a key intermediate for synthesizing compounds with potential biological activity. Its ability to readily form sulfonamides allows for the exploration of vast chemical space in the search for new therapeutic agents.[3] It serves as a foundational building block for creating libraries of novel compounds for screening in antimicrobial, antiviral, and anticancer research programs.[1][2]
Spectroscopic Characterization Profile
Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The expected spectral characteristics are as follows:
-
Infrared (IR) Spectroscopy: Strong characteristic absorption bands are expected for the sulfonyl chloride group (S=O stretches) in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[13] Aromatic C=C and C=N stretching vibrations from the pyridine ring would also be present.
-
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the protons on the pyridine ring. Due to the electron-withdrawing nature of the sulfonyl chloride group, the protons on the ring will be deshielded, appearing in the aromatic region (typically δ 7.0-9.0 ppm).[14]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring.[15][16] The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern (M+2 peak) will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), which is a key diagnostic feature for chlorine-containing compounds.[13]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is corrosive and water-reactive.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified with significant health hazards. Adherence to safety guidelines is mandatory.
| Hazard Class | GHS Statement | Source(s) |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | [7][17] |
| Eye Damage | H314: Causes severe skin burns and eye damage. | [7][17] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [7][17] |
Mandatory PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[18]
-
Skin Protection: Wear impervious, flame-resistant protective clothing and gloves (e.g., nitrile rubber).[18]
-
Respiratory Protection: Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if working in a poorly ventilated area.[17][18]
Handling and Storage Protocols
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[18][19] Avoid the formation of dust and aerosols. Use non-sparking tools. Prevent contact with skin, eyes, and clothing.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][19] The material is water-reactive; therefore, it must be stored away from moisture and water sources.[19][20] A corrosives-designated storage area is appropriate.[7]
First-Aid Measures
Immediate medical attention is required in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor immediately.[17][21]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[17][19][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[17][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[20][21]
Conclusion
This compound is a high-value reagent with significant utility in synthetic chemistry, particularly for the development of novel pharmaceuticals. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable method for constructing sulfonamide and sulfonate ester linkages. While its hazardous nature demands rigorous safety precautions, a thorough understanding of its properties and handling requirements enables researchers to leverage its full potential in advancing chemical and biomedical sciences.
References
-
Guidechem. This compound 134479-04-2 wiki.
-
Benchchem. This compound | 134479-04-2.
-
LookChem. This compound: Your Partner for Custom Synthesis Needs.
-
ECHEMI. This compound SDS, 134479-04-2 Safety Data Sheets.
-
Sigma-Aldrich. 4-Pyridinesulfonyl chloride AldrichCPR.
-
Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride.
-
LookChem. Understanding this compound: Properties and Chemical Applications.
-
ChemicalBook. This compound CAS#: 134479-04-2.
-
PubChem. This compound hydrochloride.
-
Sigma-Aldrich. SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.
-
Fisher Scientific. SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.
-
Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound.
-
ChemicalBook. pyridine-3-sulfonyl chloride synthesis.
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
Europe PMC. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
Google Patents. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.
-
ChemicalBook. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
-
Semantic Scholar. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
-
ResearchGate. C NMR spectroscopic data (pyridine-d 5 ) of compounds 1, 2, 3, 4, and 5.
-
YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Pyridinesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound CAS#: 134479-04-2 [m.chemicalbook.com]
- 9. This compound hydrochloride | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. echemi.com [echemi.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Reactivity of Pyridine-4-sulfonyl Chloride with Primary Amines
Abstract
The formation of sulfonamides via the reaction of sulfonyl chlorides with primary amines is a cornerstone transformation in medicinal chemistry and drug development. Pyridine-4-sulfonyl chloride is a particularly valuable reagent, imparting the pyridine moiety—a common pharmacophore—into target molecules. This guide provides an in-depth analysis of the reactivity of this compound with primary amines. We will explore the underlying reaction mechanism, provide field-tested experimental protocols, discuss critical process parameters, and address potential side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important reaction in their synthetic endeavors.
Introduction: The Significance of the Pyridine-4-sulfonamide Scaffold
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The pyridine ring is also a ubiquitous feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[3][4] The combination of these two moieties in the form of pyridine-4-sulfonamides has led to the development of numerous compounds with significant biological activity.[5][6]
This compound serves as a key building block for introducing this valuable pharmacophore.[7] A thorough understanding of its reactivity with primary amines is therefore essential for the efficient and reliable synthesis of these important compounds.
The Core Reaction: Mechanistic Insights
The reaction of this compound with a primary amine proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[2] The reaction is typically carried out in the presence of a base.
The Reaction Mechanism
The generally accepted mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the this compound. This leads to the formation of a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, with the chloride ion acting as a leaving group.
-
Proton Transfer: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and the protonated base.
This process is illustrated in the diagram below:
Caption: Proposed mechanism for the sulfonylation of a primary amine.
The Crucial Role of the Base
The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction.[2][8] Therefore, the inclusion of a base is critical to neutralize the HCl as it is formed.[2][8]
Commonly used bases include:
-
Pyridine: Often used as both a base and a solvent. Its moderate basicity is sufficient to scavenge the HCl without promoting significant side reactions.[8] In some cases, pyridine can also act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate.[8][9]
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These tertiary amines are stronger bases than pyridine and are frequently employed when a non-nucleophilic base is desired.
-
Inorganic Bases: Sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) can also be used, particularly in aqueous or biphasic reaction systems.[10]
The choice of base can influence the reaction rate and the product yield, and should be optimized for the specific substrates being used.
A Practical Guide to Synthesis
The following section provides a general protocol for the synthesis of pyridine-4-sulfonamides, along with a table of representative reaction conditions and a troubleshooting guide.
General Experimental Protocol
This protocol is a representative example and may require optimization for specific substrates.
Caption: General workflow for the synthesis of pyridine-4-sulfonamides.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent) and dissolve it in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine).
-
Addition of Base: Add the appropriate base (1.5-2.0 equivalents), such as pyridine or triethylamine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature. Continue stirring for an additional 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers successively with 1M HCl (to remove excess amine base), saturated aqueous NaHCO₃ solution (to remove any unreacted sulfonyl chloride and acidic byproducts), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-substituted-pyridine-4-sulfonamide.
Table of Representative Reaction Conditions
| Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | Pyridine | 0 - 25 | 12 | >95 | [10] |
| p-Toluidine | Pyridine | Pyridine | 0 - 25 | 12 | >95 | [10] |
| Benzylamine | Triethylamine | DCM | 0 - RT | 16 | 85 | [2] |
| Morpholine | Pyridine | DCM | 0 - RT | 12 | 90 | [11] |
| 2-Amino-6,7-dimethoxyquinazoline | Sodium Hydride | DMF/THF | RT | 12 | 72-96 | [10] |
This table is a compilation of representative data and specific results may vary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently nucleophilic amine.- Protonated amine due to insufficient base. | - Use fresh or purified sulfonyl chloride.- Consider using a more forcing solvent (e.g., DMF) or higher temperature.- Increase the amount of base. |
| Formation of Side Products | - Hydrolysis of sulfonyl chloride.- Bis-sulfonylation of the primary amine. | - Ensure anhydrous reaction conditions.- Use a slow addition of the sulfonyl chloride at low temperature. |
| Difficult Purification | - Co-elution of product and starting materials.- Presence of pyridinium salts. | - Optimize the chromatography eluent system.- Ensure thorough aqueous work-up to remove water-soluble impurities. |
Side Reactions and Impurity Profile
While the formation of the desired sulfonamide is generally efficient, several side reactions can occur, impacting the yield and purity of the final product.
Hydrolysis of this compound
This compound is susceptible to hydrolysis, particularly in the presence of moisture. This leads to the formation of the corresponding sulfonic acid, which is unreactive towards the amine. It is therefore imperative to use anhydrous solvents and reagents to minimize this side reaction.
Bis-sulfonylation of the Primary Amine
In some cases, the initially formed sulfonamide can be deprotonated by the base, and the resulting anion can react with a second molecule of the sulfonyl chloride to form a bis-sulfonamide. This is more likely to occur with highly reactive sulfonyl chlorides and when an excess of the sulfonyl chloride is used. Slow addition of the sulfonyl chloride at low temperatures can help to mitigate this side reaction.
Caption: Desired reaction pathway and potential side reactions.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of medicinally relevant pyridine-4-sulfonamides. A comprehensive understanding of the reaction mechanism, careful control of reaction conditions, and awareness of potential side reactions are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to successfully implement this important transformation in their synthetic programs.
References
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- Expedient Synthesis of Sulfinamides
- Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis. Benchchem.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Understanding this compound: Properties and Chemical Applic
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing.
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermedi
- An Expedient Synthesis of Sulfinamides
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- (PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.
- Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
- Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Benchchem.
- Hinsberg reaction. Wikipedia.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. cbijournal.com [cbijournal.com]
- 11. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Pyridine-4-sulfonyl Chloride in Organic Solvents
Introduction
Pyridine-4-sulfonyl chloride, with the CAS number 134479-04-2, is a pivotal intermediate in the synthesis of a multitude of compounds within the pharmaceutical, agrochemical, and specialty materials sectors.[1] Its molecular structure, featuring a pyridine ring substituted with a highly reactive sulfonyl chloride group, allows for the introduction of the pyridylsulfonyl moiety into various molecular frameworks.[2] The efficacy of synthetic transformations involving this reagent is profoundly influenced by the choice of solvent. A comprehensive understanding of its solubility in different organic solvents is, therefore, not merely an academic exercise but a critical parameter for process optimization, reaction kinetics, and overall yield.
This technical guide provides an in-depth analysis of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for its effective utilization. The guide will delve into the theoretical underpinnings of its solubility, present qualitative and anticipated quantitative solubility data, and provide a robust experimental protocol for solubility determination.
Core Concepts: Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound (C₅H₄ClNO₂S, Molecular Weight: 177.61 g/mol ), the key structural features that dictate its solubility are the polar sulfonyl chloride group, the nitrogen atom in the pyridine ring, and the aromatic system.[1][3]
The sulfonyl chloride group is highly polar and electrophilic, making it susceptible to nucleophilic attack.[1] The pyridine ring, while aromatic, possesses a dipole moment due to the electronegative nitrogen atom. These characteristics suggest that this compound will exhibit favorable solubility in polar solvents. However, its reactivity, particularly with protic solvents, must be a primary consideration.
Reactivity in Protic Solvents
A critical consideration when selecting a solvent for this compound is its high reactivity towards nucleophiles. Protic solvents, such as water and alcohols, are nucleophilic and will react with the electrophilic sulfonyl chloride group to form the corresponding sulfonic acids or sulfonate esters through solvolysis.[4][5] While the compound may initially appear to dissolve in these solvents, it is, in fact, undergoing a chemical transformation. This reactivity precludes the use of protic solvents for reactions where the integrity of the sulfonyl chloride moiety is required.
Solubility Profile of this compound
Qualitative Solubility Assessment
The following table provides a qualitative overview of the expected solubility of this compound in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high polarity, enabling them to effectively solvate the polar sulfonyl chloride and pyridine moieties without reacting with the electrophilic center.[4] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these aprotic solvents is well-suited to dissolve this compound. They are common choices for reactions involving sulfonyl chlorides.[4] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers are moderately polar and aprotic, making them suitable solvents. THF is generally a better solvent than diethyl ether due to its higher polarity. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and is expected to be a viable solvent for many applications.[4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less effective at solvating the polar functional groups of this compound.[4] |
| Protic Solvents | Water, Methanol, Ethanol | Soluble (with reaction) | These polar solvents will dissolve the compound but will also readily react with the sulfonyl chloride group, leading to its decomposition.[4][6] |
| Nonpolar Alkanes | Hexane, Heptane | Low | These solvents lack the polarity required to overcome the lattice energy of the solid this compound. |
Experimental Determination of Solubility: A Validated Protocol
For precise quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]
Workflow for Solubility Determination
Caption: Shake-Flask Method Workflow
Step-by-Step Methodology
-
Preparation of Saturated Solution : To a series of glass vials, add a known volume of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Equilibration : Seal the vials and place them in a temperature-controlled shaker or on a magnetic stir plate. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[7] The temperature should be rigorously controlled and recorded.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials.[7]
-
Filtration : Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.[7]
-
Quantification : Dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Calibration and Calculation : Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve. Use this curve to determine the concentration of the solute in the experimental samples. The solubility is then calculated and reported in units such as mg/mL or mol/L at the specified temperature.
Practical Considerations for Solvent Selection in Synthesis
The choice of solvent extends beyond mere solubility and has significant implications for reaction outcomes.
Factors Influencing Solvent Selection
Caption: Key Factors in Solvent Selection
-
Reactivity of Other Reagents : The chosen solvent must be compatible with all reactants, reagents, and catalysts in the reaction mixture.
-
Reaction Temperature : The boiling point of the solvent should be appropriate for the desired reaction temperature.
-
Work-up and Purification : Consideration should be given to the ease of solvent removal and its compatibility with the chosen purification method (e.g., crystallization, chromatography).
-
Safety and Environmental Impact : The toxicity, flammability, and environmental impact of the solvent are crucial considerations, particularly for large-scale synthesis.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. A thorough understanding of its solubility profile is paramount for its effective use. While it exhibits high solubility in polar aprotic solvents such as dichloromethane, acetonitrile, and DMF, its reactivity with protic solvents necessitates careful solvent selection to avoid unwanted side reactions. For applications requiring precise control over reaction conditions, the experimental determination of solubility using a validated method like the shake-flask protocol is strongly recommended. By integrating the theoretical principles with empirical data, researchers can confidently select the optimal solvent system to achieve their synthetic goals, ensuring both high efficiency and product purity.
References
- Vertex AI Search. (n.d.).
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-Pyridinesulfonyl chloride.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.
- King, J. F., Lam, J. Y., & Skonieczny, S. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925.
- CookeChem. (2022). Pyridine-3-sulfonyl chloride, 98%, 16133-25-8.
- BenchChem. (n.d.). This compound | 134479-04-2.
- Patel, M., & Patel, N. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. International Journal of ChemTech Research, 9(12), 430-437.
- Jubilant Ingrevia Limited. (2024).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Pyridinesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Pyridine-4-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Pyridine-4-sulfonyl Chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features of this important synthetic intermediate. Due to the limited availability of public domain experimental spectra, this guide presents a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra based on foundational NMR principles, substituent effects, and data from analogous compounds. This guide also outlines a rigorous experimental protocol for the acquisition of high-quality NMR data for reactive compounds like sulfonyl chlorides, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound and the Role of NMR
This compound is a key bifunctional reagent in organic synthesis, valued for its role in the preparation of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its molecular architecture, featuring a pyridine ring and a reactive sulfonyl chloride group, allows for the introduction of the pyridylsulfonyl moiety into diverse molecular scaffolds.[2] The precise characterization of this compound is paramount to ensure the purity and identity of starting materials in complex synthetic pathways, thereby guaranteeing the integrity of the final products.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules.[3] For this compound, ¹H and ¹³C NMR are indispensable for confirming its molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.[3] This guide aims to provide a deep understanding of the NMR spectral characteristics of this compound, enabling scientists to confidently identify and assess the purity of this vital chemical building block.
Theoretical Analysis and Prediction of the NMR Spectra
The structure of this compound dictates a specific and predictable pattern in its NMR spectra. The pyridine ring gives rise to a characteristic set of signals, which are further influenced by the strong electron-withdrawing nature of the sulfonyl chloride group at the C4 position.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two sets of chemically equivalent protons on the pyridine ring: H-2/H-6 and H-3/H-5.
-
Chemical Shifts (δ): The protons of an unsubstituted pyridine ring appear at approximately 8.6 ppm (H-2/H-6, α-protons), 7.2 ppm (H-3/H-5, β-protons), and 7.6 ppm (H-4, γ-proton). The potent electron-withdrawing sulfonyl chloride group at the C4 position will significantly deshield the adjacent protons. Consequently, the H-3 and H-5 protons are expected to shift downfield. The H-2 and H-6 protons will also experience a downfield shift, albeit to a lesser extent.
-
H-2/H-6: Predicted to be in the range of 8.8 - 9.0 ppm .
-
H-3/H-5: Predicted to be in the range of 7.8 - 8.0 ppm .
-
-
Coupling Constants (J): The coupling between adjacent protons in the pyridine ring will lead to characteristic splitting patterns.
-
The H-2/H-6 protons will appear as a doublet, coupled to the H-3/H-5 protons.
-
The H-3/H-5 protons will also appear as a doublet, coupled to the H-2/H-6 protons.
-
The expected ortho-coupling constant (³J) between H-2/H-3 and H-5/H-6 is typically around 5-6 Hz .
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will display three signals for the pyridine ring carbons and one for the carbon of the sulfonyl chloride group.
-
Chemical Shifts (δ): The carbon chemical shifts of unsubstituted pyridine are approximately 150 ppm (C-2/C-6), 124 ppm (C-3/C-5), and 136 ppm (C-4). The sulfonyl chloride substituent will induce significant shifts.
-
C-2/C-6: Expected to be in the range of 151 - 153 ppm .
-
C-3/C-5: Predicted to be in the range of 125 - 127 ppm .
-
C-4: This carbon, directly attached to the electron-withdrawing group, will be significantly deshielded and is predicted to be in the range of 145 - 150 ppm .
-
The predicted NMR data is summarized in the table below:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 8.8 - 9.0 | Doublet | ~5-6 |
| H-3, H-5 | 7.8 - 8.0 | Doublet | ~5-6 |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||
| C-2, C-6 | 151 - 153 | ||
| C-3, C-5 | 125 - 127 | ||
| C-4 | 145 - 150 |
Experimental Protocol for NMR Data Acquisition
The reactive nature of sulfonyl chlorides necessitates careful sample preparation and handling to obtain high-quality, reproducible NMR spectra.[4]
Sample Preparation
-
Solvent Selection: Anhydrous deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its good solubilizing power and relative inertness.[4] Deuterated acetonitrile (CD₃CN) or acetone-d₆ can be used as alternatives.
-
Sample Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Handling Precautions: this compound is moisture-sensitive. All glassware should be oven-dried, and the sample should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding sulfonic acid.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These should be adjusted as necessary for instruments with different field strengths.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 240 ppm.
-
Data Analysis and Interpretation Workflow
A systematic approach to spectral analysis is crucial for accurate structure confirmation.
Figure 1: A workflow diagram illustrating the key stages from sample preparation to structural assignment in the NMR analysis of this compound.
Structural Elucidation and Coupling Network
The connectivity of the protons and carbons in this compound can be visualized through a coupling network diagram.
Figure 2: A schematic representation of the this compound molecule highlighting the key through-bond proton-proton couplings.
Conclusion
References
-
PubChem. This compound. [Link]
-
National Institutes of Health (NIH). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
PubChem. This compound hydrochloride. [Link]
-
PubChemLite. This compound hydrochloride (C5H4ClNO2S). [Link]
-
Veeprho. Pyridine-3-sulfonyl chloride | CAS 16133-25-8. [Link]
-
Chemical-Suppliers.net. Pyridine-3-sulfonyl chloride | CAS 16133-25-8. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
Sources
An In-depth Technical Guide to the Historical Methods for the Preparation of Pyridine-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Pyridine-4-sulfonyl chloride, a key building block in modern medicinal chemistry, possesses a rich history of synthetic exploration. Its utility as a precursor to a vast array of sulfonamides and sulfonate esters has driven the development of numerous preparative methods over the decades.[1][2] This guide provides a comprehensive overview of the core historical methodologies for the synthesis of this important reagent, offering insights into the chemical principles, experimental protocols, and the evolution of synthetic strategies.
The Cornerstone of Synthesis: From Pyridine-4-sulfonic Acid
The most traditional and widely employed route to this compound is the chlorination of its corresponding sulfonic acid.[1] This approach leverages the stability and relative accessibility of pyridine-4-sulfonic acid, which can be prepared through various methods, including the oxidation of 4-pyridinethiol or the sulfonation of pyridine itself.[3]
The Chlorination Step: A Battle of Reagents
The conversion of pyridine-4-sulfonic acid to the desired sulfonyl chloride is typically achieved using potent chlorinating agents. Historically, phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) have been the reagents of choice.[1]
Using Phosphorus Pentachloride (PCl₅)
The reaction with PCl₅ is a classic transformation in organic chemistry. The mechanism involves the nucleophilic attack of the sulfonic acid oxygen on the phosphorus atom, followed by the elimination of phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). While effective, this method often requires harsh conditions and an excess of PCl₅, which can present challenges, particularly on an industrial scale, due to the generation of corrosive byproducts and difficulties in purification.[1]
The Thionyl Chloride (SOCl₂) Alternative
Thionyl chloride offers a somewhat milder alternative for the chlorination of sulfonic acids. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the sulfonyl chloride, sulfur dioxide (SO₂), and hydrogen chloride. This method is often preferred as the byproducts are gaseous, simplifying the workup procedure.[1]
A Foundational Precursor: The Synthesis of Pyridine-4-sulfonic Acid
A reliable supply of pyridine-4-sulfonic acid is paramount for the success of this synthetic route. One of the established methods for its preparation involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite.[3] This multi-step process, while effective, underscores the often-indirect pathways required to access key intermediates in heterocyclic chemistry.
The preparation of N-(4-pyridyl)pyridinium chloride hydrochloride itself is noteworthy, arising from the reaction of pyridine with thionyl chloride.[3] This reaction highlights the versatile and sometimes unexpected reactivity of common laboratory reagents.
Other historical methods for preparing 4-pyridinesulfonic acid include the oxidation of 4-pyridinethiol using various oxidizing agents such as hydrogen peroxide or nitric acid.[3]
Alternative Historical Approaches
While the chlorination of pyridine-4-sulfonic acid remains a dominant method, other synthetic strategies have been explored throughout the history of organic chemistry. These alternative routes often start from different pyridine derivatives and employ a variety of reagents and reaction conditions.
From 4-Chloropyridine Derivatives
Processes have been developed for the synthesis of related compounds, such as 4-chloropyridine-3-sulfonyl chloride, from 4-hydroxypyridine-3-sulfonic acid.[4][5] These methods often involve the use of phosphorus oxychloride and phosphorus trichloride in the presence of chlorine gas. While not a direct synthesis of this compound, these procedures illustrate the broader strategies employed for the preparation of chloropyridinesulfonyl chlorides.
Comparative Summary of Historical Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Chlorination | Pyridine-4-sulfonic acid | PCl₅ or SOCl₂ | Well-established, versatile | Harsh reaction conditions, corrosive byproducts |
| From N-(4-pyridyl)pyridinium chloride hydrochloride | N-(4-pyridyl)pyridinium chloride hydrochloride | Sodium sulfite, then chlorinating agent | Utilizes a readily available starting material | Multi-step, moderate yields |
| Oxidation of 4-pyridinethiol | 4-pyridinethiol | H₂O₂, HNO₃, etc. | Direct oxidation to the sulfonic acid | Availability and handling of the thiol |
Experimental Protocols
Preparation of Pyridine-4-sulfonic Acid from N-(4-pyridyl)pyridinium chloride hydrochloride
Step 1: Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride This procedure is based on the method described in Organic Syntheses.[3]
-
In a well-ventilated fume hood, equip a round-bottomed flask with a reflux condenser and a gas inlet.
-
Charge the flask with pyridine.
-
Cool the flask in an ice bath and slowly add thionyl chloride. Caution: The reaction is exothermic and releases toxic gases.
-
After the addition is complete, heat the reaction mixture under reflux.
-
Upon completion, cool the mixture and treat with ethanol to precipitate the product.
-
Collect the N-(4-pyridyl)pyridinium chloride hydrochloride by filtration and wash with a suitable solvent.
Step 2: Synthesis of 4-Pyridinesulfonic acid This procedure is a modification of a patent procedure.[3]
-
Dissolve N-(4-pyridyl)pyridinium chloride hydrochloride in water in a round-bottomed flask.
-
Cautiously add solid sodium sulfite heptahydrate. Caution: Evolution of sulfur dioxide gas.
-
Heat the solution under reflux in a nitrogen atmosphere for 24 hours.
-
After cooling slightly, add activated charcoal and reflux for an additional hour.
-
Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid.
-
Cool the solution to precipitate sodium chloride, which is removed by filtration.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Crystallize the residue from aqueous ethanol to yield 4-pyridinesulfonic acid.[3]
Preparation of this compound from Pyridine-4-sulfonic Acid
Using Thionyl Chloride
-
In a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap, place pyridine-4-sulfonic acid.
-
Add an excess of thionyl chloride.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Heat the mixture under reflux until the evolution of gas ceases.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by distillation or crystallization.
Visualizing the Synthetic Pathways
Caption: Key historical synthetic routes to this compound.
Conclusion
The historical methods for the preparation of this compound lay the groundwork for the modern synthesis of this vital chemical intermediate. While newer, more efficient, and environmentally benign methods are continually being developed, an understanding of these classical routes provides valuable context and insight for today's synthetic chemists. The principles behind the chlorination of sulfonic acids and the strategic manipulation of pyridine derivatives remain fundamental to the field of heterocyclic chemistry.
References
-
Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]
- Google Patents. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.
-
Understanding this compound: Properties and Chemical Applications. Available from: [Link]
- Google Patents. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Available from: [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
This compound: Your Partner for Custom Synthesis Needs. Available from: [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
National Institutes of Health. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Available from: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
Sources
Unlocking the Reactivity of a Privileged Scaffold: A Computational Guide to Pyridine-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-4-sulfonyl chloride stands as a cornerstone reagent in medicinal chemistry, prized for its ability to readily form sulfonamides, a pharmacophore present in a vast array of therapeutic agents. Understanding and predicting its reactivity is paramount for efficient drug design and synthesis. This in-depth technical guide provides a Senior Application Scientist’s perspective on leveraging computational chemistry to dissect and harness the reactivity of this compound. We will explore the theoretical underpinnings of its reactivity, detail robust computational workflows for predicting reaction outcomes, and provide validated experimental protocols. This guide is designed to empower researchers to move beyond trial-and-error synthesis and embrace a data-driven approach to molecular design.
The Significance of the Pyridyl-Sulfonyl Moiety in Drug Discovery
The pyridine ring is a "privileged" structure in medicinal chemistry, appearing in a remarkable number of FDA-approved drugs.[1] Its inclusion can enhance pharmacological properties such as water solubility and metabolic stability.[1] When coupled with the sulfonyl chloride group, it forms this compound, a highly valuable building block. The resulting sulfonamide linkage is a key feature in drugs spanning diverse therapeutic areas, from antimicrobials to anticancer agents.[1] The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack, most notably by amines, to form stable sulfonamide bonds.[1] This reactivity is the foundation of its widespread use in the synthesis of diverse compound libraries for drug discovery.
Deconstructing Reactivity: A Mechanistic Overview
The reactivity of this compound is centered on the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom electron-deficient and thus a prime target for nucleophiles.[1] The reaction with a primary or secondary amine to form a sulfonamide is a cornerstone transformation.
The precise mechanism of this nucleophilic substitution at the sulfonyl sulfur is a topic of continued investigation, with evidence supporting two primary pathways:
-
A concerted SN2-like mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. This proceeds through a single trigonal bipyramidal transition state.
-
A stepwise addition-elimination mechanism: This pathway involves the initial formation of a trigonal bipyramidal intermediate, which then eliminates the chloride ion in a separate step.
Computational studies have been instrumental in elucidating these pathways, suggesting that the operative mechanism can depend on the specific reactants and reaction conditions.
The Computational Chemist's Toolkit: Predicting Reactivity with Confidence
Computational chemistry provides a powerful lens through which to examine the reactivity of this compound. By modeling the reaction at the molecular level, we can gain insights into reaction energetics and mechanisms, guiding experimental design and saving valuable resources.
Choosing the Right Tools: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying organic reactions due to its excellent balance of accuracy and computational cost. For sulfur-containing compounds, the choice of the functional is critical. Benchmarking studies have shown that functionals like M06-2X and B3LYP-D3(BJ) provide reliable results for reaction and activation energies.
Accounting for the Solvent: Implicit Solvation Models
Reactions are rarely performed in the gas phase. The surrounding solvent can have a profound impact on reaction rates and equilibria. Implicit solvation models, such as the SMD (Solvation Model based on Density) , are computationally efficient methods to account for these solvent effects by treating the solvent as a continuous dielectric medium.[2][3][4][5]
A Step-by-Step Computational Workflow: From Reactants to Products
The following protocol outlines a robust workflow for computationally investigating the reaction of this compound with an amine, using a generic primary amine (R-NH₂) as an example.
Experimental Protocol: Computational Investigation of Sulfonamide Formation
-
Geometry Optimization of Reactants and Products:
-
Build the 3D structures of this compound, the amine (e.g., methylamine), and the final sulfonamide product.
-
Perform geometry optimizations using a suitable DFT functional and basis set (e.g., M06-2X/6-311+G(d,p) ) in the gas phase to obtain their lowest energy conformations.
-
Verify that the optimized structures correspond to true minima on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Locating the Transition State (TS):
-
Using the optimized reactant and product structures as a guide, perform a transition state search. This can be done using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
The goal is to locate the highest energy point along the reaction coordinate, which represents the transition state.
-
A successful TS optimization will result in a structure with exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the S-N bond and the breaking of the S-Cl bond).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the located transition state connects the reactants and products, perform an IRC calculation. This calculation traces the reaction path downhill from the transition state in both the forward and reverse directions.
-
A successful IRC calculation will show the energy profile smoothly connecting the transition state to the reactant and product energy minima.
-
-
Calculating Thermodynamic Properties:
-
With the optimized structures of the reactants, transition state, and products, perform frequency calculations at the same level of theory.
-
From these calculations, you can extract important thermodynamic data, including the Gibbs free energy of activation (ΔG‡) and the overall reaction Gibbs free energy (ΔG_rxn).
-
-
Incorporating Solvent Effects:
-
To obtain more realistic energy values, perform single-point energy calculations on the gas-phase optimized geometries using an implicit solvation model (e.g., SMD ) with the desired solvent (e.g., acetonitrile or dichloromethane). This will provide the solvation free energies, which can be added to the gas-phase energies to obtain the solution-phase free energies.
-
Diagram: Computational Workflow for Reactivity Analysis
Caption: A generalized workflow for the computational analysis of this compound reactivity.
Quantitative Insights: A Comparative Data Analysis
Table 1: Calculated Thermodynamic Data for the Reaction of a Sulfonyl Chloride with Methylamine
| Parameter | Gas Phase (kcal/mol) | Aqueous Phase (kcal/mol) |
| ΔE | -77.34 | - |
| ΔH | - | - |
| ΔG | - | - |
Data adapted from a theoretical study on bioconjugation reactions. The original study employed the M06-2X/6-311+G(2df,2p)//B3LYP/6-31G(d) level of theory.[3] Note: The original source provided ΔE in kJ/mol, which has been converted to kcal/mol. The absence of ΔH and ΔG values in the provided source for this specific reaction prevents their inclusion here.
This data, while for a model system, demonstrates that the formation of the sulfonamide bond is a thermodynamically favorable process. A full computational study on this compound would provide the specific Gibbs free energy of activation (ΔG‡), which is the key parameter for predicting the reaction rate.
Diagram: Reaction Energy Profile
Caption: A representative Gibbs free energy profile for the reaction of this compound with an amine.
Bridging Theory and Practice: A Validated Experimental Protocol
The insights gained from computational studies can be directly applied to optimize experimental conditions. The following protocol details a general and robust method for the synthesis of N-substituted pyridine-4-sulfonamides.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-Pyridine-4-Sulfonamide
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. If DCM is used as the solvent, separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-substituted pyridine-4-sulfonamide.
Conclusion: A Synergy of Computation and Experiment
The strategic application of computational chemistry provides an invaluable tool for understanding and predicting the reactivity of this compound. By employing robust DFT methods and appropriate solvation models, researchers can elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and ultimately guide the rational design of synthetic routes. This synergy between computational and experimental approaches accelerates the drug discovery process, enabling the more efficient development of novel therapeutics built upon the privileged pyridyl-sulfonyl scaffold.
References
-
Marenich, A. V.; Cramer, C. J.; Truhlar, D. G. Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 2009 , 113 (18), 6378–6396. [Link]
-
Kalia, J.; Raines, R. T. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 2021 , 26 (11), 3197. [Link]
-
Marenich, A. V.; Cramer, C. J.; Truhlar, D. G. Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. PubMed, 2009 . [Link]
-
NWChem: Solvation Models. [Link]
Sources
Mechanism of sulfonyl group transfer from Pyridine-4-sulfonyl Chloride
An In-Depth Technical Guide to the Mechanism of Sulfonyl Group Transfer from Pyridine-4-sulfonyl Chloride
Abstract
The transfer of a sulfonyl group is a cornerstone of modern organic synthesis, pivotal in the construction of sulfonamides and sulfonate esters that form the backbone of countless pharmaceuticals, agrochemicals, and materials.[1][2] this compound stands out as a particularly valuable reagent due to the electronic properties of the pyridine ring and its inherent reactivity. This guide provides an in-depth exploration of the mechanistic pathways governing sulfonyl group transfer from this reagent. We will dissect the dual role of pyridine as both a base and a nucleophilic catalyst, detail the predominant nucleophilic catalysis pathway with common nucleophiles, and explore the specialized mechanism of C-H sulfonylation in 4-alkylpyridines. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical transformations.
The Electrophilic Nature of the Sulfonyl Chloride Group
The reactivity of this compound is dominated by the highly electrophilic sulfur atom within the sulfonyl chloride (-SO₂Cl) moiety.[3][4] The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom creates a significant partial positive charge on the sulfur atom. This electron deficiency makes it a prime target for attack by a wide range of nucleophiles, such as amines and alcohols, initiating the sulfonyl group transfer.[3]
The Core Mechanism: Nucleophilic Catalysis in Sulfonyl Transfer
While sulfonyl transfer reactions can theoretically proceed through several pathways, including concerted (Sₙ2-like) or stepwise (addition-elimination) mechanisms, the presence of a pyridine-based reagent or solvent often invokes a powerful nucleophilic catalysis pathway.[5][6] In reactions involving this compound with alcohols or non-pyridine amines, an external pyridine base is typically added. This added pyridine (or the pyridine ring of a neighboring reagent molecule) plays a dual role: it acts as an acid scavenger to neutralize the HCl byproduct, and more importantly, it can act as a potent nucleophilic catalyst.[7][8][9]
The catalytic cycle proceeds via the formation of a highly reactive N-(4-pyridylsulfonyl)pyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride, leading to a dramatic acceleration of the reaction rate.
The general mechanism is as follows:
-
Activation Step: A catalytic amount of a nucleophilic amine, such as pyridine or 4-dimethylaminopyridine (DMAP), attacks the electrophilic sulfur atom of this compound. This displaces the chloride ion and forms the highly reactive N-sulfonylpyridinium salt intermediate.
-
Nucleophilic Attack: The primary nucleophile (e.g., an alcohol, R-OH, or a primary/secondary amine, R-NH₂) attacks the sulfur center of the activated pyridinium salt.
-
Displacement & Product Formation: The attack leads to the displacement of the pyridine catalyst, which is regenerated for the next cycle. For an alcohol nucleophile, a final deprotonation step by a base (like the previously displaced chloride or another pyridine molecule) yields the neutral sulfonate ester product.[7] For an amine nucleophile, this step directly yields the stable sulfonamide.[10][11]
Caption: Nucleophilic catalysis pathway for sulfonyl transfer.
Specialized Mechanism: C–H Sulfonylation of 4-Alkylpyridines
A distinct and synthetically powerful mechanism occurs when 4-alkylpyridines (like 4-picoline) are treated with aryl or pyridyl sulfonyl chlorides in the presence of a base such as triethylamine (Et₃N).[2][12] This reaction results in the formal C–H activation and sulfonylation at the picolyl position (the CH₂ group adjacent to the pyridine ring).[3] This transformation does not proceed via direct attack on the picolyl carbon but rather through the formation of a key dearomatized intermediate.[2][3]
The mechanism unfolds in several steps:[2][3][12]
-
N-Sulfonylation: The reaction begins with the nucleophilic nitrogen of the 4-alkylpyridine attacking the electrophilic sulfonyl chloride, forming an N-sulfonyl pyridinium salt.
-
Deprotonation: The positive charge on the pyridinium nitrogen greatly increases the acidity of the protons on the adjacent alkyl group (the picolyl position). A base, like Et₃N, deprotonates this position.
-
Intermediate Formation: Deprotonation leads to the formation of a neutral, resonance-stabilized 4-alkylidene dihydropyridine. This dearomatized intermediate is the key nucleophile in the subsequent step.
-
C-Sulfonylation: The exocyclic double bond of the dihydropyridine attacks a second molecule of the sulfonyl chloride. This step forges the new carbon-sulfur bond at the picolyl position.
-
Rearomatization: The resulting intermediate rearomatizes to restore the stable pyridine ring. An aqueous acidic workup typically facilitates N-desulfonylation to yield the final 4-picolyl sulfone product.[3]
Caption: Mechanism of C-H sulfonylation via a dihydropyridine intermediate.
Experimental Protocols & Validation
The proposed mechanisms are supported by a wealth of experimental data. Stereochemical studies, kinetic analyses, and the isolation of intermediates all contribute to our understanding.
Protocol: General Procedure for the Tosylation of an Alcohol
This protocol describes the conversion of an alcohol to a sulfonate ester, a common transformation that upgrades the hydroxyl group into an excellent leaving group.[9][13] The use of pyridine as both a solvent and a base is standard practice.[7]
Objective: To synthesize a sulfonate ester from a primary or secondary alcohol using a sulfonyl chloride.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Pyridine (as solvent)
-
Anhydrous Dichloromethane (DCM, optional co-solvent)
-
5% HCl aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the alcohol (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Ar). If the alcohol has poor solubility in pyridine, a co-solvent like DCM can be used.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermic reaction and prevent side product formation.
-
Reagent Addition: Add this compound (1.1-1.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Once complete, cool the mixture back to 0 °C and slowly quench the reaction by adding cold 5% HCl solution until the pH is acidic. This step protonates the pyridine, rendering it water-soluble for easy removal.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally brine. The washes remove residual pyridine, acid, and unreacted sulfonyl chloride (which hydrolyzes).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonate ester.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Caption: Standard experimental workflow for alcohol sulfonylation.
Factors Influencing Reaction Outcomes
The efficiency and selectivity of sulfonyl group transfer are highly dependent on several factors. Understanding these variables is key to optimizing reaction conditions.
| Factor | Influence on Reaction | Rationale & Causality |
| Nucleophile Strength | More nucleophilic amines/alcohols react faster. Primary amines are generally more reactive than secondary amines due to less steric hindrance.[10] | The rate-determining step often involves the attack of the nucleophile. Stronger nucleophiles lower the activation energy of this step. Steric bulk around the nucleophilic center can impede its approach to the sulfur atom. |
| Steric Hindrance | Sterically hindered sulfonyl chlorides (e.g., with ortho-alkyl groups) can sometimes exhibit counterintuitively accelerated reaction rates.[14] | This "steric acceleration" is attributed to the release of ground-state strain upon moving to the transition state, which has a more open trigonal bipyramidal geometry.[14] |
| Solvent Polarity | Polar aprotic solvents (e.g., DCM, MeCN) are commonly used. | These solvents can stabilize the charged intermediates and transition states (like the N-sulfonylpyridinium salt) without interfering by acting as nucleophiles themselves. |
| Base Choice | For C-H sulfonylation, a non-nucleophilic base like Et₃N is required. For alcohol sulfonylation, pyridine serves as both a catalyst and base.[2][9] | In C-H sulfonylation, the base must be strong enough to deprotonate the picolyl position without competing as a nucleophile. In alcohol sulfonylation, pyridine's nucleophilicity is key to the catalytic cycle. |
| Leaving Group | Chloride is an effective leaving group. Other arenesulfonates with better leaving groups (e.g., nitro-substituted) can react faster.[15] | The facility of leaving group departure influences the rate of both the activation and nucleophilic attack steps. Electron-withdrawing groups on the pyridine ring can also enhance reactivity. |
Conclusion
The mechanism of sulfonyl group transfer from this compound is a nuanced process dictated by the reaction partners and conditions. For common nucleophiles like alcohols and amines, the reaction is best understood through a potent nucleophilic catalysis pathway, wherein pyridine activates the sulfonyl chloride via a highly reactive N-sulfonylpyridinium salt intermediate. In the specialized case of 4-alkylpyridines, a distinct mechanism involving a dearomatized dihydropyridine intermediate enables formal C-H functionalization at the picolyl position. A thorough understanding of these pathways, coupled with careful control of experimental variables, allows researchers to harness the synthetic power of this versatile reagent for the development of complex molecular architectures.
References
- This compound | 134479-04-2 - Benchchem.
- Sulphonyl transfer reactions - Chemical Society Reviews (RSC Publishing).
- Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis - ACS Public
- What is the mechanism for the following alcohol with p-TsCl/pyridine followed by addition of a strong base | Homework.Study.com.
- Sulphonyl transfer reactions - Scite.ai.
-
Microwave-assisted N-sulfonylation of amines under solvent- and catalyst-free conditions - .
- (A) Overview of methods for the direct installation of the sulfonyl group by reactions with C–H bonds. (B) Key synthetic roles of sulfinates. (C) The photoinduced C(sp³)
- Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex - Chemical Communic
- Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide C
- Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine - Wiley Online Library.
- Sulfonylation of substituted pyridines and other aza‐heterocycles,...
- Proposed mechanism of sulfonylation with sulfonyl chlorides.
- CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Sulfon
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermedi
- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry.
- (PDF)
- Base-Mediated Site-Selective Sulfonyl
- 3.1.7: Reactions of Alcohols - Chemistry LibreTexts.
- Understanding this compound: Properties and Chemical Applic
- Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups - OrgoSolver.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie Intern
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates | The Journal of Organic Chemistry - ACS Public
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI.
- Hinsberg reaction - Wikipedia.
- 4-Pyridinesulfonyl chloride AldrichCPR - Sigma-Aldrich.
- Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfin
- 23.9: Amines as Nucleophiles - Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. scite.ai [scite.ai]
- 6. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. homework.study.com [homework.study.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Pyridine-4-sulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Pyridine-4-sulfonyl Chloride in Modern Synthesis
This compound (CAS No. 134479-04-2) is a pivotal reagent in contemporary organic and medicinal chemistry.[1] This bifunctional molecule, incorporating both a pyridine ring and a highly reactive sulfonyl chloride moiety, serves as a versatile building block for the introduction of the pyridylsulfonyl group into a diverse array of molecular architectures.[1] The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs due to its ability to engage in hydrogen bonding, enhance solubility, and modulate metabolic stability. The sulfonamide linkage, readily formed from the sulfonyl chloride, is another critical pharmacophore, present in numerous therapeutic agents ranging from antibacterials to targeted cancer therapies.[2]
This guide provides an in-depth exploration of the chemistry of this compound, from its synthesis and fundamental reactivity to its strategic application in drug discovery and materials science. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this potent synthetic tool.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 134479-04-2 | [1] |
| Molecular Formula | C5H4ClNO2S | [1] |
| Molecular Weight | 177.61 g/mol | [1] |
| Appearance | Brown powder | [1] |
| Boiling Point | 284 °C | [1] |
| Density | 1.488 g/cm³ | [1] |
| Flash Point | 126 °C | [1] |
Spectroscopic Characterization:
The structural integrity of this compound can be confirmed by a combination of spectroscopic techniques. Below are the expected spectroscopic signatures.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the pyridine ring will appear in the deshielded region (typically δ 7.0-9.0 ppm). The protons ortho to the sulfonyl chloride group will be the most deshielded. The characteristic coupling pattern of a 4-substituted pyridine (two doublets) will be observed. |
| ¹³C NMR | The carbon atom attached to the sulfonyl chloride group will be significantly deshielded. The other pyridine carbons will resonate in the typical aromatic region (δ 120-150 ppm).[3] |
| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) will be observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of chlorine (M+2 peak with approximately one-third the intensity of the molecular ion peak). |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through several routes. A common and reliable method involves the conversion of sodium 4-pyridinesulfonate, which can be prepared from 4-chloropyridine or 4-pyridinesulfonic acid.[4]
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis from Sodium 4-pyridinesulfonate
This protocol is a representative procedure based on established chemical principles for the conversion of sulfonate salts to sulfonyl chlorides.
Materials:
-
Sodium 4-pyridinesulfonate
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Phosphorus oxychloride (POCl₃) (optional, can be used as a solvent)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Ice bath
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl gas.
-
Charging the Flask: To the flask, add sodium 4-pyridinesulfonate (1 equivalent).
-
Addition of Chlorinating Agent:
-
Method A (with PCl₅): Carefully add phosphorus pentachloride (1.1 equivalents) to the flask. The reaction can be exothermic.
-
Method B (with SOCl₂): Add thionyl chloride (2-3 equivalents) to the flask. This can be done neat or in a solvent like anhydrous DCM.
-
-
Reaction Conditions: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If phosphorus oxychloride was formed or used as a solvent, it can be removed by distillation under reduced pressure.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the excess chlorinating agent.
-
Extract the aqueous mixture with dichloromethane or chloroform (3 x volume).
-
Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Chlorinating Agent: Both PCl₅ and SOCl₂ are effective for converting sulfonate salts to sulfonyl chlorides. The choice often depends on the scale of the reaction and the ease of product isolation. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Use of a Scrubber: The reaction generates acidic and corrosive HCl gas, which must be neutralized for safety and environmental reasons.
-
Aqueous Work-up: The careful addition of the reaction mixture to ice water is crucial to safely quench the highly reactive chlorinating agents.
-
Anhydrous Conditions: The starting materials and solvents should be anhydrous as this compound is sensitive to moisture and will hydrolyze back to the sulfonic acid.
Core Reactivity: The Electrophilic Nature of the Sulfonyl Chloride Group
The chemistry of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.
Figure 2: Nucleophilic attack on the sulfonyl chloride group.
Sulfonamide Synthesis: The Cornerstone Reaction
The most prominent reaction of this compound is its condensation with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in medicinal chemistry.
Mechanism of Sulfonamide Formation:
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Elimination: A chloride ion is eliminated, followed by the removal of a proton from the nitrogen atom by a base to yield the neutral sulfonamide.
Figure 3: Workflow for sulfonamide synthesis.
Experimental Protocol: Synthesis of N-Phenylpyridine-4-sulfonamide
Materials:
-
This compound
-
Aniline
-
Pyridine or Triethylamine (as a base)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Amine and Base: To the stirred solution, add aniline (1 equivalent) followed by the dropwise addition of pyridine (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture with 0.1 M HCl to remove excess pyridine.
-
Wash with saturated sodium bicarbonate solution.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table of Representative Sulfonamide Syntheses:
| Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | DCM | 2 | 95 | [General Procedure] |
| Benzylamine | Triethylamine | THF | 3 | 92 | [General Procedure] |
| Morpholine | Pyridine | DCM | 1.5 | 98 | [General Procedure] |
| Piperidine | Triethylamine | Acetonitrile | 2 | 94 | [General Procedure] |
Sulfonate Ester Synthesis
In a similar fashion, this compound reacts with alcohols and phenols in the presence of a base to form sulfonate esters.
Experimental Protocol: Synthesis of Phenyl Pyridine-4-sulfonate
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve phenol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath and add a solution of this compound (1 equivalent) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: The work-up and purification are similar to the sulfonamide synthesis protocol.
Other Reactions
While less common, this compound can participate in other transformations:
-
Reaction with Thiols: It can react with thiols to form thiosulfonates.[5]
-
Friedel-Crafts Type Reactions: In principle, it can act as an electrophile in Friedel-Crafts reactions, although the Lewis basicity of the pyridine nitrogen can complicate the reaction by complexing with the Lewis acid catalyst.
-
Reduction: The sulfonyl chloride can be reduced to the corresponding thiol.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine-4-sulfonyl moiety is a key structural feature in a number of biologically active compounds. Its incorporation can lead to enhanced target binding, improved pharmacokinetic properties, and novel mechanisms of action.
Carbonic Anhydrase Inhibitors
Pyridine-4-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[6][7] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[8][9] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, while the pyridine ring can be modified to achieve isoform selectivity.[7]
Kinase Inhibitors
The pyridine-4-sulfonamide scaffold has also been explored in the design of kinase inhibitors.[10] Kinases are a major class of drug targets in oncology and inflammatory diseases. The sulfonamide group can act as a hydrogen bond acceptor, while the pyridine ring can be functionalized to interact with specific residues in the kinase active site.
Notable Drug Scaffolds
-
Celecoxib Analogues: Researchers have synthesized analogues of the COX-2 inhibitor Celecoxib where the central pyrazole ring is appended with a pyridine-4-sulfonamide moiety, leading to compounds with dual inhibitory activity against COX-2 and 5-lipoxygenase.[11][12][13][14]
-
Delavirdine Intermediates: While not directly containing the pyridine-4-sulfonyl group, synthetic routes towards the anti-HIV drug Delavirdine can involve intermediates derived from pyridine sulfonamides.[15][16][17][18]
Safety and Handling
This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[21][22]
-
Inhalation: Avoid inhaling the dust or vapors. May cause respiratory irritation.[23]
-
Skin and Eye Contact: Causes severe skin burns and eye damage.[23] In case of contact, immediately flush with copious amounts of water and seek medical attention.
-
Moisture Sensitivity: It is sensitive to moisture and will hydrolyze to form pyridine-4-sulfonic acid and hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[24]
-
Incompatibilities: Incompatible with strong oxidizing agents, strong bases, alcohols, and water.[23][25]
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion and Future Outlook
This compound has established itself as an indispensable tool in the arsenal of the synthetic and medicinal chemist. Its straightforward reactivity, coupled with the pharmacological significance of the resulting pyridine-sulfonamide and -sulfonate ester scaffolds, ensures its continued relevance in the pursuit of novel therapeutics and functional materials. Future research will likely focus on expanding the scope of its reactivity, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, and in its application in the synthesis of increasingly complex and biologically active molecules. This guide has aimed to provide a solid foundation for researchers to confidently and effectively utilize this versatile reagent in their scientific endeavors.
References
- Al-Ghorbani, M., et al. (2020). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 63(4), 1525-1539.
- Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2889.
- Chowdhury, M. A., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525-1529.
-
Wikipedia. (n.d.). Delavirdine. Retrieved from [Link]
- CN102675284A - Synthesis method of delavirdine. (n.d.). Google Patents.
- Chowdhury, M. A., et al. (2008). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 18(24), 6471-6475.
- Gudžytė, D., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710.
- Dudutienė, V., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(21), 6489.
- Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed.
- Singh, P., & Kaur, M. (2018). Synthesis of Celecoxib and Structural Analogs- A Review.
- Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
-
PubChem. (n.d.). Delavirdine. Retrieved from [Link]
- Wollela, A., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16.
- Evans, R. F., Brown, H. C., & van der Plas, H. C. (1963). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses, 43, 97.
- El-Sayed, M. A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(8), 4647-4658.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.
- Reddy, C. R., et al. (2015). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Tetrahedron Letters, 56(34), 4993-4996.
- El-Gazzar, A. B. A., et al. (2021). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1245.
- Kustova, T. P., & Semenova, S. N. (1986). Sulfonylation of phenols in the presence of pyridine bases. Zhurnal Organicheskoi Khimii, 22(12), 2529-2535.
- Lee, J. Y., et al. (2015). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Bulletin of the Korean Chemical Society, 36(8), 2131-2134.
- El-Gazzar, A. B. A., et al. (2021). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor.
-
Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]
- Vertex AI Search. (n.d.).
-
University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
- ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. [Download Table].
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Vertex AI Search. (n.d.). This compound: Essential Building Block for Chemical Synthesis.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. (n.d.). Google Patents.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(50), 18391-18395.
- Shu, X., et al. (2017). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 25(15), 4067-4077.
- Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. (n.d.). Eureka.
- Chen, R., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Synthesis, 53(21), 3845-3854.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Download Table].
- Dudutienė, V., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ball, N. D., & Sanford, M. S. (2012). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 77(19), 8569-8575.
-
ScienceMadness Discussion Board. (2008). sulfonylchloride to thiol. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 6. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Delavirdine - Wikipedia [en.wikipedia.org]
- 16. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]
- 17. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. journalirjpac.com [journalirjpac.com]
- 19. echemi.com [echemi.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. artsci.usu.edu [artsci.usu.edu]
- 22. fishersci.com [fishersci.com]
- 23. jubilantingrevia.com [jubilantingrevia.com]
- 24. Page loading... [wap.guidechem.com]
- 25. fishersci.com [fishersci.com]
Methodological & Application
The Pyridine-4-Sulfonyl Chloride Scaffold: A Keystone in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyridine ring is a quintessential example of such a scaffold, with approximately 60% of FDA-approved small-molecule drugs featuring an azaheterocyclic ring, pyridine and its derivatives being the most prominent.[1] Its presence can enhance pharmacological properties such as water solubility and metabolic stability.[1] When this privileged heterocycle is functionalized with a highly reactive sulfonyl chloride group at the 4-position, the resulting molecule, Pyridine-4-sulfonyl Chloride, becomes a powerhouse reagent for medicinal chemists.
This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into its pivotal role in the synthesis of sulfonamides, a critical pharmacophore in a vast array of therapeutic areas, and provide practical, field-tested methodologies for its effective utilization.
Core Applications in Medicinal Chemistry: The Gateway to Bioactive Sulfonamides
The primary and most impactful application of this compound in medicinal chemistry is its use as a versatile building block for the synthesis of sulfonamides.[1][2][3] The sulfonyl chloride group is highly electrophilic, making the sulfur atom susceptible to nucleophilic attack by primary and secondary amines.[1][2] This reaction, known as sulfonylation, forges a stable sulfonamide linkage (-SO₂-NH-), a key structural motif in numerous drugs.[1]
The resulting pyridine-containing sulfonamide derivatives have demonstrated a wide spectrum of biological activities, including:
-
Antimicrobial Agents: The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs.[1]
-
Cyclooxygenase-2 (COX-2) Inhibitors: Pyridine acyl sulfonamide derivatives have been designed and synthesized as potent and selective COX-2 inhibitors, with potential applications as anti-inflammatory and anti-cancer agents.[4]
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic zinc-binding group in the active site of carbonic anhydrases, enzymes implicated in various diseases.
-
Antiviral and Antitumor Agents: Novel pyridine derivatives incorporating sulfonamide moieties have shown promising antiviral and antiproliferative activities.[4]
The versatility of this compound allows for the systematic modification of the amine component, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Experimental Protocols: A Practical Guide to Sulfonamide Synthesis
The following protocols provide a detailed, step-by-step guide for the synthesis of a representative N-aryl-pyridine-4-sulfonamide. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.
Protocol 1: Synthesis of N-Phenylpyridine-4-sulfonamide
This protocol details the reaction of this compound with aniline to yield N-Phenylpyridine-4-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Anhydrous Pyridine (as base and solvent) or Triethylamine (TEA) (1.5 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[5][6]
-
Anhydrous Dichloromethane (DCM) (if using TEA)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Diagram of the Experimental Workflow:
Sources
Application Notes & Protocols: Standard Operating Procedure for Reactions with Pyridine-4-sulfonyl Chloride
Abstract
This document provides a comprehensive guide for the safe and effective use of Pyridine-4-sulfonyl Chloride in synthetic organic chemistry. This compound is a pivotal reagent for the introduction of the pyridylsulfonyl moiety, a common pharmacophore in medicinal chemistry.[1] The protocols detailed herein focus on its most prevalent application: the synthesis of sulfonamides via reaction with primary and secondary amines. This guide is structured to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding, detailed step-by-step procedures, safety protocols, and troubleshooting advice to ensure reliable and reproducible results.
Reagent Profile and Physicochemical Properties
This compound (CAS RN: 134479-04-2) is a crystalline solid at room temperature, typically appearing as a brown powder.[2] Its structure features a highly reactive sulfonyl chloride group attached to the 4-position of a pyridine ring.[2] This combination makes it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2][3] The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack, which is the foundation of its synthetic utility.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 134479-04-2 | [2] |
| Molecular Formula | C₅H₄ClNO₂S | [2] |
| Molecular Weight | 177.61 g/mol | [2][4] |
| Appearance | Brown Powder | [2] |
| Boiling Point | 284 °C | [2] |
| Density | 1.488 g/cm³ | [2] |
| Flash Point | 126 °C |[2] |
Core Reactivity and Mechanistic Rationale
The primary application of this compound is the formation of sulfonamide bonds through reaction with primary or secondary amines.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Chloride Elimination: The chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and the corresponding ammonium salt.[5][6]
The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
Caption: Mechanism of sulfonamide synthesis.
Standard Protocol: Sulfonamide Synthesis
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. Reaction conditions may require optimization based on the specific amine substrate.
Materials and Equipment
-
This compound (reagent grade)
-
Amine substrate (primary or secondary)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (distilled)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon gas inlet
-
Addition funnel (optional)
-
Ice bath
-
Standard glassware for aqueous work-up and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: General workflow for sulfonamide synthesis.
Step-by-Step Procedure
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add the amine substrate (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, approx. 0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq) or pyridine.[6] Stir the solution until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize side-product formation.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. If DCM was used, add more DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize), and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure sulfonamide.
Safety, Handling, and Waste Disposal
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[4][7]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9][10] It causes severe skin burns and eye damage and may cause respiratory irritation.[4][7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances like strong bases and oxidizing agents.[9]
-
Spill Management: In case of a spill, evacuate the area. Use personal protective equipment. Avoid dust formation.[8][11] Collect the spilled material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[11]
-
Waste Disposal: Unused reagent and reaction waste must be disposed of according to local, state, and federal regulations. Due to its reactivity with water, quenching of residual sulfonyl chloride may be necessary before disposal. This can be done carefully by slow addition to a stirred solution of sodium bicarbonate.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Product Formation | 1. Inactive amine (protonated).2. Decomposed sulfonyl chloride reagent.3. Insufficient base. | 1. Ensure the amine is not a salt form; if so, add an extra equivalent of base.2. Use a fresh bottle of this compound.3. Increase the equivalents of base to 1.5-2.0 eq. |
| Multiple Products Observed | 1. Reaction too warm.2. Bis-sulfonylation of primary amine. | 1. Maintain the reaction temperature at 0 °C during addition.2. Use a slight excess of the amine relative to the sulfonyl chloride. |
| Difficult Purification | 1. Ammonium salt byproduct is soluble in the organic phase.2. Product is highly polar. | 1. Perform a water wash after the initial quench to remove water-soluble salts.2. Consider reverse-phase chromatography or crystallization. |
References
- Vertex AI Search. (n.d.). Understanding this compound: Properties and Chemical Applications.
- Benchchem. (n.d.). This compound | 134479-04-2.
- ChemicalBook. (2025, October 14). This compound | 134479-04-2.
- Guidechem. (n.d.). This compound 134479-04-2 wiki.
- ChemicalBook. (n.d.). This compound CAS#: 134479-04-2.
- ECHEMI. (n.d.). This compound SDS, 134479-04-2 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 4-Pyridinesulfonyl chloride AldrichCPR.
- PubChem. (n.d.). This compound hydrochloride | C5H5Cl2NO2S | CID 22034080.
- ChemicalBook. (2025, October 14). This compound | 134479-04-2.
- ChemicalBook. (2025, October 18). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). Pyridine-3-sulfonyl chloride Safety Data Sheet.
- MedChemExpress. (2025, December 29). Pyridine-3-sulfonyl chloride-SDS.
- Vertex AI Search. (n.d.). This compound: Your Partner for Custom Synthesis Needs.
- RSC Advances. (n.d.). Microwave-assisted sulfonylation of amines.
- Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Pyridinesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. cbijournal.com [cbijournal.com]
- 7. This compound hydrochloride | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chemicalbook.com [chemicalbook.com]
Application Note & Protocol: Streamlined Synthesis of Novel Sulfonamides Utilizing Pyridine-4-sulfonyl Chloride
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of novel sulfonamides using Pyridine-4-sulfonyl Chloride. This versatile reagent serves as a critical building block for introducing the pyridylsulfonyl moiety, a key feature in many functional molecules.[6] We present a robust and reproducible protocol, delve into the underlying chemical principles, offer a comprehensive troubleshooting guide, and detail methods for purification and characterization.
Introduction: The Enduring Significance of the Sulfonamide Scaffold
Since the discovery of Prontosil in the 1930s, sulfonamide-containing compounds have become indispensable in drug discovery.[1][4] Their remarkable therapeutic versatility stems from the unique physicochemical properties of the sulfonamide group (-SO₂NH-), which can act as a hydrogen bond donor and acceptor, and engage in various biological interactions.[7] Consequently, sulfonamides are found in drugs targeting a vast range of diseases.[1][5]
This compound stands out as a particularly valuable reagent in this field. Its reactive sulfonyl chloride group provides a powerful tool for coupling with primary and secondary amines, allowing for the straightforward construction of complex pyridyl-containing sulfonamides.[6] The pyridine ring itself is a privileged structure in medicinal chemistry, often enhancing solubility, modulating metabolic stability, and providing a key vector for interacting with biological targets. This guide offers the scientific rationale and a field-proven protocol for leveraging this reagent to create novel chemical entities for screening and development.
Reaction Mechanism and Scientific Rationale
The synthesis of sulfonamides from this compound is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds via a well-understood, two-step mechanism.
Causality Behind Experimental Choices:
-
The Nucleophile: The reaction's success hinges on the nucleophilicity of the amine. Primary and secondary aliphatic amines are generally more reactive than aromatic amines due to the higher electron density on the nitrogen atom.
-
The Electrophile: The sulfur atom in this compound is highly electrophilic, rendered so by the two strongly electron-withdrawing oxygen atoms and the chlorine leaving group.
-
The Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize this acid.[8][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.
-
The Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.[8][9] These solvents are chosen because they do not react with the sulfonyl chloride and effectively dissolve the reactants.
The general reaction mechanism is illustrated below.
Caption: General mechanism for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a novel sulfonamide from an amine and this compound on a 1 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich, etc. | Moisture sensitive. Store in a desiccator. |
| Amine (Primary or Secondary) | ≥98% | Various | Ensure purity and dryness. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Various | Distill from CaH₂ for best results. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Use from a solvent purification system or sealed bottle. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | In-house prep | For work-up. |
| Brine | Saturated NaCl(aq) | In-house prep | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade | Various | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Round-bottom flask, magnetic stirrer, syringes, needles, TLC plates | N/A | Standard lab suppliers | Ensure all glassware is oven-dried. |
Synthesis Procedure (Self-Validating Workflow)
The protocol is designed to be self-validating through in-process monitoring via Thin-Layer Chromatography (TLC).
-
Reaction Setup:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Add triethylamine (1.2 mmol, 1.2 eq) to the stirred solution via syringe.
-
In a separate, dry vial, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL).
-
Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes. Causality: Slow addition prevents a rapid exotherm and minimizes side reactions.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
In-Process Control: Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The consumption of the amine (starting material) and the formation of a new, typically less polar, product spot should be observed. The reaction is considered complete when the amine spot is no longer visible.
-
Work-up and Purification
-
Quenching:
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Transfer the solution to a separatory funnel.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 15 mL) - to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 15 mL) - to remove any remaining acidic species.
-
Brine (1 x 20 mL) - to reduce the amount of dissolved water in the organic layer.[8]
-
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
-
Purification:
-
The resulting crude solid or oil is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Alternatively, if the crude product is highly crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[10]
-
Caption: Experimental workflow for sulfonamide synthesis.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: Confirms the molecular structure and assesses purity.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[8][11]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups, particularly the characteristic S=O stretches (around 1350 and 1160 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).[11]
-
Melting Point: A sharp melting point is an indicator of high purity for crystalline solids.[12]
Troubleshooting Guide
Even robust protocols can encounter issues. This guide provides a logical framework for diagnosing and solving common problems.
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-b.com [ajchem-b.com]
- 6. nbinno.com [nbinno.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cbijournal.com [cbijournal.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Detailed Protocols for High-Throughput Screening Assays Involving Pyridine-4-sulfonyl Chloride Derivatives
Abstract
This document provides a comprehensive guide to the strategic use of Pyridine-4-sulfonyl chloride and its derivatives in High-Throughput Screening (HTS) for drug discovery. While not a conventional HTS probe itself, this compound serves as a critical electrophilic building block for creating libraries of novel sulfonamide compounds. These libraries are then screened to identify potent and selective modulators of various biological targets. This guide details the underlying principles, assay design considerations, and step-by-step protocols for screening such libraries, with a focus on robust, validated methodologies.
Introduction: The Strategic Role of the Pyridine-4-sulfonyl Moiety in Drug Discovery
The pyridine sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile hydrogen bond acceptor and donor, engage in favorable dipole-dipole interactions, and covalently bind to target proteins, often leading to high-affinity and selective inhibitors. This compound is a key reactive intermediate used to synthesize diverse libraries of these valuable pyridine sulfonamides.
In the context of HTS, the primary application involving this compound is not its direct use in an assay, but rather the screening of compound libraries derived from it. The process involves a two-stage workflow:
-
Library Synthesis: this compound is reacted with a diverse set of primary or secondary amines to generate a library of pyridine-4-sulfonamide compounds. This is often accomplished using high-throughput parallel synthesis techniques.
-
HTS Campaign: The resulting library of unique sulfonamides is then screened against a biological target of interest (e.g., an enzyme, receptor, or protein-protein interaction) to identify "hits"—compounds that modulate the target's activity.
The core principle relies on the sulfonyl chloride group's reactivity as a potent electrophile, readily forming stable sulfonamide bonds with nucleophilic amine groups. This reactivity is central to the efficient construction of large, diverse chemical libraries for screening.
Designing HTS-Compatible Libraries from this compound
The success of a screening campaign heavily depends on the quality and diversity of the chemical library. The synthesis of a pyridine-4-sulfonamide library is a foundational step that precedes the actual high-throughput screen.
Workflow for Library Synthesis
The general workflow for creating a screening library from this compound is depicted below. This process is typically automated to ensure high throughput and reproducibility.
Caption: Workflow for generating and screening a pyridine-4-sulfonamide library.
HTS Protocol: Screening a Pyridine-4-Sulfonamide Library Against a Kinase Target
This section provides a detailed protocol for a common application: screening a library of pyridine-4-sulfonamide derivatives for inhibitors of a protein kinase using a luminescence-based assay. The ADP-Glo™ Kinase Assay is used here as an example due to its high sensitivity and robustness in HTS formats.
Principle of the ADP-Glo™ Kinase Assay
The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a two-step process:
-
Kinase Reaction: The kinase, substrate, ATP, and test compound (from the sulfonamide library) are incubated together. Active kinases convert ATP to ADP.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP back into ATP, which drives a luciferase reaction, generating a light signal that is directly proportional to kinase activity. Inhibitors will result in a lower light signal.
Experimental Protocol
Materials:
-
Pyridine-4-sulfonamide library compounds (dissolved in 100% DMSO, typically at 10 mM).
-
Kinase of interest (e.g., PKA, CDK2).
-
Kinase substrate (e.g., specific peptide).
-
ATP (at a concentration near the Kₘ for the kinase).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare intermediate compound plates by diluting the 10 mM stock library plates into assay buffer containing DMSO. For a final assay concentration of 10 µM with 1% DMSO, dilute the stock 1:100.
-
Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer a small volume (e.g., 50 nL) of the library compounds and controls into the 384-well assay plates.
-
Controls: Include positive controls (no inhibitor, 1% DMSO) and negative controls (no enzyme or a known potent inhibitor).
-
-
Kinase Reaction Setup:
-
Prepare a 2X enzyme/substrate master mix in assay buffer.
-
Prepare a 2X ATP master mix in assay buffer.
-
Add 2.5 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the pre-spotted compounds.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the 2X ATP mix to all wells to start the reaction. The final volume is now 5 µL.
-
Mix the plate gently (e.g., orbital shaking for 30 seconds).
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
ADP Detection (Step 1):
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection (Step 2):
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).
-
Data Analysis and Hit Identification
-
Calculate Percent Inhibition: The activity of each compound is typically calculated relative to the controls on the same plate. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Z'-Factor Calculation: To assess the quality and robustness of the assay for HTS, the Z'-factor should be calculated for each plate using the positive and negative controls. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| An assay with a Z' > 0.5 is considered excellent for HTS.
-
Hit Selection: A "hit" is defined as a compound that meets a certain inhibition threshold, for example, >50% inhibition or >3 standard deviations from the mean of the neutral controls.
Assay Parameters Summary
| Parameter | Recommended Value | Notes |
| Assay Plate | 384-well, white, opaque | Minimizes crosstalk and maximizes luminescent signal. |
| Final Assay Volume | 5 µL (kinase reaction) | Low volume saves on reagents. |
| Compound Concentration | 10 µM (single-point screen) | A standard starting concentration for primary screens. |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit enzymes. |
| ATP Concentration | At or near Kₘ | Ensures sensitivity to competitive inhibitors. |
| Kinase Reaction Time | 60 minutes | Must be optimized for linearity. |
| Assay Quality Metric | Z'-factor > 0.5 | Indicates a robust and reliable screen. |
Alternative HTS Formats for Sulfonamide Libraries
While the ADP-Glo™ assay is excellent for kinases, libraries derived from this compound can be screened against many other target classes. The choice of assay technology is critical and depends on the specific biological question.
Fluorescence Polarization (FP) Binding Assays
-
Principle: Measures the change in polarization of fluorescent light when a small, fluorescently-labeled ligand (probe) binds to a larger protein target. An inhibitor from the sulfonamide library that displaces the probe will cause a decrease in polarization.
-
Application: Ideal for screening against targets where a fluorescent ligand is available, such as nuclear receptors or protein-protein interaction domains.
-
Key Consideration: Requires a validated fluorescent probe with suitable binding affinity.
Cellular Thermal Shift Assay (CETSA®)
-
Principle: Based on the observation that protein binding to a ligand (e.g., a sulfonamide inhibitor) stabilizes the protein against thermal denaturation. Cells are treated with compounds, heated, and the amount of soluble protein remaining is quantified.
-
Application: A powerful method for confirming target engagement in a cellular environment, helping to validate hits from primary screens.
-
Workflow Diagram:
Caption: Workflow for hit validation using the Cellular Thermal Shift Assay.
Trustworthiness and Self-Validation in Screening
To ensure the reliability of HTS data, every protocol must include self-validating steps:
-
Assay Robustness: The Z'-factor must be consistently monitored to ensure the assay window is sufficient to identify real hits.
-
Compound Interference: Hits should be checked for assay artifacts. For example, in fluorescence-based assays, compounds may be autofluorescent. In luciferase assays, they may directly inhibit the luciferase enzyme. Counter-screens are essential.
-
Dose-Response Curves: Primary hits identified in a single-point screen must be confirmed through dose-response experiments to determine their potency (e.g., IC₅₀) and ensure a well-behaved pharmacological profile.
Conclusion
This compound is a cornerstone reagent for generating diverse sulfonamide libraries that are highly valuable for HTS-based drug discovery. By combining high-throughput parallel synthesis with robust and sensitive screening technologies like the ADP-Glo™ assay, researchers can efficiently identify novel modulators for a wide range of biological targets. The protocols and principles outlined in this guide provide a framework for designing and executing successful screening campaigns, from library synthesis to validated hit identification.
References
-
Title: The Role of Sulfonamides in Drug Discovery and Development. Source: Future Medicinal Chemistry. URL: [Link]
-
Title: The sulfonamide group in drug discovery: a perspective. Source: RSC Medicinal Chemistry. URL: [Link]
-
Title: Fluorescence Polarization (FP) for Measuring Biomolecular Interactions. Source: BMG LABTECH. URL: [Link]
-
Title: The cellular thermal shift assay for drug-target engagement studies. Source: Nature Protocols. URL: [Link]
The Pivotal Role of Pyridine-4-sulfonyl Chloride in the Innovation of Agrochemicals: A Senior Application Scientist's Guide
Introduction: The Strategic Importance of the Pyridylsulfonyl Moiety in Agrochemical Design
In the relentless pursuit of novel agrochemicals that are both highly effective and environmentally benign, the strategic incorporation of specific chemical moieties is paramount. Among these, the pyridylsulfonyl group has emerged as a cornerstone in the development of a new generation of herbicides, insecticides, and fungicides. Pyridine-4-sulfonyl chloride, a highly reactive intermediate, serves as a critical building block for introducing this valuable functional group into a diverse array of molecular scaffolds. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a wide range of amines, alcohols, and other nucleophiles, paving the way for the synthesis of complex and potent agrochemicals.[1][2] This guide provides an in-depth exploration of the applications of this compound in agrochemical discovery, complete with detailed experimental protocols and an elucidation of the underlying scientific principles that govern its use.
Key Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 134479-04-2 | [1] |
| Molecular Formula | C₅H₄ClNO₂S | [1] |
| Molecular Weight | 177.61 g/mol | [1] |
| Appearance | Brown powder | [1] |
| Boiling Point | 284 °C | [1] |
| Flash Point | 126 °C | [1] |
| Density | 1.488 g/cm³ | [1] |
I. Herbicidal Applications: The Synthesis of Potent Sulfonylurea Herbicides
The sulfonylurea class of herbicides represents a significant advancement in weed management due to their high efficacy at low application rates and excellent crop selectivity.[3] These herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants, but not in animals.[1][4][5][6][7] This targeted mode of action results in the cessation of plant growth and eventual death of susceptible weeds.[1][4][5] this compound is a key precursor in the synthesis of pyridylsulfonylurea herbicides.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides are non-competitive inhibitors of the ALS enzyme.[5] They bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the enzyme from catalyzing the synthesis of valine, leucine, and isoleucine.[6][7] This disruption of essential amino acid production leads to a cessation of cell division and growth, particularly in the meristematic tissues of the plant.[1][5]
Caption: Mechanism of Sulfonylurea Herbicides.
Experimental Protocol: Synthesis of a Pyridylsulfonylurea Herbicide
This protocol outlines a two-step synthesis of a model pyridylsulfonylurea herbicide, starting from this compound. The first step involves the formation of a sulfonamide, which is then reacted with a heterocyclic amine in the presence of a coupling agent.
Step 1: Synthesis of Pyridine-4-sulfonamide
Causality: This initial step involves the reaction of the highly electrophilic this compound with ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. A base, such as pyridine, is used to neutralize the hydrochloric acid byproduct, preventing the protonation of ammonia and driving the reaction to completion.[8][9]
-
Materials:
-
This compound (1.0 eq)
-
Ammonia solution (28-30%, excess)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution with stirring.
-
Add the ammonia solution dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyridine-4-sulfonamide.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Coupling with a Heterocyclic Amine to Form the Sulfonylurea
Causality: The sulfonamide from Step 1 is reacted with a suitable heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine, a common component in commercial sulfonylurea herbicides) in the presence of a coupling agent, often an isocyanate or a carbamate.[8][10] This protocol utilizes a method analogous to that described for the synthesis of nicosulfuron, where the sulfonyl chloride is reacted with a pre-formed pyrimidine urea.[8]
-
Materials:
-
Pyridine-4-sulfonamide (from Step 1, 1.0 eq)
-
2-Amino-4,6-dimethoxypyrimidine (1.0 eq)
-
Urea (1.5 eq)
-
Concentrated Hydrochloric Acid
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Preparation of Pyrimidine Urea: In a separate flask, reflux a mixture of 2-amino-4,6-dimethoxypyrimidine, urea, and concentrated hydrochloric acid in water for 6 hours. Cool the mixture to induce crystallization, filter, wash with water, and dry to obtain the pyrimidine urea intermediate.[8]
-
Coupling Reaction: Dissolve the pyrimidine urea in anhydrous DCM.
-
Add triethylamine to the solution.
-
In a separate flask, dissolve pyridine-4-sulfonamide in anhydrous DCM.
-
At 5-10 °C, add the pyridine-4-sulfonamide solution dropwise to the pyrimidine urea solution over 4 hours.
-
Stir the reaction mixture at 5-10 °C for an additional hour.
-
Filter the reaction mixture, wash the solid with water, and dry at room temperature to obtain the target sulfonylurea herbicide.[8]
-
Caption: Synthetic workflow for a pyridylsulfonylurea herbicide.
II. Insecticidal Applications: Crafting Novel Pyridine-Based Insecticides
Pyridine-containing compounds are integral to modern insecticide development, with many commercial products featuring this heterocyclic core.[11] this compound provides a versatile platform for the synthesis of novel insecticides, particularly those containing a sulfonamide linkage.
Mode of Action: Targeting the Insect Nervous System
Many pyridine-based insecticides are neurotoxins. One emerging class of pyridine alkylsulfone insecticides has been shown to inhibit the vesicular acetylcholine transporter (VAChT).[12] This transporter is responsible for loading acetylcholine into synaptic vesicles for release during nerve signal transmission. Inhibition of VAChT disrupts cholinergic synaptic transmission, leading to paralysis and death of the insect.[12] Another important target for some pyridine-derived insecticides is the chordotonal organs, which are mechanoreceptors essential for hearing, balance, and spatial orientation in insects.[2] Disruption of these organs' function leads to a loss of coordination and feeding cessation.[2]
Experimental Protocol: DMAP-Catalyzed Synthesis of a Pyridine-Sulfonamide Insecticide
This protocol is adapted from a highly selective and high-yield monosulfonylation reaction used in the synthesis of the insecticide candidate NKY-312, utilizing 4-dimethylaminopyridine (DMAP) as a catalyst.[5]
Causality: The use of DMAP as a catalyst is crucial for achieving high selectivity and yield. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-4-dimethylaminopyridinium salt.[5][13][14] This intermediate is more susceptible to nucleophilic attack by the amine than the sulfonyl chloride itself, accelerating the reaction and minimizing side product formation. Pyridine is used as a base to neutralize the generated HCl.[5]
-
Materials:
-
A primary or secondary amine substrate (1.0 eq)
-
This compound (1.05 eq)
-
4-Dimethylaminopyridine (DMAP) (1-10 mol%)
-
Pyridine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
In a round-bottom flask, dissolve the amine substrate and DMAP in anhydrous DCM.
-
Add pyridine to the mixture and stir at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution over approximately 3 hours at room temperature.
-
Stir the reaction mixture for an additional 10 hours at room temperature. Monitor the reaction by HPLC or TLC.
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyridine-sulfonamide insecticide.[5]
-
Caption: DMAP-catalyzed synthesis of a pyridine-sulfonamide insecticide.
III. Fungicidal Applications: A Frontier for this compound
While the direct application of this compound in the synthesis of commercial fungicides is less documented than for herbicides and insecticides, its potential remains significant. The sulfonamide moiety is present in some fungicidal compounds, and the versatility of this compound allows for its incorporation into novel fungicidal scaffolds.
Proposed Synthetic Pathway to a Novel Pyridine-Sulfonamide Fungicide
This section outlines a hypothetical, yet chemically plausible, synthetic route to a novel fungicide containing the pyridine-4-sulfonamide core, based on established synthetic methodologies for sulfonamides.
Causality: This proposed synthesis leverages the reliable reaction between a sulfonyl chloride and a primary amine. The chosen amine component could be a known fungicidal pharmacophore, for example, a derivative of an aniline or other aromatic amine known to exhibit antifungal activity. The reaction conditions are standard for sulfonamide formation, employing a non-nucleophilic base to scavenge the HCl byproduct.[15][16]
-
Materials:
-
This compound (1.0 eq)
-
A fungicidally active primary amine (e.g., a substituted aniline) (1.0-1.2 eq)
-
Triethylamine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM dropwise to the cooled amine solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the target pyridine-sulfonamide fungicide.[16]
-
Conclusion: The Enduring and Expanding Role of this compound
This compound is a powerful and versatile chemical intermediate that has already made significant contributions to the development of modern agrochemicals, particularly in the herbicide and insecticide sectors. Its ability to readily introduce the pyridylsulfonyl moiety into organic molecules provides a robust platform for the synthesis of compounds with diverse and potent biological activities. As the demand for more effective, selective, and sustainable crop protection solutions continues to grow, the strategic application of this compound in the design and synthesis of novel agrochemicals is poised to expand, opening new avenues for innovation in the field.
References
- Vertex AI Search. (n.d.).
-
Li, M., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports, 11(1), 6695. [Link]
-
Chempanda. (n.d.). Pyridine as insecticide. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025). Action mechanisms of acetolactate synthase-inhibiting herbicides. Retrieved January 7, 2026, from [Link]
- Principles of Weed Control. (n.d.). 16.4 Herbicides that Inhibit ALS. Retrieved January 7, 2026.
- Google Patents. (n.d.). CN101671327B - Method for synthesizing nicosulfuron.
-
Takahashi, S., et al. (1993). Synthesis and Herbicidal Activity of Sulfonylureas; SL-950 and Its Related Compounds. Journal of Pesticide Science, 18(2), 175-182. [Link]
-
AgroPages. (2024). Scientists suggest new mode of action for pyridine alkylsulfone insecticides. Retrieved January 7, 2026, from [Link]
-
PubMed. (2000). The insecticide pymetrozine selectively affects chordotonal mechanoreceptors. Retrieved January 7, 2026, from [Link]
-
Hurevich, M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806-816. [Link]
-
PubMed Central. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025). Single-step synthesis of sulfonylureas from sulfonyl chlorides and amines. Retrieved January 7, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Retrieved January 7, 2026.
-
Hurevich, M. (2025). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved January 7, 2026, from [Link]
-
Beilstein Journals. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved January 7, 2026, from [Link]
-
Beilstein Journals. (n.d.). Supporting Information File 1: Experimental part, synthetic procedures, solid-phase synthesis protocols, HPLC chromatograms, mass spectrometry analysis. Retrieved January 7, 2026, from [Link]
- Lambert, T. H., & Nacsa, E. D. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved January 7, 2026.
-
ResearchGate. (2025). The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Retrieved January 7, 2026, from [Link]
-
University of Florida, IFAS Extension. (n.d.). Insecticides Used in the Urban Environment: Mode of Action. Retrieved January 7, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Retrieved January 7, 2026.
-
OUCI. (2025). Synthesis of new herbicides from the class of sulfonylureas. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). CN103524493A - Nicosulfuron preparation method.
- Google Patents. (n.d.). CN110878084A - Preparation method of nicosulfuron original drug.
-
PubChem. (n.d.). Nicosulfuron. Retrieved January 7, 2026, from [Link]
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved January 7, 2026.
-
Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved January 7, 2026, from [Link]
- PubMed Central. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved January 7, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The insecticide pymetrozine selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 8. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 9. cbijournal.com [cbijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]
- 13. researchgate.net [researchgate.net]
- 14. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Kilogram-Scale Synthesis Protocols for Pyridine-4-sulfonyl Chloride
Abstract: This document provides a detailed guide for the kilogram-scale synthesis of Pyridine-4-sulfonyl Chloride (CAS No: 134479-04-2), a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] Two robust, field-proven protocols are presented: the chlorination of pyridine-4-sulfonic acid and the oxidative chlorination of 4-mercaptopyridine. The application note is structured to provide not only step-by-step procedures but also the underlying chemical principles, safety imperatives, and process optimization insights essential for successful scale-up. This guide is intended for researchers, process chemists, and drug development professionals.
Strategic Importance and Hazard Analysis
This compound is a highly reactive electrophile, making it an invaluable building block for introducing the pyridylsulfonyl moiety into complex molecules.[2][3] Its primary application lies in the synthesis of sulfonamides, a functional group present in numerous marketed drugs.[3] However, its high reactivity necessitates a rigorous approach to safety.
Critical Safety Mandates: this compound and its precursors are hazardous materials. All operations must be conducted in a well-ventilated chemical fume hood or a designated, controlled environment by personnel trained in handling corrosive and water-reactive substances.
-
Corrosivity: The compound is classified as corrosive and causes severe skin burns and eye damage. Full personal protective equipment (PPE), including chemical-resistant gloves, flame-retardant clothing, and tightly fitting safety goggles, is mandatory.[4][5]
-
Water Reactivity: Contact with water or moisture leads to vigorous decomposition, releasing corrosive hydrogen chloride (HCl) gas.[6] All glassware and equipment must be scrupulously dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Handling Precautions: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent electrostatic discharge.[4][5] An emergency shower and eyewash station must be readily accessible.[7]
Protocol I: Chlorination of Pyridine-4-Sulfonic Acid
This is the most direct and widely employed route for large-scale production, leveraging the commercially available pyridine-4-sulfonic acid. The conversion is typically achieved with potent chlorinating agents like phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃), which acts as both a reagent and a solvent.[3][8]
Reaction Principle and Mechanism
The core transformation involves the substitution of the hydroxyl group of the sulfonic acid with a chloride ion. POCl₃ facilitates the reaction, and PCl₅ serves as the primary chlorinating agent. The reaction proceeds through the formation of a highly reactive mixed anhydride intermediate, which is subsequently attacked by a chloride ion to yield the desired sulfonyl chloride and phosphate byproducts.
Caption: Experimental workflow for the oxidative chlorination route.
Kilogram-Scale Experimental Protocol
Equipment:
-
20 L jacketed glass reactor with overhead stirring, gas inlet tube, temperature probe, and scrubber connection.
-
Chlorine gas cylinder with a mass flow controller.
Reagent and Process Parameter Tables:
| Reagent | CAS No. | MW ( g/mol ) | Quantity (kg) | Moles | Notes |
| 4-Mercaptopyridine | 4556-23-4 | 111.17 | 1.11 | 9.98 | Starting material. Pungent odor. |
| Hydrochloric Acid (36%) | 7647-01-0 | 36.46 | ~4 L | - | Solvent/Medium. |
| Chlorine (Cl₂) | 7782-50-5 | 70.90 | ~2.30 | 32.44 | Oxidizing/Chlorinating agent (approx. 3.25 eq). |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~8 L | - | Extraction solvent. |
| Process Parameter | Value | Rationale |
| Reaction Temperature | -10°C to 5°C | Critical for selectivity. Higher temperatures can lead to over-oxidation and byproduct formation. |
| Chlorine Addition Rate | Slow, controlled | To manage the exotherm and ensure efficient reaction without Cl₂ breakthrough. |
| Reaction Time | 2-4 hours | Monitored by in-process control. |
Step-by-Step Procedure:
-
Reactor Setup: In a 20 L jacketed reactor, charge concentrated hydrochloric acid (~4 L). Begin stirring and cool the acid to -10°C.
-
Charging Substrate: Add 4-mercaptopyridine (1.11 kg) portion-wise, ensuring the internal temperature does not exceed 0°C. A slurry will form.
-
Chlorination: Begin bubbling chlorine gas (~2.30 kg) into the reaction mixture via a sub-surface gas inlet tube at a controlled rate. The reaction is highly exothermic; maintain the internal temperature between -5°C and 5°C throughout the addition by adjusting the chlorine flow rate and coolant temperature.
-
Reaction Completion: After all the chlorine has been added, allow the mixture to stir at 0-5°C for an additional hour. Check for the absence of starting material by TLC or HPLC.
-
Work-up: Quench the reaction by slowly adding cold water (~5 L), keeping the temperature below 20°C.
-
Extraction: Transfer the mixture to a suitable vessel and extract the product with dichloromethane (3 x 2.5 L).
-
Washing: Combine the organic extracts and wash with cold water (2 x 2 L) and brine (1 x 2 L).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent to afford pure this compound. Expected yield: 1.2 - 1.4 kg (67-78%).
Quality Control
The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the chemical structure.
-
Melting Point: Compare with the literature value.
-
HPLC: To determine purity, which should typically be >98% for use in pharmaceutical applications.
Conclusion
The kilogram-scale synthesis of this compound can be reliably achieved through the chlorination of pyridine-4-sulfonic acid or the oxidative chlorination of 4-mercaptopyridine. The choice of protocol depends on factors such as raw material availability, cost, and the specific capabilities of the manufacturing facility. Both methods require stringent control over reaction conditions and adherence to rigorous safety protocols due to the hazardous nature of the materials involved. With careful execution, these protocols provide a robust foundation for the large-scale production of this vital chemical intermediate.
References
-
Organic Syntheses. 4-PYRIDINESULFONIC ACID. Available at: [Link]
- Google Patents. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.
-
Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
ACS Publications. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
-
Autechre. This compound: Your Partner for Custom Synthesis Needs. Available at: [Link]
-
Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Available at: [Link]
-
World Intellectual Property Organization. (2016). WO/2016/204096 PYRIDINE-3-SULFONYL CHLORIDE PRODUCTION METHOD. Available at: [Link]
-
Autechre. This compound: Essential Building Block for Chemical Synthesis. Available at: [Link]
- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
ResearchGate. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
National Institutes of Health. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
Pyridine-4-sulfonyl Chloride as a chemical probe for protein labeling
Application Note & Protocol
Pyridine-4-sulfonyl Chloride: A Chemoselective Probe for Covalent Protein Labeling
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a chemical probe for the covalent labeling of proteins. We delve into the fundamental principles of its reactivity, offer detailed, field-proven protocols for its application, and discuss critical considerations for experimental design and data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for applications ranging from basic research to therapeutic development.
Introduction: The Power of Covalent Probes
The precise, covalent modification of proteins is a cornerstone of modern chemical biology and drug discovery. By attaching molecular tags—such as fluorophores, biotin, or spin labels—to specific sites on a protein, researchers can investigate protein structure, function, localization, and interactions in complex biological systems[1][2]. This compound has emerged as a valuable tool in this context. As a member of the sulfonyl chloride class of reagents, it is a powerful electrophile capable of forming stable, covalent bonds with nucleophilic amino acid residues on a protein's surface[3].
The utility of this compound lies in its versatile reactivity and its role as a foundational building block for more complex probes[4]. Understanding its chemical behavior is paramount to harnessing its full potential for targeted protein modification.
Principle of Reactivity and Chemoselectivity
The core of this compound's utility is the highly electrophilic sulfonyl chloride (-SO₂Cl) group. The reaction proceeds via a nucleophilic substitution mechanism where a nucleophilic side chain of an amino acid attacks the electrophilic sulfur atom, displacing the chloride leaving group and forming a stable sulfonamide or sulfonate ester linkage.
Target Residues: The primary targets for this compound on a protein are nucleophilic amino acid residues. The reactivity is highly dependent on the residue's pKa and its accessibility on the protein surface.
-
Lysine (Lys): The ε-amino group of lysine is a primary target. At pH values above its pKa (~10.5), the amine is deprotonated and highly nucleophilic. Labeling is typically performed at a pH between 8.0 and 9.5 to ensure sufficient deprotonation without denaturing the protein. While lysine is abundant, its high pKa means only a fraction of residues are reactive at physiological pH[5].
-
Tyrosine (Tyr): The hydroxyl group of tyrosine can also be targeted. The reactivity of tyrosine is significantly enhanced when it is deprotonated to its phenoxide form. This is often facilitated by a basic microenvironment within a protein pocket, where nearby lysine or arginine residues lower the effective pKa of the tyrosine hydroxyl group[6].
-
Serine (Ser) & Threonine (Thr): While nucleophilic, the hydroxyl groups of serine and threonine are generally less reactive than lysine or activated tyrosine residues.
-
Histidine (His): The imidazole side chain of histidine can also serve as a nucleophile.
The selectivity for a particular residue can be tuned by controlling the reaction pH and can be significantly enhanced if the probe is part of a larger molecule designed to bind to a specific pocket on the protein, a concept known as ligand-directed chemistry[7].
Caption: General reaction of this compound with a protein nucleophile (Nu:).
Experimental Protocol: Covalent Labeling of a Target Protein
This protocol provides a robust workflow for the labeling of a generic protein. It is essential to optimize conditions, particularly the probe-to-protein molar ratio and incubation time, for each specific protein target.
Required Materials
-
Reagents:
-
This compound (CAS: 134479-04-2)
-
Protein of interest (purified, concentration > 1 mg/mL)
-
Labeling Buffer: 100 mM sodium phosphate or 100 mM HEPES, pH 8.5. Crucially, avoid buffers containing primary or secondary amines like Tris or glycine, as they will compete for reaction with the probe [8].
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Equipment:
-
Size-exclusion chromatography (SEC) or spin desalting columns
-
UV-Vis spectrophotometer
-
Standard laboratory equipment (pipettes, tubes, rotator)
-
Mass spectrometer (for verification)
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for covalent protein labeling.
Step-by-Step Methodology
-
Protein Preparation:
-
Buffer exchange the purified protein into the amine-free Labeling Buffer (pH 8.5). A common method is to use a desalting column.
-
Adjust the protein concentration to 2-5 mg/mL. A higher concentration can improve labeling efficiency.
-
-
Probe Preparation (Perform Immediately Before Use):
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF[8].
-
Scientist's Note: Sulfonyl chlorides are moisture-sensitive and will hydrolyze to the unreactive sulfonic acid in the presence of water. Use high-quality anhydrous solvent and prepare this solution fresh for every experiment.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the dissolved this compound stock solution dropwise to achieve the desired molar excess.
-
A recommended starting point is a 10- to 20-fold molar excess of the probe over the protein[8]. This should be optimized.
-
Incubate the reaction mixture in the dark (to prevent potential photodegradation of the pyridine moiety) at 4°C for 12-18 hours with gentle, continuous mixing (e.g., on a rotator)[8].
-
Causality: The low temperature helps maintain protein stability and control the rate of reaction, preventing non-specific modification or protein degradation.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM[8].
-
Incubate for 30-60 minutes at room temperature. The high concentration of the primary amine (Tris) will react with and consume any remaining unreacted probe.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted probe, quenching reagent, and reaction byproducts by passing the solution over a desalting column (e.g., PD-10) pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, dialysis against the storage buffer can be used, though it is a slower process.
-
Characterization and Validation
Confirming successful covalent modification is a critical step for data integrity.
-
Mass Spectrometry (MS): This is the gold standard for validation.
-
Method: Analyze both the unlabeled (control) and labeled protein samples using ESI-MS.
-
Expected Result: A successful reaction will result in an increase in the molecular weight of the protein corresponding to the mass of the pyridylsulfonyl moiety (C₅H₄NO₂S, MW = 142.16 Da) for each label added. For example, a protein labeled at a single site should show a mass shift of +142.16 Da. Multiple peaks representing different degrees of labeling may be observed.
-
-
UV-Vis Spectroscopy:
-
Method: Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the pyridine ring (typically ~260 nm).
-
Application: This method can be used to estimate the Degree of Labeling (DOL), but can be confounded by protein absorbance in the same region. It is most useful when the attached probe has a unique and strong absorbance at a wavelength where the protein does not absorb.
-
Data Summary & Troubleshooting
Table 1: Typical Reaction Parameters (Starting Points for Optimization)
| Parameter | Recommended Value | Rationale |
| Protein Concentration | 2 - 10 mg/mL | Higher concentration increases reaction kinetics. |
| Probe:Protein Ratio | 10:1 to 20:1 (molar) | Balances labeling efficiency with risk of non-specific modification. |
| Reaction Buffer | 100 mM Phosphate/HEPES | Amine-free to prevent competition with the probe[8]. |
| pH | 8.0 - 9.5 | Facilitates deprotonation of lysine residues. |
| Temperature | 4°C | Preserves protein integrity and controls reaction rate. |
| Incubation Time | 12 - 18 hours | Allows the reaction to proceed to completion at a low temperature. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Labeling | 1. Inactive probe (hydrolyzed).2. Competing nucleophiles in buffer.3. Low protein concentration.4. Insufficient molar excess of probe. | 1. Prepare probe stock fresh in anhydrous solvent.2. Use an amine-free buffer (HEPES, Phosphate).3. Concentrate the protein.4. Increase the molar excess of the probe (e.g., 50:1). |
| Protein Precipitation | 1. High concentration of organic solvent.2. Protein instability at reaction pH.3. Excessive modification. | 1. Keep DMSO/DMF volume <10% of total reaction volume.2. Perform a pH stability screen for your protein.3. Decrease the probe:protein ratio or reaction time. |
| High Background/ Non-specific Labeling | 1. Probe concentration is too high.2. Reaction time is too long. | 1. Titrate down the molar excess of the probe.2. Perform a time-course experiment to find the optimal incubation time. |
Conclusion
This compound is a potent and versatile chemical probe for the covalent modification of proteins. Its high reactivity towards nucleophilic residues like lysine and tyrosine makes it a valuable tool for a wide range of applications. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can achieve robust, specific, and reproducible protein labeling, enabling deeper insights into protein biology and accelerating drug discovery efforts.
References
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.).
- This compound: Your Partner for Custom Synthesis Needs. (n.d.). Glentham Life Sciences.
- Ligand-Directed N-Sulfonyl Pyridone Chemistry for Selective Native Protein Labeling and Imaging in Live Cell. (2019). PubMed.
- Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. (n.d.). Europe PMC.
- Application Notes and Protocols for Labeling Proteins with Acridine Dyes. (n.d.). BenchChem.
- N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. (2024).
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.).
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Royal Society of Chemistry.
- 4-Pyridinesulfonyl chloride AldrichCPR. (n.d.). Sigma-Aldrich.
- Protein C-Terminal Labeling and Biotinylation Using Synthetic Peptide and Split-Intein. (2009). PLOS ONE.
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. (n.d.).
Sources
- 1. Protein C-Terminal Labeling and Biotinylation Using Synthetic Peptide and Split-Intein | PLOS One [journals.plos.org]
- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Directed N-Sulfonyl Pyridone Chemistry for Selective Native Protein Labeling and Imaging in Live Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyridine-4-sulfonyl Chloride Coupling Reactions
Welcome to the technical support center for Pyridine-4-sulfonyl Chloride coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of forming sulfonamides using this versatile reagent. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions for higher yields, purity, and reproducibility.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section provides proactive guidance for planning your experiment, covering the foundational choices that dictate success.
Q1: What are the critical quality checks for my starting materials?
The success of a sulfonamide coupling hinges on the quality of both the this compound and the amine nucleophile.
-
This compound: This reagent is highly reactive and susceptible to hydrolysis.[1][2] It should appear as a brown powder.[1] Exposure to atmospheric moisture will convert it to the unreactive pyridin-4-sulfonic acid, which is a common cause of reaction failure.
-
Best Practices: Always use a freshly opened bottle or a reagent that has been stored meticulously under an inert atmosphere (Nitrogen or Argon) in a desiccator.[3][4] Avoid leaving the bottle open to the air. If hydrolysis is suspected, the purity of the sulfonyl chloride can be checked by ¹H NMR, looking for the appearance of peaks corresponding to the sulfonic acid.
-
-
Amine Nucleophile: The amine should be pure and, critically, dry. The presence of water will compete with the amine, leading to hydrolysis of the sulfonyl chloride.
-
Best Practices: If using a liquid amine, consider distillation or drying over a suitable agent (e.g., KOH pellets, molecular sieves) before use. Solid amines should be dried under a high vacuum.
-
-
Solvent and Base: All solvents must be anhydrous, and bases should be of high purity and stored under inert gas.
Q2: How do I select the optimal base for my reaction?
The choice of base is critical. It serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[5][6] The ideal base should be non-nucleophilic to avoid competing with the amine substrate.
| Base Type | Examples | Pros | Cons | Expert Insight |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Good solubility in common organic solvents. | Can be nucleophilic, especially TEA. DIPEA is more sterically hindered. | DIPEA is often a safer first choice than TEA to avoid potential side reactions.[7] Use 1.5-2.5 equivalents to ensure the reaction medium remains basic. |
| Pyridine Derivatives | Pyridine, 2,6-Lutidine | Pyridine can also serve as the solvent. | Pyridine is nucleophilic and can compete with the substrate.[6] | 2,6-Lutidine is sterically hindered and less nucleophilic, making it a better choice when side reactions with the base are a concern. |
| Inorganic Bases | K₂CO₃, NaHCO₃, NaOH | Inexpensive, easy to remove during workup. | Often have poor solubility in organic solvents, leading to heterogeneous and slower reactions. Strong bases like NaOH can promote hydrolysis.[7] | Best suited for biphasic reaction conditions (e.g., Schotten-Baumann conditions) but generally less preferred for fine chemical synthesis where homogeneity is key. |
Q3: What is the role of a catalyst like DMAP, and when is it necessary?
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for sulfonylation reactions.[8][9]
Mechanism of Action: DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[8] This intermediate is much more electrophilic than the sulfonyl chloride itself, accelerating the rate of reaction with the amine nucleophile. DMAP is particularly useful when coupling less nucleophilic (e.g., anilines) or sterically hindered amines.[8][9]
When to Use DMAP:
-
When the amine is a weak nucleophile.
-
When the reaction is sluggish at room temperature.
-
When coupling sterically hindered substrates.
A catalytic amount, typically 5-10 mol%, is sufficient to see a significant rate enhancement.[9][10]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. cbijournal.com [cbijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Pyridine-4-sulfonyl Chloride Reactions
Welcome to the technical support center for Pyridine-4-sulfonyl Chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during synthesis. As a highly reactive intermediate, this compound is a powerful tool for introducing the pyridylsulfonyl moiety, but its reactivity can also lead to a variety of byproducts.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you identify, understand, and mitigate the formation of these unintended products.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture shows a highly polar spot on TLC/LCMS that wasn't there in my starting material. What is the most likely culprit?
A: The most common and highly probable byproduct is Pyridine-4-sulfonic acid . The sulfonyl chloride functional group is highly electrophilic and extremely susceptible to hydrolysis by water.[1][3][4] This can occur from trace moisture in your solvent, reagents, atmosphere, or, most commonly, during an aqueous workup.[3] Pyridine-4-sulfonic acid is a water-soluble, highly polar compound that will typically have a very different retention time in reversed-phase HPLC compared to the less polar sulfonyl chloride or the desired product.
-
Causality: The sulfur atom in the sulfonyl chloride is electron-deficient, making it a prime target for nucleophilic attack. Water, even in minute quantities, acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion to form the corresponding sulfonic acid.[3]
-
Verification: To confirm its identity, you can analyze your sample via LC-MS. Pyridine-4-sulfonic acid (C₅H₅NO₃S) has a molecular weight of approximately 159.16 g/mol . Its presence will be evident as a peak with the corresponding m/z value.
Q2: My reaction with a 4-alkylpyridine substrate is messy, and I'm getting a significant byproduct with double the mass of my expected product. What's happening?
A: You are likely observing the formation of a bis(sulfonyl)methylpyridine byproduct. This occurs when the alkyl group at the 4-position (like in 4-picoline) has two acidic protons on the α-carbon. The reaction mechanism often involves the initial N-sulfonylation of the pyridine ring, which significantly increases the acidity of the picolyl C-H bonds.[5]
-
Mechanism: After the first sulfonylation at the picolyl carbon, a second deprotonation can occur at the same carbon, which then reacts with another molecule of this compound. This side reaction is particularly favored if an excess of the sulfonyl chloride and base are used.[3]
-
Prevention: To mitigate this, use a stoichiometric amount of the sulfonyl chloride or a slight excess of the 4-alkylpyridine substrate. Careful control of the base concentration is also crucial.
Q3: The reaction failed with my 2-substituted pyridine substrate, and I recovered mostly starting material. Why?
A: The likely cause is steric hindrance . While the sulfonyl chloride group is highly reactive, its ability to react with a nucleophile can be impeded by bulky groups near the reaction center. In the case of a 2-substituted pyridine, the group at the 2-position can sterically block the nitrogen atom.
-
Causality: Many reactions involving pyridine and sulfonyl chlorides proceed through an initial N-sulfonylation step to form a reactive pyridinium salt intermediate.[3][5] If a bulky substituent at the 2-position prevents this initial attack, the downstream reaction cannot proceed, leading to reaction failure.[3] For example, 2-ethylpyridine has been reported to fail to undergo C-sulfonylation for this reason.[3]
Q4: I'm observing an isomeric byproduct. How can the sulfonyl group attach to a different position?
A: You may be seeing byproducts from a direct C-H sulfonylation reaction. Under certain conditions, particularly with the use of specific bases, the sulfonyl group can be directed to a carbon atom on the pyridine ring instead of reacting with the intended nucleophile.
-
Mechanism: This pathway can be initiated by the formation of a pyridinium salt intermediate. The choice of base and solvent can then influence the regioselectivity of a subsequent deprotonation and rearrangement or electrophilic attack, leading to sulfone formation at different positions on the ring.[5][6][7][8] For instance, base-mediated protocols have been developed to selectively achieve C4-sulfonylation.[6][7][8] Unintended activation of these pathways can lead to isomeric impurities.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental problems with a structured approach to identifying the cause and implementing a solution.
Problem 1: Low Yield & Significant Presence of a Water-Soluble Byproduct
-
Symptoms: Your desired product yield is low, and after workup, a significant portion of your mass balance is lost to the aqueous layer. LC-MS analysis of the crude reaction mixture shows a peak corresponding to Pyridine-4-sulfonic acid (MW ~159.16).
-
Solutions & Validating Protocols:
-
Implement Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle the this compound in an inert atmosphere (e.g., under nitrogen or argon).[9][10]
-
Non-Aqueous Workup: If your product is stable and soluble in organic solvents, avoid a traditional aqueous workup. Instead, quench the reaction with an anhydrous scavenger for the excess reagent, filter the resulting salt, and concentrate the filtrate.
-
Acidic Wash for Pyridine Removal: If an aqueous workup is unavoidable and your product is not acid-sensitive, consider washing the organic layer with a dilute, cold acid solution (e.g., 1 M HCl or 10% CuSO₄ solution).[11][12] This will protonate basic pyridine-containing species, including unreacted starting materials, and extract them into the aqueous phase, but it will not remove the already-formed sulfonic acid.
-
Problem 2: Formation of Insoluble or Oligomeric Materials
-
Symptoms: The reaction mixture becomes thick, or a precipitate forms that is not your desired product. The material is poorly soluble in common organic solvents.
-
Probable Causes:
-
Self-Condensation/Dimerization: Under strongly basic conditions or elevated temperatures, the sulfonyl chloride could potentially react with itself or with intermediates to form dimers (e.g., sulfonyl anhydrides) or other oligomers.
-
Disulfide/Sulfone Formation: These byproducts are more commonly associated with the synthesis of the sulfonyl chloride itself but could potentially form under reductive or oxidative side-reaction conditions.[3]
-
-
Solutions & Validating Protocols:
-
Lower Reaction Temperature: Run the reaction at a lower temperature to disfavor high-activation-energy side reactions.
-
Slow Addition of Reagents: Add the base or the sulfonyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration, preventing localized high concentrations that can favor self-reaction.
-
Re-evaluate Base Choice: A less nucleophilic or sterically hindered base might be less likely to promote undesirable side reactions.
-
Visualizing Reaction Pathways
A clear understanding of the competing reaction pathways is essential for troubleshooting.
Caption: Desired sulfonylation pathway versus the competing hydrolysis side reaction.
Caption: A logical workflow for diagnosing and solving common reaction issues.
Data & Protocols
Summary of Common Byproducts and Mitigation Strategies
| Byproduct Name | Common Cause(s) | Molecular Weight ( g/mol ) | Prevention / Mitigation Strategy |
| Pyridine-4-sulfonic acid | Presence of water (moisture) in the reaction or during workup.[3][4] | ~159.16 | Use rigorous anhydrous techniques; non-aqueous workup. |
| Bis(sulfonyl)methylpyridine | Substrate with two acidic α-protons; excess sulfonyl chloride and base.[3] | Varies with substrate | Use stoichiometric reagents; slow addition of base. |
| N-Sulfonyl Pyridinium Salts | Initial reaction step with the pyridine nitrogen.[3][5] | Varies with substrate | Often a reactive intermediate; control temperature to prevent decomposition. |
| C-H Sulfonylated Isomers | Base/solvent-mediated side reaction on the pyridine ring.[6][7][8] | ~177.61 (for parent) | Optimize base and solvent system; screen different temperatures. |
Experimental Protocol: HPLC-MS Method for Reaction Monitoring
This protocol provides a general method for analyzing the progress of reactions involving this compound.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Quench the aliquot in a vial containing 1 mL of a 1:1 acetonitrile/water mixture. The quenching stops the reaction and dilutes the sample to an appropriate concentration for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.[4]
-
Detector: UV detector (e.g., at 254 nm) followed by a Mass Spectrometer (MS).[14]
-
-
Data Analysis:
-
Identify the peak for this compound (retention time and m/z).
-
Track the disappearance of the starting material peak and the appearance of the product peak.
-
Scrutinize new peaks. Use the MS data to get the molecular weight of potential byproducts (e.g., a peak with m/z corresponding to Pyridine-4-sulfonic acid).
-
References
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-PYRIDINESULFONIC ACID. Retrieved from [Link]
-
Angewandte Chemie. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
LookChem. (n.d.). Understanding this compound: Properties and Chemical Applications. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
- Google Patents. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Retrieved from [Link]
-
European Journal of Organic Chemistry. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Retrieved from [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]
-
Office of Scientific and Technical Information. (2019). Selective late-stage sulfonyl chloride formation from sulfonamides enabled by Pyry-BF4. Retrieved from [Link]
-
National Institutes of Health. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chloropyridine sulfonyl chloride.
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). How to remove pyridine from reaction mixture? Retrieved from [Link]
-
ResearchGate. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. Retrieved from [Link]
-
ChemRxiv. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]
-
National Institutes of Health. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatographic Purification of Pyridine-4-sulfonyl Chloride Derivatives
Welcome to the technical support center dedicated to the chromatographic purification of Pyridine-4-sulfonyl Chloride and its derivatives. These molecules are invaluable in drug discovery and chemical synthesis, serving as versatile building blocks.[1] However, their purification presents a unique set of challenges stemming from the dual-functionality of the basic pyridine ring and the highly reactive sulfonyl chloride group. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve high-purity compounds.
The primary difficulty lies in the inherent reactivity of the sulfonyl chloride moiety, which is highly susceptible to hydrolysis, converting it into the corresponding, and often chromatographically similar, sulfonic acid.[2][3] Compounding this is the basic nature of the pyridine nitrogen (pKa ≈ 5.2-6), which can lead to strong, undesirable interactions with standard silica gel stationary phases, resulting in poor peak shape and low recovery.[4][5] This guide is structured to address these issues head-on, providing you with the logic and tools to develop robust and reliable purification methods.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable solutions.
Question 1: My product is degrading on the column. How can I confirm this and prevent it?
Answer: On-column degradation is the most common and frustrating issue when purifying sulfonyl chlorides. The primary culprits are residual water in the mobile phase or the acidic nature of the silica gel stationary phase, both of which can catalyze hydrolysis to the sulfonic acid.[3][6]
Causality: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. These groups can protonate the pyridine nitrogen, strengthening the interaction, and can also act as a Lewis acid, activating the sulfonyl chloride group towards nucleophilic attack by trace amounts of water.
Immediate Action Plan:
-
Confirm Degradation with 2D-TLC: Before committing your entire batch, perform a quick stability test. Spot your crude material on a TLC plate, run it in your chosen solvent system (first dimension), and let it dry completely. Then, turn the plate 90 degrees and re-run it in the same solvent system (second dimension). If the compound is stable, you will see a single spot on the diagonal. If it degrades on the silica, a new spot (typically the more polar sulfonic acid) will appear off the diagonal.
-
Use Anhydrous Solvents: Ensure your mobile phase solvents are freshly dried and stored over molecular sieves. Even "anhydrous" grade solvents can absorb atmospheric moisture.[3]
-
Deactivate the Stationary Phase: If you must use silica gel, consider neutralizing its acidic surface. You can pre-treat the column by flushing it with your mobile phase containing a small amount of a non-nucleophilic base like triethylamine (0.1-0.5%) before loading your sample. Caution: Triethylamine can potentially react with highly reactive sulfonyl chlorides; its use should be evaluated on a case-by-case basis.
-
Switch to a More Inert Stationary Phase: The most robust solution is to avoid standard silica altogether. Consider using:
-
Neutral Alumina: Less acidic than silica, but ensure it is properly dried (Brockmann Grade I or II).
-
Chemically-Treated Silica: Use end-capped reversed-phase silica (C18, C8) if your compound has sufficient hydrophobicity.[7]
-
Polymer-Based Columns: These are generally more pH stable and inert but may offer different selectivity.
-
Workflow for Diagnosing and Preventing On-Column Degradation
Caption: A logical workflow for troubleshooting product degradation.
Question 2: The chromatographic peaks for my pyridine derivatives are showing significant tailing. What's happening?
Answer: Peak tailing is a classic sign of strong, non-ideal interactions between your basic analyte and the acidic stationary phase.[5] The basic nitrogen atom on the pyridine ring interacts strongly with residual acidic silanol groups on the surface of silica-based columns.[5] This leads to a portion of the analyte being retained longer than the bulk, smearing out the back end of the peak.
Solutions:
-
Mobile Phase Modification: Add a competitive base to your mobile phase to saturate the acidic silanol sites.
-
Triethylamine (Et₃N) or Pyridine: Adding 0.1-1% of a volatile amine is highly effective. It competes with your analyte for the acidic sites, leading to a more uniform interaction and symmetrical peaks.[3]
-
Ammonia: For very basic compounds, pre-saturating the mobile phase with ammonia gas or using a solution of 1-2% ammonia in methanol as a polar modifier can be effective.
-
-
pH Control (Reversed-Phase): In reversed-phase HPLC (RP-HPLC), operating at a pH where the pyridine nitrogen is not protonated (pH > 6.5-7) will result in a neutral species with much better peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based), as traditional silica dissolves at high pH.[5]
-
Use a Modern, End-Capped Column: For RP-HPLC, select a high-purity, modern C18 or C8 column that has been "end-capped." This process minimizes the number of accessible free silanol groups, significantly reducing tailing for basic compounds.[5]
Question 3: I have poor separation between my desired sulfonyl chloride and the corresponding sulfonic acid impurity. How can I improve resolution?
Answer: The sulfonic acid is the hydrolysis product and is significantly more polar than the parent sulfonyl chloride. This polarity difference is usually sufficient for separation, but if resolution is poor, you need to adjust the selectivity of your chromatographic system.
Solutions:
-
Decrease Mobile Phase Polarity (Normal Phase): The sulfonic acid will be much more strongly retained on silica gel. By using a less polar mobile phase (e.g., decreasing the percentage of ethyl acetate in hexane), you can increase the retention time of the sulfonyl chloride and improve the separation (increase ΔCV, column volumes).
-
Change Solvent Selectivity: If a simple polarity adjustment fails, switch one of your mobile phase components to alter the interaction mechanism. For example, in a hexane/ethyl acetate system, replace ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). These solvents have different hydrogen bonding capabilities and can alter the relative retention of your two compounds.
-
Switch to an Alternative Stationary Phase: A phenyl-hexyl or cyano-bonded phase can offer different selectivity compared to standard silica or C18 due to π-π interactions with the pyridine ring.[5]
-
Aqueous Work-up Prior to Chromatography: Before chromatography, consider a carefully controlled aqueous wash. Dissolve the crude product in an organic solvent (like DCM) and wash it with a weak base solution (e.g., saturated sodium bicarbonate). This will hydrolyze any remaining unreacted starting materials (like thionyl chloride) and can help remove some of the highly water-soluble sulfonic acid.[8] Perform this step quickly and at low temperatures to minimize hydrolysis of your desired product.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best "first-pass" stationary phase to try for purifying these derivatives?
A1: For preparative flash chromatography, a good starting point is often neutral alumina (Brockmann Grade II-III) . It is less acidic than silica, reducing the risk of hydrolysis and minimizing peak tailing without the need for mobile phase modifiers that could react with your product.[9] For analytical or small-scale purification via HPLC, a modern, end-capped C18 reversed-phase column is an excellent choice, provided your compound is stable in aqueous mobile phases.[7]
| Stationary Phase | Pros | Cons | Best For... |
| Standard Silica Gel | Inexpensive, high loading capacity, well-understood. | Acidic (can cause degradation/tailing).[5] | Robust, less sensitive derivatives. |
| Neutral Alumina | Less acidic, good for basic compounds. | Can be less predictable, lower resolution than silica. | Sensitive sulfonyl chlorides. |
| Reversed-Phase (C18, C8) | Excellent resolution, highly reproducible. | Requires aqueous mobile phases (hydrolysis risk).[7] | Analytical purity checks, small-scale purification of stable derivatives. |
| Mixed-Mode Phases | Unique selectivity (cation-exchange + RP).[4] | More complex method development. | Highly polar or ionic derivatives.[10] |
Table 1: Stationary Phase Selection Guide.
Q2: Can I use protic solvents like methanol (MeOH) or ethanol (EtOH) in my mobile phase during normal phase chromatography?
A2: It is highly discouraged . Protic solvents are nucleophilic and can directly react with the electrophilic sulfonyl chloride group to form the corresponding sulfonate ester. This is a common source of unexpected byproducts. Stick to aprotic solvents like hexane, ethyl acetate, dichloromethane, and acetone for normal phase purification.
Q3: How should I choose my mobile phase for normal phase chromatography?
A3: Start with a binary system of a non-polar solvent ("A," e.g., Hexane or Heptane) and a moderately polar aprotic solvent ("B," e.g., Ethyl Acetate or Dichloromethane). Run TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 A:B) to find a system that gives your product an Rf value between 0.2 and 0.4. This generally provides a good starting point for column chromatography.
| Modifier | Purpose | Typical Conc. | Caution |
| Triethylamine/Pyridine | Reduces peak tailing on silica.[3] | 0.1 - 1.0% | Can react with the sulfonyl chloride. |
| Formic/Acetic Acid (RP) | Improves peak shape for bases by ion-pairing.[4] | 0.1% | Can promote hydrolysis. Use with caution. |
| Ammonium Formate/Acetate | Acts as a buffer in RP-HPLC.[11] | 10-20 mM | MS-compatible buffer system. |
Table 2: Mobile Phase Modifier Quick Reference.
Decision Tree for Chromatography Mode Selection
Caption: A decision tree for selecting the initial chromatographic mode.
Experimental Protocols
Protocol 1: General Flash Chromatography Setup for Sensitive Sulfonyl Chlorides
This protocol prioritizes the stability of the analyte.
-
Stationary Phase Selection: Choose neutral alumina or deactivated silica gel. To deactivate silica, prepare a slurry in your starting mobile phase containing 0.5% triethylamine, pack the column, and flush with 2-3 column volumes of this mixture.
-
Solvent Preparation: Use freshly opened anhydrous solvents. Pass them through a plug of activated alumina if necessary to remove residual water.
-
Sample Loading: Avoid dissolving your sample in protic or overly polar solvents. Use a minimal amount of dichloromethane or your mobile phase. For best results, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel or Celite®, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the gradient as quickly as practical to minimize the compound's residence time on the column.
-
Fraction Analysis: Analyze fractions promptly by TLC. Combine pure fractions and immediately remove the solvent under reduced pressure at low temperature (<30°C).
Protocol 2: 2D-TLC for On-Column Stability Assessment
-
Plate Preparation: On a standard silica TLC plate, draw a small origin point in one corner, about 1 cm from the bottom and side edges.
-
First Dimension: Using a micropipette, carefully spot a small amount of your crude material solution onto the origin. Develop the plate in your chosen mobile phase system.
-
Drying: After the first run, remove the plate and mark the solvent front. Allow the plate to air dry completely in a fume hood for 5-10 minutes. This step is critical as it simulates the "dry" state on the column between solvent fronts.
-
Second Dimension: Rotate the plate 90 degrees so the line of separated spots from the first run is now at the bottom. Develop the plate again using the same mobile phase.
-
Analysis: After drying, visualize the plate.
-
Stable Compound: All spots will align on a perfect 45-degree diagonal from the original origin.
-
Unstable Compound: You will see the original spot on the diagonal, with one or more new spots appearing vertically "above" or "below" it (depending on relative polarity), indicating degradation occurred while the compound was adsorbed on the dry silica.
-
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [https://www.columbia.edu/cu/chemistry/groups/lambert/ Nacsa_Lambert_ART_SI.pdf]([Link] Nacsa_Lambert_ART_SI.pdf)
-
ACS Publications. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]
-
Inter-Research Science Publisher. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Aquatic Microbial Ecology. Retrieved from [Link]
-
DTIC. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2020). Selectivity of stationary phases based on pyridinium ionic liquids for capillary gas chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
DSpace@MIT. (2010). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]
-
Reddit. (2018). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]
-
ResearchGate. (2012). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
-
ResearchGate. (2019). Supporting Information for: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:489430-50-4 | this compound hydrochloride. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Retrieved from [Link]
- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]
- Google Patents. (2016). Pyridine-3-sulfonyl chloride production method.
-
ResearchGate. (2005). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3,5-Trichloro-4-(propylsulfonyl)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. int-res.com [int-res.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Sulfonylation Reactions
Welcome to the Technical Support Center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low conversion rates in their experiments. By understanding the underlying principles and critical parameters of sulfonylation, you can significantly improve your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction is showing low or no conversion. What are the most common initial checks I should perform?
A1: When encountering low conversion, a systematic review of your experimental setup and reagents is the first critical step. Start by verifying the following:
-
Reagent Quality and Stability:
-
Sulfonylating Agent: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them into unreactive sulfonic acids.[1] It is crucial to use a fresh bottle or a properly stored sulfonyl chloride. You can assess the purity of your sulfonyl chloride via NMR or IR spectroscopy to check for the presence of the corresponding sulfonic acid.[1] For particularly sensitive substrates, consider using the more stable but less reactive sulfonyl fluorides.[2][3]
-
Amine/Alcohol Substrate: Ensure your substrate is pure and free of contaminants that could interfere with the reaction.
-
Solvent and Base: Use anhydrous solvents and ensure your base has not been compromised by exposure to air or moisture.
-
-
Reaction Conditions:
-
Anhydrous Conditions: All glassware should be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the sulfonylating agent.[1]
-
Temperature Control: Suboptimal temperature can significantly affect the reaction rate.[4] Ensure your reaction is being conducted at the appropriate temperature as recommended in the literature for your specific substrate class.
-
-
Reaction Monitoring:
-
TLC/LC-MS Analysis: Are you certain the reaction is not proceeding? Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product.[4] Sometimes, reactions are slower than anticipated.
-
Q2: I am working with a sterically hindered or electron-poor amine/alcohol, and the conversion is very low. How can I drive the reaction to completion?
A2: Poorly nucleophilic substrates, such as sterically hindered or electron-deficient amines and alcohols, present a common challenge. Here are several strategies to enhance reactivity:
-
Employ a More Reactive Sulfonylating Agent: If using a sulfonyl chloride, consider switching to a sulfonic anhydride, such as methanesulfonic anhydride (Ms₂O) or trifluoromethanesulfonic anhydride (Tf₂O).[5][6] These are more powerful electrophiles and can react with less nucleophilic substrates.
-
Utilize a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for sulfonylation reactions, particularly with weak nucleophiles.[7][8][9] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then readily attacked by the amine or alcohol.[7] A catalytic amount (0.05 to 0.2 mol equivalents) is typically sufficient.[9]
-
Optimize the Base:
-
For weakly nucleophilic amines, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or a proton sponge can be beneficial.[1]
-
Standard bases like pyridine or triethylamine are often sufficient for less demanding substrates. The choice of base can significantly impact the yield.[1]
-
-
Increase Reaction Temperature: Forcing conditions, such as higher temperatures or the use of high-boiling point solvents like DMF or DMSO, can help overcome the activation energy barrier.[1] Microwave-assisted synthesis can also be an effective technique for accelerating these reactions.[1]
Q3: My reaction is producing multiple spots on TLC, and the desired product is a minor component. What are the likely side reactions, and how can I suppress them?
A3: The formation of multiple byproducts is a clear indicator of competing side reactions. Identifying and mitigating these is key to improving your conversion rate.
-
Common Side Reactions:
-
Di-sulfonylation: This occurs when a primary amine is sulfonated twice. To minimize this, use a stoichiometric amount or only a slight excess of the sulfonating agent and add it dropwise at a low temperature to avoid localized high concentrations.[10]
-
Formation of Sulfonic Anhydride: In the presence of a base, two molecules of sulfonyl chloride can react to form a sulfonic anhydride. This can be a competing pathway, especially if the nucleophile is weak.
-
Isomeric Byproducts: In the sulfonation of aromatic rings, substitution at different positions can occur. Controlling the reaction temperature is crucial, as lower temperatures often favor the formation of a specific isomer.[10]
-
Oxidation of Thiols: If your starting material contains a thiol group, it can be oxidized to a disulfide, consuming your starting material.[4]
-
-
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. An excess of the sulfonating agent can lead to di-sulfonylation.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.[10]
-
Reaction Monitoring: Use analytical techniques like TLC, HPLC, or GC-MS to identify the byproducts being formed. This information can provide clues about the competing reaction pathways.[4]
-
II. Troubleshooting Guide
The following table provides a structured approach to diagnosing and solving common issues leading to low conversion rates in sulfonylation reactions.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps | Scientific Rationale |
| No or very low product formation with a primary/secondary amine or alcohol. | Low Nucleophilicity of Substrate | Increase reaction temperature or use a high-boiling point solvent (DMF, DMSO).[1] Utilize a nucleophilic catalyst like DMAP.[7][8][9] Switch to a more reactive sulfonating agent like a sulfonic anhydride.[5] | Enhances reaction kinetics by providing more energy to overcome the activation barrier. DMAP forms a more reactive intermediate. Sulfonic anhydrides are stronger electrophiles. |
| Decomposition of Sulfonyl Chloride | Use a fresh bottle of sulfonyl chloride.[1] Ensure all glassware is oven-dried and run the reaction under an inert atmosphere.[1] | Sulfonyl chlorides are moisture-sensitive and hydrolyze to unreactive sulfonic acids.[1] | |
| Incorrect Base | For less reactive substrates, use a stronger, non-nucleophilic base like DBU.[1] For standard reactions, pyridine or triethylamine are common choices.[1] | The base deprotonates the nucleophile and neutralizes the HCl byproduct. The appropriate basicity is crucial for reaction efficiency. | |
| Reaction stalls after partial conversion. | Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or HPLC. If stalled, consider incrementally increasing the reaction time or temperature.[10] | Some reactions require longer times or higher temperatures to reach completion. |
| Inadequate Mixing | For heterogeneous mixtures, ensure vigorous stirring to overcome localized concentration gradients.[4] | Proper mixing ensures all reactants are in contact, allowing the reaction to proceed to completion. | |
| Formation of multiple byproducts. | Di-sulfonylation | Use a stoichiometric amount or a slight excess of the sulfonating agent. Add the sulfonating agent dropwise at a low temperature.[10] | Minimizes the chance of a second sulfonylation on a primary amine. |
| Formation of Isomeric Byproducts | Carefully control the reaction temperature. Lower temperatures often favor the formation of a specific isomer.[10] | The regioselectivity of electrophilic aromatic substitution is often temperature-dependent. | |
| Significant discoloration of the reaction mixture. | Thermal Decomposition | Run the reaction at a lower temperature. For many reactions involving sulfonyl chlorides, temperatures below 30 °C are recommended.[11] | High temperatures can lead to the degradation of the sulfonyl chloride and other reagents.[11] |
| Radical Decomposition | Add a radical inhibitor, such as benzoquinone, to the reaction mixture.[11] | Suppresses radical chain reactions that can lead to decomposition and byproduct formation.[11] |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Sulfonylation of an Alcohol using Pyridine
This protocol is a standard starting point for the sulfonylation of a primary or secondary alcohol.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.5 - 2.0 eq) to the stirred solution.
-
Addition of Sulfonylating Agent: Slowly add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 - 1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with 1M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Sulfonylation of a Hindered Alcohol
This protocol is adapted for less reactive or sterically hindered alcohols.[7][8]
-
Preparation: Under an inert atmosphere, dissolve the hindered alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Addition of Sulfonylating Agent: Cool the mixture to 0 °C and slowly add the sulfonyl chloride (1.2 eq).
-
Reaction: Stir the reaction at room temperature for 4-48 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
IV. Visualizations
Workflow for Troubleshooting Low Conversion
Caption: A logical workflow for diagnosing and resolving low conversion rates in sulfonylation reactions.
Catalytic Role of DMAP in Sulfonylation
Caption: The catalytic cycle of DMAP in accelerating sulfonylation reactions.
V. References
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]
-
(PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health. [Link]
-
Optimization of the reaction conditions. [a]. ResearchGate. [Link]
-
Formation of Sulfonic Acids and Sulfonic Anhydrides in the Sulfur Trioxide Sulfonation of Some Dialkylbenzenes and 1,w-Diarylalkanes. ResearchGate. [Link]
-
Brønsted base catalyzed Reppe sulfonylation reaction. RSC Publishing. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. ACS Publications. [Link]
-
Optimization of the conditions of the sulfonylation reaction. ResearchGate. [Link]
-
Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
-
Brønsted base catalyzed Reppe sulfonylation reaction. RSC Publishing. [Link]
-
Sulfonic Acids & Anhydrides. ASNA Company. [Link]
-
Process for preparing a sulphonic acid anhydride. Google Patents.
-
Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. ACS Publications. [Link]
-
Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. ASIA Chemical. [Link]
-
Solvent optimization of the sulfonylation reactiona. ResearchGate. [Link]
-
Methanesulfonic anhydride. Wikipedia. [Link]
-
Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online. [Link]
-
A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. scirp.org. [Link]
-
Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. [Link]
-
10.3: Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts. [Link]
-
Dehydroxylative Sulfonylation of Alcohols. The Journal of Organic Chemistry. [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
-
Dodecylbenzene. Wikipedia. [Link]
-
20.6: Reactions of Amines. Chemistry LibreTexts. [Link]
-
(PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonic Acids & Anhydrides [asna.com.sa]
- 6. Methanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. guidechem.com [guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Hydrolytic stability of Pyridine-4-sulfonyl Chloride under reaction conditions
Technical Support Center: Pyridine-4-sulfonyl Chloride
A Guide to Understanding and Managing Hydrolytic Stability in Experimental Settings
Welcome to the technical support guide for this compound (CAS 134479-04-2). This resource is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and versatile building block.[1][2] this compound is a key intermediate for introducing the pyridylsulfonyl moiety into complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[2] However, its high reactivity is intrinsically linked to its susceptibility to hydrolysis, a common challenge that can impact reaction yields, reproducibility, and overall project success.
This guide provides in-depth, field-proven insights into the hydrolytic stability of this compound. We will explore the causality behind its degradation, offer robust troubleshooting protocols, and answer frequently asked questions to empower you to achieve consistent and reliable results in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work. The solutions provided are based on an understanding of the chemical's inherent reactivity.
Question 1: My sulfonylation reaction with this compound is resulting in low or no yield of the desired sulfonamide product. What is the most probable cause?
Answer: The most common culprit for low yields in sulfonylation reactions is the premature degradation of the this compound reagent via hydrolysis. This reagent is highly sensitive to moisture.[3][4] Trace amounts of water in your reaction setup, solvents, or on the surface of your glassware can rapidly convert the reactive sulfonyl chloride into the unreactive Pyridine-4-sulfonic acid.[5][6] Once formed, the sulfonic acid will not participate in the desired sulfonylation reaction with your amine or alcohol, leading to significant yield loss.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sulfonylation yields.
Corrective Actions:
-
Reagent Integrity Check: Visually inspect the reagent. If it appears clumpy or discolored (it should be a brown powder), it may have been compromised.[2] For critical applications, confirm the purity of a new batch via NMR or a quick HPLC analysis before use (see Protocol 2).
-
Strict Anhydrous Technique: Use only freshly distilled or commercially available anhydrous solvents. Ensure all other reagents, including your amine substrate and any base used, are free of water.
-
Proper Glassware Preparation: All glassware must be rigorously dried in an oven (at >120°C for several hours) and cooled under a stream of dry nitrogen or argon immediately before use.
-
Inert Atmosphere: The reaction should be conducted entirely under an inert atmosphere (N₂ or Ar). Assemble your apparatus while purging with inert gas and use rubber septa and syringes/cannulas for all liquid transfers.
Question 2: I'm observing significant batch-to-batch inconsistency in my results, even when following the same procedure. Why?
Answer: Inconsistency is often tied to the variable quality of the this compound used. Due to its sensitivity, the reagent's purity can decrease over time, especially if the container has been opened multiple times. Each exposure to ambient air introduces moisture, leading to incremental hydrolysis. An older bottle or one that was not properly sealed will have a higher content of inactive sulfonic acid.
Corrective Actions:
-
Aliquot the Reagent: Upon receiving a new bottle of this compound, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the bulk material to air and moisture.
-
Qualify Each New Bottle: Before starting a series of experiments or a large-scale reaction, run a small, standardized test reaction with any new bottle of the reagent to confirm its reactivity and ensure it meets your yield expectations.
-
Standardize Storage: Always store the reagent in a tightly sealed container, preferably in a desiccator, under an inert atmosphere, and at the recommended temperature of 2-8°C to slow degradation.[4][7]
Question 3: My reaction mixture becomes highly acidic during the process, and I'm isolating unexpected byproducts. What is happening?
Answer: The hydrolysis of this compound produces not one, but two acidic species: Pyridine-4-sulfonic acid and hydrochloric acid (HCl) .[5][6]
R-SO₂Cl + H₂O → R-SO₃H + HCl
This unintended generation of acid can have several detrimental effects:
-
Protonation of Amine: If your substrate is an amine, the generated HCl will protonate it, rendering it non-nucleophilic and unable to react with the sulfonyl chloride.
-
Catalysis of Side Reactions: The acidic conditions can promote unwanted side reactions, such as the degradation of acid-sensitive functional groups within your substrate.
-
Inhibition of Base: If you are using a base like pyridine or triethylamine to scavenge HCl produced during the desired reaction, the acid from hydrolysis will consume it prematurely.
Corrective Actions:
-
Use a Non-Nucleophilic Base: Incorporate a non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) or an excess of a standard base (e.g., triethylamine, ≥2 equivalents) in your reaction to neutralize both the HCl produced from the desired reaction and any acid generated from incidental hydrolysis.
-
Strictly Anhydrous Conditions: The most effective solution is prevention. By rigorously excluding water, you prevent the formation of these acidic byproducts in the first place.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary and most rapid degradation pathway under typical laboratory conditions is hydrolysis .[8] This involves a nucleophilic attack by water on the highly electrophilic sulfur atom, leading to the displacement of the chloride leaving group. A secondary decomposition pathway reported for γ-isomeric pyridine sulfonyl chlorides is the formal extrusion of SO₂, though this is generally less prevalent than hydrolysis in the presence of moisture.[8][9]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. pyridine-3-sulfonyl chloride CAS#: 16133-25-8 [m.chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Strategies to Prevent the Decomposition of Pyridine-4-sulfonyl Chloride
Welcome to the technical support guide for Pyridine-4-sulfonyl Chloride (CAS 134479-04-2). As a highly reactive and valuable intermediate in pharmaceutical and agrochemical synthesis, its stability is paramount to achieving reproducible and high-yield results.[1][2] This guide, structured in a question-and-answer format, addresses common challenges and provides expert strategies to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a primary concern for researchers?
This compound is an organic compound featuring a pyridine ring functionalized with a sulfonyl chloride group at the 4-position.[1] Its utility stems from the high electrophilicity of the sulfonyl chloride moiety, which makes it an excellent reagent for forming sulfonamides, sulfonate esters, and other sulfur-containing linkages via nucleophilic substitution.[1][2]
This very reactivity, however, is also its main vulnerability. The compound is highly susceptible to degradation, primarily through hydrolysis and other decomposition pathways.[3][4] For researchers, this instability can lead to:
-
Reduced Reaction Yields: Decomposed starting material directly lowers the potential yield of the desired product.
-
Product Impurities: Degradation products, such as pyridine-4-sulfonic acid, can introduce impurities that are often difficult to separate from the target molecule.
-
Inconsistent Results: The variable purity of the reagent leads to poor reproducibility in experiments, a critical issue in drug development and process chemistry.
Q2: What are the common visual and physical signs that my this compound has decomposed?
Careful observation of the reagent before use is the first line of defense. Key indicators of decomposition include:
-
Color Change: Fresh, high-purity this compound is typically an off-white to light brown solid.[1] Significant darkening to a deep brown or black color suggests degradation.
-
Change in Physical State: The compound is a solid at room temperature. If it appears clumpy, oily, or has "melted" into a viscous liquid, it has likely hydrolyzed into pyridine-4-sulfonic acid and absorbed the released HCl in ambient moisture.
-
Pungent Odor: While the compound itself is hazardous and should be handled with care, a sharp, acidic odor (indicative of hydrogen chloride) upon opening the container is a strong sign that hydrolysis has occurred.
Q3: What are the primary chemical pathways that lead to the decomposition of this compound?
Understanding the mechanisms of degradation is crucial for designing effective preventative strategies. There are two main pathways:
-
Hydrolysis: This is the most common decomposition route. The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, including water from atmospheric humidity. This reaction produces pyridine-4-sulfonic acid and hydrogen chloride (HCl), which can further catalyze decomposition.[3][5][6]
-
SO₂ Extrusion: A pathway characteristic of heteroaromatic sulfonyl chlorides with the sulfonyl group at the alpha (2-) or gamma (4-) position is the formal extrusion of sulfur dioxide (SO₂).[4] This can lead to the formation of chlorinated pyridine and other complex byproducts, especially under thermal stress.
Below is a diagram illustrating the primary hydrolysis pathway.
Caption: A workflow for troubleshooting low yields.
Key Procedural Insights:
-
Anhydrous Solvents are Mandatory: Use freshly distilled solvents or commercially available anhydrous solvents (e.g., Sure/Seal™ bottles). Never use solvents from bottles that have been opened frequently.
-
Dry Glassware and Reagents: All glassware should be oven or flame-dried immediately before use. Other solid reagents should be dried in a vacuum oven if their stability permits.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon.
-
Order of Addition: In most cases, the this compound should be the last reagent added to the reaction mixture. This minimizes its contact time with other nucleophilic species and trace amounts of moisture before the reaction begins.
Q6: Which solvents and reagents are compatible with this compound?
Solvent choice is critical. Protic or nucleophilic solvents will actively decompose the reagent.
| Class | Recommended (Anhydrous) | Avoid | Rationale for Avoidance |
| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | - | Generally compatible and non-nucleophilic. |
| Aprotic Ethers | Tetrahydrofuran (THF, freshly distilled), 1,4-Dioxane | "Wet" or unstabilized THF | Peroxides and water in old THF can react. |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) | DMF should be anhydrous. DMSO can be oxidized by reactive sulfonyl chlorides. |
| Hydrocarbons | Toluene, Hexanes | - | Good non-polar, non-nucleophilic choices. |
| Protic Solvents | - | Water, Methanol, Ethanol, Isopropanol | The -OH group is nucleophilic and will rapidly hydrolyze/solvolyze the sulfonyl chloride. |
| Bases | Triethylamine (TEA), DIPEA (Hünig's base) | Pyridine (in excess as solvent), Amines with primary/secondary N-H | While pyridine is used as a catalyst, using it as a solvent can lead to side reactions. Primary/secondary amines are reactants, not solvents. [7] |
Q7: How can I quickly verify the quality and reactivity of my this compound before a large-scale or critical reaction?
A small-scale quality control (QC) test is a prudent step to avoid wasting valuable materials.
Protocol: Rapid QC Test for this compound Activity
-
Setup: In a small, dry vial under a nitrogen atmosphere, dissolve a simple, readily available amine (e.g., ~1.05 equivalents of benzylamine) and a non-nucleophilic base (e.g., 1.5 equivalents of triethylamine) in 1 mL of anhydrous DCM.
-
Reaction: Add 1.0 equivalent of your this compound to the vial.
-
Stir: Allow the reaction to stir at room temperature for 30 minutes.
-
Analysis: Withdraw a small aliquot of the reaction mixture, dilute it with acetonitrile or methanol, and analyze by LC-MS.
-
Verification: A successful test will show a high conversion to the expected sulfonamide product (N-benzylpyridine-4-sulfonamide, M.W. 248.31 g/mol ). The absence of a significant starting material peak confirms the reagent is active. This method is more reliable than titration, which can be affected by acidic impurities. [8][9] By implementing these rigorous handling, storage, and verification strategies, you can significantly mitigate the risk of decomposition and ensure the integrity of your this compound, leading to more reliable and successful experimental outcomes.
References
-
King, J. F., & Loosmore, S. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. [Link]
-
Unknown Author. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress. [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry. [Link]
- Lann, J. S., & Hunt, M. (1951). U.S. Patent No. 2,556,879. Washington, DC: U.S.
-
Evans, R. F., & Brown, H. C. (1957). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Rogne, O. (1969). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. [Link]
-
Bar-Eli, K., & Kice, J. L. (1966). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]
-
Sagechem. (n.d.). Understanding this compound: Properties and Chemical Applications. Retrieved from [Link]
-
Sagechem. (n.d.). This compound: Your Partner for Custom Synthesis Needs. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- Hüllmann, M., & Stieglitz, G. (2000). European Patent No. EP1048654A2.
-
Roberts, K. S., et al. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry. [Link]
- Unknown Author. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
- Unknown Author. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
-
Wang, P., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]
- Unknown Author. (n.d.). Method for determining content of pyridine-3-sulfonyl chloride.
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
NotVerySmart. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. Method for determining content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Enhancing Regioselectivity of Pyridine-4-sulfonyl Chloride Additions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for Pyridine-4-sulfonyl Chloride applications. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile reagent, with a specific focus on mastering regioselectivity. We will move beyond standard protocols to explore the mechanistic underpinnings of reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your experiments.
Core Concepts: Understanding the Reactivity of this compound
This compound is a bifunctional molecule. Its reactivity is dominated by two key features:
-
The Electrophilic Sulfonyl Chloride Group: The sulfur atom of the -SO₂Cl group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it a prime target for a wide range of nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.[1][2] This reaction is a cornerstone of its application in medicinal chemistry.[1]
-
The Electron-Deficient Pyridine Ring: The pyridine nitrogen atom inherently withdraws electron density from the ring, making it less reactive towards classical electrophilic aromatic substitution compared to benzene.[3][4] Direct C-H functionalization of the pyridine ring is a significant challenge, often resulting in poor regioselectivity, yielding mixtures of isomers.[5][6]
Mastering regioselectivity, therefore, depends on which part of the molecule is intended to react and under what conditions. This guide primarily addresses the challenge of achieving selective functionalization at the C4 position of the pyridine ring itself, a common goal in complex molecule synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during reactions involving this compound, particularly in advanced C-H functionalization strategies that aim for high regioselectivity.
Question 1: My C-H sulfonylation reaction is giving me a mixture of C4 and C2 isomers. How can I enhance C4 selectivity?
Answer: This is a classic challenge in pyridine chemistry. The formation of multiple regioisomers is common when activating the pyridine ring for C-H functionalization.[5][6] Achieving high C4 selectivity is not accidental; it's the result of carefully controlling the reaction environment. The key lies in the interplay between the base and solvent system used after activating the pyridine ring.
Causality: Modern C4-selective sulfonylation protocols often proceed via activation of the pyridine nitrogen (e.g., with triflic anhydride, Tf₂O), which makes the C2 and C4 positions highly electrophilic. A nucleophile (like a sulfinate salt) is then introduced. The regiochemical outcome of this addition is kinetically controlled and highly sensitive to the steric and electronic environment created by the base and solvent.
Troubleshooting Steps & Solutions:
-
Evaluate Your Base: The choice of base is the most critical factor. Standard bases like DABCO can lead to poor selectivity.[5][6]
-
Expert Recommendation: Switch to N-methylpiperidine . In studies involving the Tf₂O-activated sulfonylation of pyridine, N-methylpiperidine has been demonstrated to dramatically favor the C4 isomer over the C2 isomer.[5][6][7] This is attributed to its specific steric and conformational profile in the transition state.
-
-
Optimize Your Solvent: The solvent influences the solubility of intermediates and the stability of transition states.
-
Expert Recommendation: Use Chloroform (CHCl₃) as the solvent. The combination of N-methylpiperidine as the base and chloroform as the solvent has been shown to produce excellent C4 selectivity (>95:5 C4:C2).[5][6] Dichloromethane (CH₂Cl₂) is a common alternative but typically results in lower regioselectivity.[5][6]
-
Data Summary: Effect of Base and Solvent on Regioselectivity
| Entry | Base | Solvent | C4:C2 Ratio | Yield (%) | Reference |
| 1 | DABCO | CH₂Cl₂ | 70:30 | ~70% | [5][6] |
| 2 | DABCO | CHCl₃ | 78:22 | ~75% | [5][6] |
| 3 | N-methylpiperidine | CH₂Cl₂ | 83:17 | 73% | [5][6] |
| 4 | N-methylpiperidine | CHCl₃ | >95:5 | 78% | [5][6][8] |
| 5 | N-methylpyrrolidine | CHCl₃ | 78:22 | 75% | [5][6] |
This table summarizes findings from studies on the direct C-H sulfonylation of pyridine activated by Tf₂O with sodium p-toluenesulfinate.[5][6]
Question 2: My reaction yield is very low or fails completely when reacting this compound with my nucleophile. What's going wrong?
Answer: Low or no yield in reactions with the sulfonyl chloride group typically points to issues with reagent stability, nucleophile reactivity, or reaction conditions.
Causality: The sulfonyl chloride group is highly electrophilic and susceptible to hydrolysis by trace amounts of water, which consumes the starting material.[1] Additionally, if the nucleophile is too weak or sterically hindered, the reaction may not proceed at a reasonable rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Steps:
-
Reagent Integrity: this compound is moisture-sensitive. Ensure it is stored in a desiccator and handled under an inert atmosphere (Nitrogen or Argon). Always use anhydrous solvents for the reaction.
-
Nucleophile Reactivity:
-
Primary/Secondary Amines: These are generally strong nucleophiles and should react readily.[1] If the reaction is slow, the amine may be sterically hindered or electronically deactivated. Consider adding a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.
-
Alcohols/Phenols: These are weaker nucleophiles. The reaction often requires a base (e.g., pyridine, DMAP) to deprotonate the alcohol and increase its nucleophilicity.
-
-
Reaction Temperature: Most reactions with amines are rapid at 0 °C to room temperature. For less reactive nucleophiles, gentle heating (40-60 °C) may be required. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.
Frequently Asked Questions (FAQs)
Q: Can I use this compound in aqueous conditions? A: It is not recommended. The sulfonyl chloride group will readily hydrolyze in water to form the corresponding sulfonic acid, consuming your reagent.[1] While pyridine can catalyze the hydrolysis of other sulfonyl chlorides in aqueous solutions, the same principle of reactivity applies to the reagent itself.[9]
Q: Are there alternatives to the Tf₂O activation method for C4-sulfonylation? A: Yes, while the Tf₂O activation method is effective for C-H functionalization, other strategies exist.[5][6] One advanced approach involves a temporary dearomatization of the pyridine ring, which alters the electronic properties to favor functionalization at specific positions.[3][4] Another strategy employs blocking groups to physically prevent reaction at other sites, directing the functionalization to the C4 position.[10]
Q: My compound contains a primary sulfonamide. Can I convert it to a sulfonyl chloride for further reaction? A: Yes, modern methods allow for the conversion of primary sulfonamides into sulfonyl chlorides under mild conditions.[11][12] Reagents like Pyry-BF₄ in combination with MgCl₂ can activate the poorly nucleophilic NH₂ group of a sulfonamide, enabling its transformation into a highly electrophilic sulfonyl chloride.[11][12] This is particularly useful for late-stage functionalization of complex molecules.[11][13]
Experimental Protocols
Protocol 1: High C4-Selectivity C-H Sulfonylation of Pyridine
This protocol is adapted from methodologies demonstrated to provide excellent regioselectivity for the C4 position.[5][6][7]
Reaction Mechanism Overview:
Caption: Workflow for C4-selective sulfonylation.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pyridine (1.0 equiv.) in anhydrous chloroform (0.1 M).
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform. Stir the mixture at -78 °C for 15 minutes. The formation of a pyridinium salt intermediate is expected.
-
Base and Nucleophile Addition: Add N-methylpiperidine (3.2 equiv.) to the reaction mixture. In a separate flask, prepare a suspension of the desired sodium sulfinate (e.g., sodium 4-toluenesulfinate, 1.3 equiv.) in anhydrous chloroform and add this suspension to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the C4-sulfonylated pyridine.
References
- This compound | 134479-04-2 - Benchchem.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library.
- Understanding this compound: Properties and Chemical Applic
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library.
- Base-mediated C4-selective C-H-sulfonyl
- Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine - Wiley Online Library.
- Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - Organic Chemistry Portal.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library.
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfin
- Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Deriv
- This compound: Your Partner for Custom Synthesis Needs - Autech Industry.
- (PDF)
- (PDF)
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Aqueous Work-up Procedures for Pyridine-4-sulfonyl Chloride Reactions
Welcome to the technical support center for handling reactions involving Pyridine-4-sulfonyl Chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. The unique properties of this compound, particularly the electrophilic sulfonyl chloride group combined with the basic pyridine ring, present specific challenges during aqueous work-up.[1][2] This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your yields, and ensure product purity.
I. Core Principles: Understanding the Chemistry of the Work-up
A successful aqueous work-up hinges on understanding the reactivity of three key components: the unreacted this compound, your desired product (typically a sulfonamide or sulfonate ester), and any pyridine-containing byproducts.
-
This compound: This reagent is highly reactive towards nucleophiles.[1][2] During a work-up, it will readily hydrolyze upon contact with water to form the water-soluble Pyridine-4-sulfonic acid and hydrochloric acid (HCl).[3] This hydrolysis is often vigorous and exothermic.[4]
-
The Product (e.g., Pyridine-4-sulfonamide): Your product contains a basic pyridine ring (pKa of the pyridinium ion is ~5.2). This means its solubility is highly pH-dependent.
-
In acidic conditions (pH < 4): The pyridine nitrogen is protonated, forming a pyridinium salt. This salt is often highly soluble in the aqueous phase.
-
In neutral or basic conditions (pH > 7): The pyridine nitrogen is in its neutral, free-base form, rendering the molecule more soluble in organic solvents.
-
-
Byproducts: Common byproducts include excess amine or alcohol starting materials, as well as pyridine used as a solvent or base. Like the product, their solubility will be dictated by their acid-base properties.
II. Frequently Asked Questions (FAQs)
This section addresses the most common queries encountered during the work-up of this compound reactions.
Q1: How should I quench my reaction? The addition of water is very vigorous.
A1: The vigorous reaction is due to the rapid, exothermic hydrolysis of unreacted sulfonyl chloride.[4] The key is controlled addition at low temperatures.
-
Best Practice: Cool the reaction mixture to 0 °C (or lower) using an ice bath. Prepare a separate flask containing a cold quenching solution. Add the quenching solution slowly (dropwise) to the reaction mixture with vigorous stirring, monitoring the internal temperature to prevent a dangerous exotherm.[4]
-
Choice of Quenching Agent: The ideal agent deactivates the sulfonyl chloride without degrading your product.[4] See Table 1 for a comparison. For most products stable to mild base, a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. It neutralizes the HCl byproduct of hydrolysis, which is beneficial if your product is acid-sensitive.[4]
| Quenching Agent | Pros | Cons | Best For |
| Cold Water | Simple; adds minimal new reagents. | Can be vigorous; generates HCl, lowering the pH. | Robust, non-acid-sensitive products. |
| Sat. aq. NaHCO₃ | Controls exotherm well; neutralizes generated HCl. | Generates CO₂ gas (ensure adequate venting); may be too basic for some products. | General purpose; products stable to mild base.[4] |
| Dilute aq. Amine (e.g., NH₃) | Efficiently consumes sulfonyl chloride. | Forms a new sulfonamide byproduct that must be separated. | Cases where the resulting sulfonamide is easily separable from the desired product.[4] |
Q2: I think I've lost my product in the aqueous layer. How can I get it back?
A2: This is a classic issue when working with basic compounds like pyridine derivatives. It almost always means the pH of the aqueous layer was too acidic during extraction, causing your product to protonate and become water-soluble.
-
Diagnosis: Check the pH of your combined aqueous layers. If it is acidic (pH < 7), your product is likely in that layer.
-
Recovery Protocol:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a base, such as 1M NaOH or saturated NaHCO₃, with stirring until the pH is > 8.
-
Re-extract the now-basic aqueous layer 2-3 times with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Combine these new organic extracts, dry over Na₂SO₄ or MgSO₄, filter, and concentrate. This should recover the "lost" product.
-
Q3: How do I effectively remove residual pyridine used as a solvent or base?
A3: Pyridine can be persistent. A simple water wash is often insufficient. The most effective method is an acidic wash to convert the pyridine into its water-soluble pyridinium salt.[5]
-
Procedure: Wash the organic layer with a mild acidic solution, such as 1M HCl or 5-10% aqueous CuSO₄.[5] Repeat the wash until the aqueous layer remains acidic upon testing. The copper sulfate solution is particularly effective as it forms a complex with pyridine that partitions into the aqueous layer.[5]
-
Caution: This method is only suitable if your desired product is stable to acidic conditions. If your product is acid-labile, consider alternative methods like co-evaporation with toluene under reduced pressure.[5]
III. Troubleshooting Guide
This guide provides a structured approach to solving common problems that arise during the work-up.
Problem 1: A Persistent Emulsion Forms During Extraction
Cause: Emulsions are common when the densities of the organic and aqueous layers are similar, or when amphiphilic byproducts are present.
Solution Workflow:
Caption: Decision tree for resolving emulsions.
-
Explanation of Steps:
-
Brine Wash: Adding brine increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[6]
-
Standing: Sometimes, time is all that is needed for the layers to coalesce.
-
Filtration: Passing the mixture through a pad of a filter aid like Celite® can physically disrupt the droplets forming the emulsion.
-
Centrifugation: Applying a strong g-force is a highly effective way to compel the layers to separate.
-
Problem 2: The Product Decomposes or Yield is Very Low
Cause: This often points to an issue with pH incompatibility or hydrolysis of the product itself. Sulfonamides are generally stable, but the specific functionality in your molecule may be sensitive to strongly acidic or basic conditions.
Troubleshooting Logic:
Caption: Troubleshooting workflow for low product yield.
-
Key Insight: Before attempting a work-up, it is crucial to assess the pH stability of your product. A small-scale test quenching into acidic, neutral, and basic solutions can save significant time and material.
IV. Standard Operating Protocols
Protocol 1: General Aqueous Work-up for a Base-Stable Product
This protocol is suitable for most sulfonamide products derived from this compound.
-
Cooling: Cool the completed reaction mixture to 0 °C in an ice/water bath.
-
Quenching: Slowly add cold, saturated aqueous NaHCO₃ solution dropwise with vigorous stirring. Monitor for gas evolution (CO₂) and ensure the internal temperature does not exceed 10 °C. Continue addition until gas evolution ceases.[4]
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (e.g., THF, Acetonitrile), dilute with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Add water to dissolve any salts.
-
Separation: Separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (if excess pyridine or other basic starting materials are present and the product is acid-stable).[5]
-
Water.
-
Saturated NaCl solution (Brine) to aid drying.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: pH Control During Extraction
This diagram illustrates the critical role of pH in controlling the solubility of a typical pyridine-sulfonamide product during extraction.
Caption: pH-dependent solubility of pyridine sulfonamides.
V. References
-
North, M., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 638-643. [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? [Online discussion forum]. Retrieved from ResearchGate. [Link]
-
Cheek, S., et al. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(10), 4953-4959. [Link]
-
ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. [Online discussion forum]. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Coll. Vol. 4, p.816 (1963); Vol. 37, p.69 (1957). [Link]
-
World of Chemicals. (n.d.). Understanding this compound: Properties and Chemical Applications. Retrieved from World of Chemicals website. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]
Sources
Technical Support Center: Thermal Hazard Assessment for Large-Scale Pyridine-4-sulfonyl Chloride Reactions
Welcome to the Technical Support Center for the thermal hazard assessment of large-scale reactions involving Pyridine-4-sulfonyl Chloride. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and efficient scale-up of these critical chemical processes. Here, you will find practical, in-depth guidance in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound reactions?
A1: The primary thermal hazard is the potential for a runaway reaction.[1][2] this compound and its reactions can be highly exothermic. If the heat generated by the reaction exceeds the rate of heat removal, the temperature of the reaction mixture will increase.[2] This temperature rise can accelerate the reaction rate, leading to a rapid, uncontrolled increase in both temperature and pressure, which may result in a catastrophic failure of the reactor.[1][2] Additionally, at elevated temperatures, unintended decomposition reactions can occur, which are often highly energetic and can generate large volumes of gas, further increasing the risk of over-pressurization.[3][4]
Q2: My small-scale (lab) reaction is only mildly exothermic. Can I assume it will be safe on a larger scale?
A2: No, this is a dangerous assumption. The risk of a thermal runaway increases significantly with scale.[2] This is due to the change in the surface area-to-volume ratio. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[2] Consequently, cooling a large-scale reaction is much less efficient than cooling a lab-scale reaction. A reaction that is easily controlled in the lab can become uncontrollable on a larger scale.[2]
Q3: What are the initial signs of a potential thermal runaway in my this compound reaction?
A3: Early warning signs of a potential thermal runaway include:
-
A faster-than-expected rise in reaction temperature, even with cooling applied.
-
An increase in the reactor pressure that is not attributable to the vapor pressure of the solvent.
-
Changes in the physical appearance of the reaction mixture, such as color changes or the formation of solids, that deviate from the expected process.
-
An increase in the viscosity of the reaction mixture, which can impede proper mixing and heat transfer.
Q4: What immediate actions should I take if I suspect a thermal runaway is beginning?
A4: If you suspect a thermal runaway, prioritize personal safety and then attempt to control the reaction:
-
Alert personnel and evacuate the immediate area if necessary. [5]
-
If safe to do so, immediately attempt to crash-cool the reactor by applying maximum cooling and, if available, activating an emergency cooling system.
-
Stop all reagent feeds.
-
If the reaction has a quench procedure, and it is safe to do so, initiate the quench. Be aware that adding a quench solution to a very hot reaction mixture can sometimes cause a sudden increase in pressure.
-
Do not hesitate to contact your facility's emergency response team.
Troubleshooting Guides
Scenario 1: Unexpected Exotherm During Reagent Addition
Problem: You are adding a reagent to your this compound reaction, and you observe a sharp, unexpected increase in temperature that is difficult to control with standard cooling.
Possible Causes & Troubleshooting Steps:
-
Cause 1: Reagent addition rate is too high.
-
Explanation: The rate of heat generation is directly proportional to the rate of the reaction, which is influenced by the concentration of the reactants. Adding a reagent too quickly can lead to a rapid increase in the reaction rate and overwhelm the cooling capacity of the reactor.
-
Solution: Immediately stop the reagent addition. Allow the reactor temperature to stabilize before resuming the addition at a significantly reduced rate. For future experiments, perform a risk assessment to determine the maximum safe addition rate.
-
-
Cause 2: Inadequate cooling capacity.
-
Explanation: The cooling system may not be sufficient for the scale and exothermicity of the reaction. This can be due to a variety of factors, including an undersized cooling jacket, a high coolant temperature, or poor heat transfer due to fouling of the reactor surface.
-
Solution: If possible, lower the temperature of the cooling fluid. Ensure that the coolant flow rate is at its maximum. If the problem persists, the process may need to be redesigned for a reactor with better cooling capabilities, or the reaction may need to be run at a more dilute concentration.
-
-
Cause 3: Poor mixing.
-
Explanation: Inadequate agitation can lead to localized "hot spots" where the concentration of reactants is high, and the heat generated is not effectively dissipated into the bulk of the reaction mixture. This can initiate a runaway reaction.
-
Solution: Increase the agitation speed. Visually inspect the mixing if possible to ensure a vortex is being formed and that there are no stagnant zones. For highly viscous reaction mixtures, consider using a more powerful agitator or a different reactor design.
-
Scenario 2: Pressure Buildup in the Reactor
Problem: The pressure in your reactor is increasing beyond the expected vapor pressure of the solvent and reaction components.
Possible Causes & Troubleshooting Steps:
-
Cause 1: Gas evolution from the desired reaction.
-
Explanation: Some reactions involving sulfonyl chlorides can produce gaseous byproducts such as sulfur dioxide or hydrogen chloride.[6]
-
Solution: Ensure the reactor's vent line is not blocked and is of adequate size to handle the expected gas flow. The off-gas should be directed to a suitable scrubber system to neutralize any corrosive or toxic gases.
-
-
Cause 2: Onset of a decomposition reaction.
-
Explanation: this compound or other reaction components may begin to decompose at elevated temperatures, releasing gases like nitrogen oxides, sulfur oxides, and carbon monoxide.[7][8] This is a serious indicator of a potential thermal runaway.
-
Solution: Immediately implement emergency cooling procedures as described in the FAQs. If the pressure continues to rise rapidly, evacuate the area and follow your facility's emergency protocols.
-
-
Cause 3: Inadvertent addition of an incompatible material.
-
Explanation: Sulfonyl chlorides can react violently with certain substances. For example, contact with water or moist air can lead to the formation of corrosive and toxic gases.[9][10] They are also incompatible with strong acids, bases, and oxidizing agents.[11][12]
-
Solution: Carefully review the procedure and all raw materials to ensure no incompatible substances have been introduced. If a contaminant is suspected, and it is safe to do so, consider quenching the reaction.
-
Experimental Protocols for Thermal Hazard Assessment
A thorough thermal hazard assessment is crucial before scaling up any reaction involving this compound. The following are key experimental techniques:
Differential Scanning Calorimetry (DSC)
-
Purpose: DSC is a rapid screening tool used to determine the thermal stability of reactants, intermediates, and products.[13][14][15][16][17] It provides information on the onset temperature of decomposition and the energy released.[15][16]
-
Methodology:
-
A small sample (typically 5-10 mg) of the material is placed in a sealed crucible.[16]
-
An empty reference crucible is also prepared.
-
Both crucibles are heated at a constant rate (e.g., 2-10 °C/min).[16]
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Exothermic events (decomposition) will show as a positive peak on the resulting thermogram.
-
Accelerating Rate Calorimetry (ARC)
-
Purpose: ARC is used to simulate a worst-case "loss of cooling" scenario in a reactor.[13][14][16] It provides data on the time-temperature-pressure relationship of an exothermic reaction under adiabatic conditions.[14][16]
-
Methodology:
-
A larger sample (typically 3-5 g) is placed in a robust, spherical sample bomb.[16]
-
The sample is heated in a stepwise manner (the "heat-wait-search" mode).[16]
-
The instrument monitors the sample for any self-heating.
-
When an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, thus preventing any heat loss.
-
The temperature and pressure of the sample are continuously recorded as the reaction accelerates.
-
Reaction Calorimetry (RC)
-
Purpose: Reaction calorimetry is used to measure the heat evolved during the desired chemical reaction under process-relevant conditions.[13] This data is essential for designing an adequate cooling system for the large-scale reactor.
-
Methodology:
-
The reaction is carried out in a small-scale, well-instrumented reactor (typically 0.5-2 L).
-
The calorimeter continuously measures the heat flow into and out of the reactor.
-
By performing a heat balance, the heat of reaction can be determined in real-time.
-
This technique allows for the safe study of different process parameters, such as reagent addition rates, temperatures, and concentrations.
-
Data Presentation
| Parameter | Differential Scanning Calorimetry (DSC) | Accelerating Rate Calorimetry (ARC) | Reaction Calorimetry (RC) |
| Primary Output | Onset temperature of decomposition, Heat of decomposition | Time to maximum rate, Adiabatic temperature rise, Pressure data | Heat of reaction, Reaction rate, Heat transfer coefficient |
| Typical Sample Size | 5-10 mg[16] | 3-5 g[16] | 0.5-2 L |
| Key Application | Thermal stability screening of materials[15][17] | Simulating runaway scenarios[14][16] | Process optimization and cooling system design |
Visualizations
The Thermal Runaway Triangle
This diagram illustrates the three elements necessary for a thermal runaway reaction to occur.
Caption: The three components of a thermal runaway.
Thermal Hazard Assessment Workflow
This workflow outlines the logical progression of experiments for a comprehensive thermal hazard assessment.
Caption: A typical workflow for thermal hazard assessment.
References
-
New Jersey Department of Health and Senior Services. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
- Iino, M., Nuzzi, F., & Matsuda, M. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 45(18), 3563–3566.
- Geiseler, G., & Kuschmiers, R. (1961). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. Zeitschrift für Physikalische Chemie, 28(1-2), 33-45.
-
Intertek. (n.d.). Process Safety and Thermal Stability Testing. Retrieved from [Link]
- Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.
- Gemo, R., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(5), 964-974.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuryl Chloride. NJ.gov. Retrieved from [Link]
- Sharma, P., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 133-140.
-
DEKRA Process Safety. (n.d.). Chemical Reaction Hazard Testing. Retrieved from [Link]
-
DEKRA. (n.d.). The 3 Key Areas of Process Safety Testing. Retrieved from [Link]
- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
-
Sigma-HSE. (n.d.). Chemical Reaction Hazards Testing & Thermal Screening. Retrieved from [Link]
- Sharma, P., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 133-140.
-
Weaver, J. (2023, December 18). The Key Role of Process Safety Testing in Industry. AZoM. Retrieved from [Link]
- van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 30(11), 3630–3632.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
- Chen, Y.-H., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy. The Journal of Chemical Physics, 163(16).
-
Fisher Scientific. (2024). Pyridine-3-sulfonyl chloride hydrochloride Safety Data Sheet. Retrieved from [Link]
- McElvain, S. M., & Goese, M. A. (1943). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses, 23, 79.
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
- de la Torre, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
- Beijing THTD Pharma Tech Joint Co Ltd. (2017). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. CN106432657A.
-
Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. INDG254(rev1). Retrieved from [Link]
- de la Torre, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Bayer AG. (2000). Process for the preparation of chloropyridine sulfonyl chloride. EP1048654A2.
-
O'Mahony, D. (2010). Runaway chemical reaction at Corden Pharmachem, Cork. IChemE. Retrieved from [Link]
- Zhang, X., et al. (2021). Microcalorimetry Techniques for Studying Interactions at Solid–Liquid Interface: A Review. Molecules, 26(16), 4940.
- Li, J., et al. (2000). The reactivity of pyridine towards sulphuric acid at elevated temperatures.
Sources
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. cedrec.com [cedrec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. nj.gov [nj.gov]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. Process Safety and Thermal Stability Testing [intertek.com]
- 14. dekra.us [dekra.us]
- 15. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 16. Chemical Reaction Hazards Testing & Thermal Screening [sigma-hse.us]
- 17. azom.com [azom.com]
Validation & Comparative
A Senior Application Scientist's Guide to Sulfonylating Agents: Benchmarking Pyridine-4-sulfonyl Chloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Sulfonylation in Modern Chemistry
In the landscape of contemporary organic synthesis and medicinal chemistry, the sulfonylation reaction stands as a cornerstone transformation. The introduction of a sulfonyl group (-SO₂R) into a molecule can profoundly influence its biological activity, physicochemical properties, and synthetic utility.[1] The resulting sulfonamides are a key pharmacophore found in a wide array of therapeutics.[2] Consequently, the judicious selection of a sulfonylating agent is a critical decision in the design and execution of a synthetic route.
This guide provides an in-depth, objective comparison of Pyridine-4-sulfonyl Chloride against other commonly employed sulfonylating agents. We will delve into the mechanistic nuances, reactivity profiles, and practical considerations of these reagents, supported by experimental data, to empower researchers to make informed decisions for their specific applications.
The Contenders: A Look at Common Sulfonylating Agents
While a plethora of sulfonylating agents exist, we will focus our comparative analysis on four key players:
-
This compound: A heterocyclic sulfonyl chloride with unique electronic properties.
-
p-Toluenesulfonyl Chloride (TsCl): A widely used, stable, and reliable arylsulfonyl chloride.[3]
-
Methanesulfonyl Chloride (MsCl): A highly reactive alkylsulfonyl chloride.
-
2-Nitrobenzenesulfonyl Chloride (NsCl): An activated arylsulfonyl chloride that allows for mild deprotection.[4]
Reactivity and Mechanistic Considerations: An Expert's Perspective
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom.[1] Electron-withdrawing groups attached to the sulfonyl moiety enhance this electrophilicity, leading to a faster rate of reaction with nucleophiles, such as amines.
This compound presents a fascinating case. The pyridine ring, being an electron-deficient heterocycle, acts as a potent electron-withdrawing group. This significantly increases the partial positive charge on the sulfur atom, rendering it highly susceptible to nucleophilic attack.[1] This inherent electronic activation suggests that this compound should exhibit high reactivity, potentially surpassing that of the more traditional TsCl.
p-Toluenesulfonyl Chloride (TsCl) is a workhorse in organic synthesis due to its stability and ease of handling.[3] The toluene ring is relatively electron-neutral, providing a moderate level of reactivity.
Methanesulfonyl Chloride (MsCl) , lacking an aromatic ring, is a smaller and highly reactive sulfonylating agent. The small methyl group offers minimal steric hindrance, contributing to its rapid reaction rates.
2-Nitrobenzenesulfonyl Chloride (NsCl) features a nitro group in the ortho position, which is strongly electron-withdrawing. This leads to a highly electrophilic sulfur center and, consequently, very fast reaction rates.[4] The key advantage of the "nosyl" group is its facile cleavage under mild conditions, a crucial feature in the synthesis of sensitive molecules.[4]
Visualizing the Reaction Pathway
The general mechanism for the sulfonylation of an amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
Caption: General mechanism for sulfonamide formation.
Performance Benchmarking: A Data-Driven Comparison
Table 1: Comparative Performance in the Sulfonylation of Benzylamine
| Sulfonylating Agent | Reaction Time (Typical) | Yield (%) (Typical) | Key Characteristics |
| This compound | Fast | High | Highly reactive due to the electron-withdrawing pyridine ring.[1] |
| p-Toluenesulfonyl Chloride (TsCl) | 2-12 hours | ~95 | Stable, widely used, moderately reactive.[5] |
| Methanesulfonyl Chloride (MsCl) | Very Fast | High | Highly reactive, sterically unhindered.[6] |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | 2 hours | ~98 | Very high reactivity, allows for mild deprotection.[4] |
Note: The reaction times and yields are indicative and can vary depending on the specific reaction conditions (solvent, base, temperature).
Experimental Protocols: A Practical Guide
To ensure the validity and reproducibility of these comparisons, standardized experimental protocols are essential.
General Protocol for the Sulfonylation of Benzylamine
Materials:
-
Benzylamine (1.0 eq)
-
Selected Sulfonyl Chloride (this compound, TsCl, MsCl, or NsCl) (1.1 eq)
-
Pyridine (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add the base (pyridine or triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for sulfonylation.
Choosing the Right Tool for the Job: A Senior Scientist's Recommendation
The choice of sulfonylating agent is not a one-size-fits-all decision and should be guided by the specific demands of the synthesis.
-
For High Reactivity and Rapid Conversions: This compound and MsCl are excellent choices. The high electrophilicity of this compound, driven by its heterocyclic nature, makes it a powerful reagent for sulfonating even less nucleophilic amines. MsCl's small size and inherent reactivity also ensure fast reactions.
-
For Robust, Stable Protection: TsCl remains a reliable and cost-effective option when harsh reaction conditions are anticipated in subsequent steps and mild deprotection is not a priority.
-
For Syntheses Requiring Mild Deprotection: NsCl is the superior choice. The ability to cleave the nosyl group under gentle conditions using a thiol and a base is invaluable for the synthesis of complex and delicate molecules.[4]
Conclusion: The Strategic Advantage of this compound
This compound emerges as a highly valuable and reactive sulfonylating agent. Its enhanced electrophilicity, a direct consequence of the electron-deficient pyridine ring, positions it as a powerful tool for the efficient synthesis of sulfonamides. For researchers and drug development professionals seeking rapid and high-yielding sulfonylation reactions, particularly with challenging substrates, this compound offers a distinct advantage over more traditional reagents. This guide provides the foundational knowledge and practical protocols to effectively integrate this and other key sulfonylating agents into your synthetic strategies.
References
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]
-
ResearchGate. (n.d.). State‐of‐the‐art of benzenesulfonamide protecting groups. A) Comparison...[Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Chemical Applications. [Link]
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Wang, X., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(6), 8504-8515. [Link]
-
University of Calgary. (n.d.). Unit 4: Free Energy Relationships. [Link]
-
Scribd. (n.d.). Hammett Plots2. [Link]
-
Kim, H., & Choi, W. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 14(19), 4054-4076. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. [Link]
-
Hanson, G. J., & Baran, P. S. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4557-4569. [Link]
-
LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride...[Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Rogne, O. (1970). Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 1056-1058. [Link]
-
Rogne, O. (1968). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
-
Gemoets, H. P. L., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of benzyl chloride reaction with zinc in dimethylacetamide. [Link]
-
Kavitha, R., & Ananthalakshmi, S. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in acetonitrile. International Journal of Applied Research, 2(10), 405-410. [Link]
-
University of British Columbia. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]
-
Mocanu, G., et al. (1996). Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan. Cellulose Chemistry and Technology, 30(5-6), 433-440. [Link]
-
Lee, I., et al. (1998). Kinetics and mechanism of the addition of benzylamines to β-nitrostyrenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (7), 1729-1734. [Link]
-
ResearchGate. (n.d.). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. [Link]
-
Lee, I., et al. (1998). Kinetics and mechanism of the addition of benzylamines to β-nitrostyrenes in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (7), 1729-1734. [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl cyanide. [Link]
Sources
A Senior Application Scientist's Guide to Validating LC-MS Methods with Pyridine-4-sulfonyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of bioanalysis, liquid chromatography-mass spectrometry (LC-MS) stands as a pillar of quantitative accuracy. However, its prowess is often challenged by analytes with poor ionization efficiency or inadequate retention on reversed-phase columns—typically small, polar molecules like certain amines and phenols. Chemical derivatization offers a robust solution, transforming these challenging analytes into species readily amenable to LC-MS analysis.
This guide provides an in-depth exploration of Pyridine-4-sulfonyl Chloride, a versatile derivatizing agent, and presents a comprehensive framework for the validation of LC-MS methods employing this chemistry. We will delve into the causality behind experimental choices, compare its performance against established alternatives, and ground our protocols in the harmonized standards of the ICH M10 guideline for bioanalytical method validation.[1][2] Our objective is to equip you not just with a protocol, but with the scientific rationale to develop, validate, and confidently deploy highly reliable LC-MS assays.
The "Why": Solving Analytical Challenges with this compound
Many critical endogenous metabolites, drug molecules, and biomarkers contain primary and secondary amine or phenolic hydroxyl groups. These functional groups often result in poor analytical performance for two primary reasons:
-
Poor Chromatographic Retention: The polar nature of these groups leads to minimal interaction with common C18 stationary phases, causing them to elute in or near the solvent front, a region rife with matrix interference.
-
Low Ionization Efficiency: These molecules may not readily protonate or deprotonate in the MS source, leading to low sensitivity and unreliable quantification.
Derivatization with this compound strategically addresses these issues. The agent reacts with primary and secondary amines, as well as phenols, to form stable sulfonamide or sulfonate ester linkages.[3][4]
The benefits are threefold:
-
Increased Hydrophobicity: The addition of the pyridylsulfonyl moiety significantly increases the nonpolar character of the analyte, enhancing its retention on reversed-phase columns and moving it away from early-eluting matrix components.
-
Enhanced Ionization: The pyridine ring contains a basic nitrogen atom that is readily and consistently protonated in the positive ion mode of the mass spectrometer. This provides a reliable "charge handle," dramatically improving ionization efficiency and, consequently, assay sensitivity.
-
Structural Confirmation: The derivatized product exhibits a predictable mass shift and often produces characteristic fragment ions during tandem mass spectrometry (MS/MS), which aids in analyte identification and improves method specificity.[5]
The "How": A Validation Framework Rooted in ICH M10
A bioanalytical method is only as reliable as its validation.[1] For methods incorporating a derivatization step, validation must not only characterize the performance of the instrument but also the consistency and completeness of the chemical reaction. The following protocols are designed as a self-validating system, grounded in the internationally harmonized ICH M10 Bioanalytical Method Validation guideline.[1][6]
Overall Experimental Workflow
The entire process, from sample receipt to final data, requires careful control at each stage. The following workflow illustrates the key steps in a validated method employing this compound derivatization.
Caption: High-level workflow for LC-MS analysis using derivatization.
Detailed Derivatization Protocol (Example)
This protocol is a starting point and must be optimized for the specific analyte and matrix.
-
Reagent Preparation: Prepare a 1 mg/mL solution of this compound in a dry, aprotic solvent (e.g., acetonitrile). Causality: Aprotic solvents are crucial to prevent hydrolysis of the highly reactive sulfonyl chloride, which would reduce derivatization efficiency.
-
Sample pH Adjustment: To the extracted and dried sample residue, add 50 µL of a basic buffer, such as 100 mM sodium carbonate buffer (pH 9.8). Vortex briefly. Causality: The reaction requires a basic pH to deprotonate the amine or phenolic hydroxyl group, making it a more potent nucleophile to attack the electrophilic sulfur atom of the sulfonyl chloride.[7]
-
Derivatization: Add 25 µL of the this compound solution. A molar excess of the reagent is critical to drive the reaction to completion.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes). Causality: Heating increases the reaction rate, but time and temperature must be optimized to ensure complete derivatization without causing degradation of the analyte or derivative.
-
Quenching: Add 10 µL of a quenching solution (e.g., formic acid in water) to hydrolyze any remaining derivatizing reagent. This prevents potential interference or damage to the LC column.
-
Final Preparation: Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments required by ICH M10, with specific considerations for a derivatization-based assay.
| Validation Parameter | Purpose | Key Experiment | Acceptance Criteria (ICH M10) |
| Specificity & Selectivity | To ensure the signal is unequivocally from the analyte. | Analyze blank matrix from ≥6 sources with and without IS. Check for interference at the retention times of the analyte and IS. | Response from interfering components must be ≤20% of the LLOQ for the analyte and ≤5% for the IS.[1] |
| Calibration Curve & LLOQ | To define the quantifiable range of the assay. | Analyze a blank sample, a zero sample (blank + IS), and ≥6 non-zero calibration standards. | Correlation coefficient (r) ≥0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value and their reproducibility. | Analyze Quality Control (QC) samples at ≥4 levels (LQC, MQC, HQC, Dilution QC) in ≥3 replicates over ≥3 separate runs. | Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.[8] |
| Matrix Effect | To assess the impact of co-eluting matrix components on ionization. | Compare the analyte response in post-extraction spiked blank matrix to the response in a pure solution at LQC and HQC levels. | The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent and reproducible, though no specific value is mandated. |
| Stability | To ensure analyte integrity under various storage and handling conditions. | Test analyte stability in matrix for: Freeze-Thaw cycles, Bench-Top storage, Long-Term storage, and in the final Processed Sample. | Mean concentration of stability QCs must be within ±15% of nominal values.[9] |
The Alternatives: A Comparative Guide to Derivatization Agents
While this compound is highly effective, the choice of reagent should be tailored to the analytical goal. Other agents offer different advantages in reactivity, selectivity, and detection properties.[10]
| Reagent | Target Groups | Key Advantages | Key Disadvantages |
| This compound | Primary/Secondary Amines, Phenols | Excellent ionization in ESI+ mode due to the basic pyridine nitrogen. Forms very stable sulfonamide derivatives.[11] | Requires basic conditions; reagent is moisture-sensitive. |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Produces highly fluorescent derivatives for LC-FL detection; also provides good MS signal enhancement. Extensive literature available.[12][13] | Longer reaction times may be needed compared to other sulfonyl chlorides. Can form multiple derivatives with some molecules.[7] |
| Benzoyl Chloride | Primary/Secondary Amines, Phenols, Thiols | Fast, efficient reaction. Significantly improves chromatographic retention.[14][15] | Derivative may not provide as much MS sensitivity enhancement as reagents with a permanent charge or basic site. Excess reagent must be hydrolyzed.[16] |
| FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) | Primary/Secondary Amines | Provides a strong UV chromophore and fluorescence. Commonly used in amino acid analysis.[14][17] | The derivative can be labile under certain MS source conditions. |
Decision Logic for Reagent Selection
Choosing the right derivatization agent is a critical first step in method development. The following diagram outlines a logical decision-making process based on analyte properties and analytical requirements.
Caption: A decision tree for selecting an appropriate derivatization agent.
Conclusion and Future Outlook
Chemical derivatization with reagents like this compound is a powerful strategy for overcoming common challenges in LC-MS bioanalysis. It transforms difficult-to-analyze molecules into ideal candidates for sensitive and robust quantification. However, the introduction of a chemical reaction step necessitates a more rigorous validation approach. By adhering to the comprehensive framework of the ICH M10 guideline, scientists can ensure that their methods are not only high-performing but also scientifically sound and regulatorily compliant.[2][6]
The selection of a derivatization agent is a balance of chemistry and analytical need. While this compound offers a distinct advantage in positive-ion MS sensitivity, alternatives like Dansyl Chloride and Benzoyl Chloride provide their own benefits and remain valuable tools in the analytical chemist's arsenal.[18][19] As instrumentation continues to improve, the synergy between advanced derivatization chemistry and high-resolution mass spectrometry will continue to push the boundaries of quantification, enabling researchers to measure lower, discover more, and develop safer, more effective therapeutics.
References
-
Bioanalysis Zone. (n.d.). ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Roca, M., Castillo, M., Marti, P., & Marin, R. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1013-1019. Available at: [Link]
-
Al-Salami, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4584. Available at: [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available at: [Link]
-
KCAS Bio. (2023). The ICH M10 Guideline as the Gold Standard. Available at: [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
Jamil, N., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8838536. Available at: [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. Available at: [Link]
-
Pleasance, S., et al. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 574(2), 247-256. Available at: [Link]
-
De, S., et al. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(4), 1732-1745. Available at: [Link]
-
Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]
-
Kaufmann, A., & Kaenzig, A. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 85(4), 851-860. Available at: [Link]
-
WorldOfChemicals. (n.d.). This compound: Your Partner for Custom Synthesis Needs. Available at: [Link]
-
Wikipedia. (n.d.). Dansyl chloride. Available at: [Link]
-
Harvey, S. R., et al. (2019). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 24(20), 3737. Available at: [Link]
-
Tse, F. L., & Welling, P. G. (1984). Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography B: Biomedical Sciences and Applications, 311(2), 375-383. Available at: [Link]
-
Kennedy, R. T., et al. (2017). Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1515, 142-149. Available at: [Link]
-
ScienceOpen. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. The ICH M10 Guideline as the Gold Standard - KCAS Bio [kcasbio.com]
- 3. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. database.ich.org [database.ich.org]
- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Determination of amines and phenolic acids in wine with benzoyl chloride derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Structure-Activity Relationship of Pyridine Sulfonamide Analogs as Carbonic Anhydrase Inhibitors and Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyridine sulfonamide analogs, with a primary focus on their efficacy as inhibitors of carbonic anhydrases (CAs) and as potential anticancer agents. While direct SAR studies on pyridine-4-sulfonyl chloride analogs are limited in publicly available literature, this guide synthesizes data from closely related pyridine-3-sulfonamide and pyrazolo[4,3-c]pyridine sulfonamide series to elucidate key structural determinants of biological activity. The insights derived are invaluable for the rational design of next-generation therapeutics.
The Strategic Importance of the Pyridine Sulfonamide Moiety
The pyridine ring, a bioisostere of benzene, offers a unique combination of aromaticity and aqueous solubility, making it a favored component in drug design. The sulfonamide group, a cornerstone of medicinal chemistry since the discovery of sulfa drugs, is a potent zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases. The strategic combination of these two moieties in pyridine sulfonamides creates a scaffold with a high potential for potent and selective biological activity.
Comparative Analysis of Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are implicated in various pathologies, with CA IX and CA XII being prominent targets in oncology due to their overexpression in hypoxic tumors and their role in pH regulation of the tumor microenvironment.[1][2]
Structure-Activity Relationship of Pyrazolo[4,3-c]pyridine Sulfonamides against Human CA Isoforms
A study on pyrazolo[4,3-c]pyridine sulfonamides revealed significant insights into the structural requirements for potent and selective CA inhibition. The inhibitory activities (Ki) of a series of analogs against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) are summarized below.[3]
| Compound | Linker between Benzenesulfonamide and Pyrazolopyridine | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII |
| 1a | -CH2-CH2- | 8010 | 1125 | 864.2 | 397.4 |
| 1b | Direct Connection | 159.4 | 12.8 | 658.3 | 848.8 |
| 1f | N-methylpropionamide | 58.8 | 6.6 | 907.5 | 474.8 |
| 1g | -NH- | 66.8 | 41.7 | 294.2 | 508.5 |
| 1k | -CH2CH2- with bulky ring | 88.3 | 5.6 | 421.4 | 34.5 |
| Acetazolamide (Standard) | - | 250.0 | 12.1 | 25.8 | 5.7 |
Key SAR Insights:
-
Linker is Critical: The nature of the linker between the benzenesulfonamide and the pyrazolopyridine core dramatically influences inhibitory activity. A direct connection (1b ) or a rigid N-methylpropionamide linker (1f ) generally confers potent inhibition against hCA II.[3]
-
Detrimental Linkers: A flexible ethylene linker (1a ) is detrimental to activity against hCA I and hCA II.[3]
-
Selectivity Profile: While some compounds showed high potency, achieving selectivity for the tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II) remains a challenge. Compound 1k , with a bulky substituent, showed promising selectivity towards hCA XII.[3]
4-Substituted Pyridine-3-Sulfonamides as CA IX and XII Inhibitors
Research into 4-substituted pyridine-3-sulfonamides has also yielded potent inhibitors of tumor-associated CAs. These studies highlight the importance of the substituent at the 4-position of the pyridine ring for achieving high affinity and selectivity.[4]
Anticancer Activity of Pyridine Sulfonamide Analogs
The anticancer potential of pyridine sulfonamides extends beyond CA inhibition. Several studies have demonstrated their efficacy against various cancer cell lines through diverse mechanisms.
N4-Substituted Sulfa Pyridine Derivatives against Breast Cancer
A series of N4-substituted sulfa pyridine derivatives were synthesized and evaluated for their in-vitro cytotoxic activity against the MCF-7 breast cancer cell line. While specific IC50 values are not provided in the abstract, the study highlights the potential of this scaffold in developing novel anticancer agents.
1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas
A series of 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas were evaluated for their anticancer activity across a panel of 60 human cancer cell lines. The most promising compound, 21 , demonstrated significant and selective growth inhibition against leukemia, colon cancer, and melanoma cell lines.[5]
| Compound | Description | Leukemia (GI50 in µM) | Colon Cancer (GI50 in µM) | Melanoma (GI50 in µM) |
| 21 | N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | 13.6 | 14.2 | 14.9 |
Key SAR Insights:
-
The diarylsulfonylurea moiety is a critical pharmacophore for the observed anticancer activity.
-
The nature of the substituent at the 4-position of the pyridine ring and on the phenylurea moiety significantly modulates the potency and selectivity profile.[5]
Experimental Protocols
General Synthesis of Substituted Pyridine-4-Sulfonamides
This protocol describes a general method for the synthesis of N-substituted pyridine-4-sulfonamides from this compound.[6]
Step 1: Reaction of this compound with an Amine
-
To a stirred solution of the desired amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, pyridine) at 0 °C, add this compound (1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyridine-4-sulfonamide.
Diagram of General Synthesis Workflow
Caption: General workflow for the synthesis of N-substituted pyridine-4-sulfonamides.
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the colored product 4-nitrophenol (p-NP), which can be monitored spectrophotometrically.
Materials:
-
Carbonic anhydrase (human recombinant or bovine erythrocyte)
-
4-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare stock solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (or standard inhibitor), and the CA enzyme solution. Include a control well with the enzyme and solvent but no inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Diagram of Carbonic Anhydrase Inhibition Assay Workflow
Caption: Workflow for the colorimetric in vitro carbonic anhydrase inhibition assay.
The Role of CA IX in the Tumor Microenvironment
The overexpression of Carbonic Anhydrase IX in hypoxic tumors is driven by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1).[1] CA IX plays a crucial role in maintaining the pH homeostasis of cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment.[2] By catalyzing the hydration of CO2 to bicarbonate and protons, CA IX contributes to intracellular pH regulation and extracellular acidification. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[7][8]
Diagram of CA IX in the Tumor Microenvironment
Caption: Role of CA IX in regulating pH in the tumor microenvironment.
Conclusion and Future Directions
The pyridine sulfonamide scaffold is a fertile ground for the discovery of novel therapeutic agents. The SAR studies on pyridine-3-sulfonamide and related heterocyclic analogs have provided a clear roadmap for designing potent and selective inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII. Furthermore, the demonstrated anticancer activity of various pyridine sulfonamide derivatives highlights the broad therapeutic potential of this chemical class.
Future research should focus on synthesizing and evaluating a broader range of this compound analogs to directly probe the SAR of this specific scaffold. A deeper understanding of their mechanism of action, beyond CA inhibition, will be crucial for identifying novel biological targets and developing more effective anticancer therapies. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of new pyridine sulfonamide-based drugs with improved efficacy and safety profiles.
References
-
Harris, A. L. (2004). Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. British Journal of Cancer, 90(7), 1-6. [Link]
-
McDonald, P. C., & Dedhar, S. (2010). Targeting Carbonic Anhydrase IX in Cancer. Expert Opinion on Therapeutic Targets, 14(10), 1023-1039. [Link]
-
Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new druggable target for the treatment of solid tumors. Current Pharmaceutical Design, 20(39), 6211-6221. [Link]
-
Svastova, E., et al. (2012). Carbonic anhydrase IX interacts with bicarbonate transporters in lamellipodia and increases cell migration via its catalytic domain. Journal of Biological Chemistry, 287(5), 3392-3402. [Link]
-
Chafe, S. C., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 7(7), 1064-1078. [Link]
-
Elsaid Agha, H. M. S. (n.d.). Synthesis and antitumor evaluation of some new N4 substituted sulfa pyridine derivatives with studying the synergistic effect of γ-irradiation. INIS-IAEA. [Link]
-
Sławiński, J., et al. (2013). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 18(8), 9695-9719. [Link]
-
Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]
-
Sławiński, J., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 23(22), 14333. [Link]
-
Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]
Sources
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 5. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurjchem.com [eurjchem.com]
- 7. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Spectroscopic Guide to Pyridine-2-sulfonyl Chloride and Pyridine-4-sulfonyl Chloride
Introduction
In the landscape of modern synthetic chemistry and drug development, pyridine-sulfonyl chlorides serve as indispensable building blocks. Their utility in constructing sulfonamides and other key pharmacophores makes them staples in medicinal chemistry. Among these, Pyridine-2-sulfonyl Chloride (CAS 66715-65-9) and Pyridine-4-sulfonyl Chloride (CAS 134479-04-2) are two common, yet distinct, isomers.[1][2] While sharing the same molecular formula (C₅H₄ClNO₂S) and molecular weight (177.61 g/mol ), the positional difference of the sulfonyl chloride group profoundly influences their electronic structure and, consequently, their spectroscopic signatures.[1][2]
This guide provides an in-depth spectroscopic comparison of these two isomers, offering researchers a practical framework for their unambiguous identification and characterization. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate how positional isomerism dictates spectral output.
The Foundation: Molecular Structure and Electronic Effects
The core difference between the two molecules is the location of the highly electron-withdrawing sulfonyl chloride (-SO₂Cl) group on the pyridine ring. In the 2-isomer, it is adjacent to the ring nitrogen, while in the 4-isomer, it is in the para position. This seemingly simple change creates a cascade of electronic effects that are the root cause of their differing spectroscopic properties.
-
Pyridine-2-sulfonyl Chloride: The proximity of the -SO₂Cl group to the nitrogen atom creates a strong inductive pull on the electron density of the surrounding atoms. This effect is most pronounced at the adjacent C3 and C6 positions.
-
This compound: The -SO₂Cl group is positioned opposite the nitrogen atom. Here, both resonance and inductive effects play a significant role in withdrawing electron density, particularly from the ortho positions (C2, C6) and the nitrogen atom itself.[3]
These electronic distinctions are the key to understanding the differences in their spectra.
Caption: A simplified workflow for sample analysis using ATR-IR spectroscopy.
Comparative IR Data Analysis
The most telling signals in the IR spectrum are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Appearance |
| S=O Asymmetric Stretch | 1370 - 1410 | Strong, Sharp |
| S=O Symmetric Stretch | 1166 - 1204 | Strong, Sharp |
| Pyridine Ring C=C, C=N Stretches | 1400 - 1610 | Medium to Strong |
While both isomers will exhibit these characteristic absorptions, subtle shifts can be observed due to the different electronic environments. [4]The stronger overall electron withdrawal in the 4-isomer might lead to a slight increase in the S=O stretching frequencies compared to the 2-isomer, reflecting a marginal strengthening of the S=O bonds. However, for routine identification, the presence of these two strong bands is the most critical diagnostic feature for both compounds.
Mass Spectrometry: Unveiling Fragmentation Pathways
Mass spectrometry provides the molecular weight of the compounds and offers insights into their structural integrity through fragmentation analysis. Since both are isomers, they will have the same molecular ion peak. Therefore, the differentiation lies entirely in their fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis.
-
Data Acquisition: Scan a mass range appropriate for the molecular weight (e.g., m/z 50-250).
Comparative Fragmentation Analysis
Both isomers have a molecular weight of 177.61 g/mol . Under EI conditions, the molecular ion (M⁺) will be observed at m/z ≈ 177, with a characteristic M+2 peak at m/z ≈ 179 (approximately one-third the intensity) due to the ³⁷Cl isotope.
The primary fragmentation pathways provide the key to distinguishing the isomers:
-
Loss of SO₂ (m/z 64): This is a common fragmentation pathway for sulfonyl derivatives. [1]The resulting fragment ion for both isomers would be a chloropyridinium cation at m/z 113.
-
Cleavage of the C-S Bond: This is the most diagnostic fragmentation.
-
This compound: Cleavage of the C4-S bond results in the formation of a pyridyl cation at m/z 78.
-
Pyridine-2-sulfonyl Chloride: The fragmentation is more complex. The proximity of the nitrogen atom allows for its participation in the fragmentation, leading to unique rearrangement pathways that are not as favorable for the 4-isomer. This can result in different, and often more complex, fragmentation patterns in the low-mass region of the spectrum.
-
Caption: Simplified primary fragmentation pathways for the two isomers.
Conclusion: A Multi-Technique Approach to Isomer Differentiation
Distinguishing between Pyridine-2-sulfonyl Chloride and this compound is straightforward with a systematic spectroscopic approach.
-
¹H NMR is the most definitive technique. The asymmetric 2-isomer presents a complex four-proton pattern, while the symmetric 4-isomer shows a simple, clean two-doublet pattern.
-
IR Spectroscopy serves as an excellent confirmation tool, with the two strong S=O stretching bands confirming the presence of the sulfonyl chloride functional group in both molecules.
-
Mass Spectrometry differentiates the isomers based on their fragmentation patterns. While both show a loss of SO₂, the C-S bond cleavage and potential for nitrogen participation in the 2-isomer's fragmentation provide distinct fingerprints.
By leveraging the strengths of each of these techniques, researchers can confidently and accurately identify these critical synthetic intermediates, ensuring the integrity and success of their downstream applications.
References
- BenchChem. (n.d.). This compound | 134479-04-2.
- BenchChem. (n.d.). Synthesis routes of Pyridine-2-sulfonyl Chloride.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- CymitQuimica. (n.d.). CAS 66715-65-9: Pyridine-2-sulfonyl chloride.
- ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride.
- PubChem. (n.d.). This compound hydrochloride.
- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.
- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- ResearchGate. (n.d.). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy.
- PubChem. (n.d.). Pyridine-2-sulfonyl Chloride.
- MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9.
- Sigma-Aldrich. (n.d.). 4-Pyridinesulfonyl chloride AldrichCPR.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
- Sigma-Aldrich. (n.d.). Pyridine-3-sulfonyl chloride 95%.
- RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
- Guidechem. (n.d.). This compound 134479-04-2 wiki.
- MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos.
- BenchChem. (n.d.). Synthesis routes of Pyridine-2-sulfonyl Chloride.
- ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum.
- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- BenchChem. (n.d.). A Comparative Guide to Mass Spectrometry Analysis of 2-Pyridyllithium Reaction Products.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONIC ACID(15103-48-7) 13C NMR spectrum.
- ChemicalBook. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 13C NMR.
- PubChemLite. (n.d.). This compound hydrochloride (C5H4ClNO2S).
- ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride(1001412-59-4) 1H NMR.
- University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- BenchChem. (n.d.). Mass Spectrum Analysis: A Comparative Guide for 1-(Pyridin-2-yl)propane-1,3-diol and Related Structures.
- PubMed. (2009). Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions.
- Sigma-Aldrich. (n.d.). 4-Pyridinesulfonyl chloride AldrichCPR.
- ResearchGate. (n.d.). Comparison of FTIR spectra for pyridine adsorption at 300 °C between supports and catalyst for.
- RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.
- National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- ResearchGate. (2025). Sulfonyl chloride as a disposable electron withdrawing substituent in halex fluorinations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis Maze: A Cost-Efficiency Analysis of Pyridine-4-sulfonyl Chloride in Multi-step Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfonylating Agents with Supporting Experimental Data
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone, integral to the efficacy of a wide array of therapeutic agents. The synthesis of these crucial moieties often hinges on the selection of an appropriate sulfonylating agent, a choice that carries significant implications for the overall cost-efficiency, yield, and sustainability of a multi-step synthesis. This guide provides an in-depth technical analysis of Pyridine-4-sulfonyl Chloride, objectively comparing its performance and economic viability against common alternatives and emerging synthetic strategies.
The Central Role of Sulfonyl Chlorides: A Necessary Introduction
The traditional and most widely employed method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The reliability and broad applicability of this reaction have cemented the importance of sulfonyl chlorides as key intermediates in pharmaceutical and agrochemical research. However, not all sulfonyl chlorides are created equal. Their reactivity, stability, cost, and the synthetic routes required for their own preparation vary significantly, directly impacting the overall economic feasibility of a synthetic campaign.
This guide will focus on this compound, a heterocyclic sulfonyl chloride of increasing interest due to the prevalence of the pyridine motif in bioactive molecules. We will dissect its cost-efficiency by evaluating several key factors:
-
Reagent Cost and Availability: A direct comparison of the market price of this compound with that of its common non-heterocyclic counterparts, benzenesulfonyl chloride and p-toluenesulfonyl chloride.
-
Reaction Efficiency: An analysis of reported yields and reaction conditions for the synthesis of analogous sulfonamides.
-
Synthesis of the Reagent Itself: A look into the cost of starting materials and synthetic routes for preparing this compound.
-
Alternative Synthetic Methodologies: An exploration of modern, one-pot, and catalytic methods that bypass the need for pre-formed sulfonyl chlorides, and their applicability to pyridine-containing targets.
The Contenders: A Head-to-Head Cost Comparison
A primary driver in reagent selection for large-scale synthesis is the direct cost of the material. The following table provides a snapshot of the current market prices for this compound and its common alternatives. It is important to note that prices can fluctuate based on supplier, purity, and quantity.
| Reagent | Typical Price (per kg) | Supplier Example(s) |
| This compound | Symax Laboratories[1] | |
| Benzenesulfonyl Chloride | ~$85 - $120 USD | Various major chemical suppliers |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | ~$55 - $100 USD | Various major chemical suppliers |
As the data indicates, this compound is competitively priced, particularly when sourced from international manufacturers. This initial cost assessment suggests that for syntheses where the pyridine moiety is a critical pharmacophore, the starting material cost is not a prohibitive barrier.
Deep Dive into Synthesis: The Traditional Route
The classical approach to sulfonamide synthesis is a two-step process: the preparation of the sulfonyl chloride followed by its reaction with an amine.
Workflow for Traditional Sulfonamide Synthesis
Caption: Traditional two-step sulfonamide synthesis workflow.
Cost-Efficiency of this compound Synthesis
The cost of this compound is intrinsically linked to the price of its precursor, Pyridine-4-sulfonic acid. Commercially available, the price of Pyridine-4-sulfonic acid can range from approximately $1.10 per gram to higher prices from other suppliers. The conversion to the sulfonyl chloride is typically achieved using common chlorinating agents like phosphorus pentachloride or thionyl chloride. While these reagents are relatively inexpensive, their use can introduce challenges in purification and waste disposal, adding to the overall process cost.
Comparative Reaction Yields in Sulfonamide Synthesis
The ultimate measure of a reagent's efficiency lies in its performance in the desired chemical transformation. The following table summarizes representative yields for the synthesis of sulfonamides from various sulfonyl chlorides. Direct, side-by-side comparative studies are limited in the literature, so data has been aggregated from various sources.
| Sulfonyl Chloride | Amine | Base/Solvent | Yield (%) | Reference |
| Benzenesulfonyl Chloride | Aniline | Pyridine | 100 | [2] |
| Benzenesulfonyl Chloride | Dibutylamine | aq. NaOH | 94 | |
| p-Toluenesulfonyl Chloride | p-Toluidine | Pyridine | Quantitative | [2] |
| This compound | Various Amines | - | (Data not readily available in comparative studies) | |
| 2-Aminopyridine | Benzenesulfonyl Chloride | Pyridine | 63 | [2] |
The Rise of Modern Alternatives: Bypassing the Chloride
In recent years, significant research has been directed towards developing more cost-effective, atom-economical, and environmentally friendly methods for sulfonamide synthesis that avoid the pre-formation of sulfonyl chlorides.[3] These methods often involve one-pot procedures or the use of catalytic systems.
One-Pot Syntheses from Thiols, Disulfides, or Sulfonic Acids
Several green chemistry approaches have been developed that generate the sulfonyl chloride in situ from more stable and less hazardous starting materials like thiols, disulfides, or sulfonic acids, followed by immediate reaction with an amine.[4] These methods can reduce the number of synthetic steps, minimize waste, and avoid the handling of sensitive sulfonyl chloride intermediates.
Catalytic Approaches: C-H Sulfonylation and Cross-Coupling Reactions
More advanced strategies involve the direct C-H sulfonylation of arenes or transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed methods have been developed for the synthesis of sulfonamides from aryl halides.[5] While these methods can offer excellent functional group tolerance and regioselectivity, the cost of the catalyst and ligands must be carefully considered in a cost-efficiency analysis. The cost of palladium catalysts can be a significant factor, especially for large-scale production.
Workflow for a Modern One-Pot Sulfonamide Synthesis
Caption: Generalized workflow for modern one-pot sulfonamide synthesis.
Experimental Protocols
Protocol 1: Traditional Synthesis of a Sulfonamide using Benzenesulfonyl Chloride
This protocol describes the synthesis of N-phenylbenzenesulfonamide.
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve aniline (1.0 eq) in a mixture of DCM and pyridine (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.
Protocol 2: One-Pot Synthesis of a Sulfonamide from an Aryl Iodide (Illustrative)
This protocol is based on a palladium-catalyzed sulfination/amination sequence.
Materials:
-
Aryl iodide
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., dioxane)
-
Sodium hypochlorite solution (bleach)
Procedure:
-
To a reaction vessel, add the aryl iodide (1.0 eq), DABSO (0.6 eq), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (e.g., 2.0 eq).
-
Add the solvent and degas the mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 h).
-
Cool the reaction mixture to room temperature.
-
Add the amine (1.5 eq) followed by an aqueous solution of sodium hypochlorite.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Conclusion and Future Outlook
The choice of a sulfonylating agent in a multi-step synthesis is a multifaceted decision that extends beyond the initial price tag. While This compound presents a cost-competitive option for the introduction of the crucial pyridylsulfonamide moiety, a comprehensive cost-efficiency analysis must also consider reaction yields, purification costs, and the expense associated with its own synthesis from pyridine-4-sulfonic acid.
The traditional two-step approach using pre-formed sulfonyl chlorides remains a robust and widely practiced method. However, the growing emphasis on green chemistry and process efficiency is driving the adoption of innovative one-pot and catalytic methodologies.[6] These modern approaches, while potentially involving more expensive catalysts, can offer significant savings in terms of step-economy, waste reduction, and safety.
For researchers and drug development professionals, the optimal strategy will depend on the specific target molecule, the scale of the synthesis, and the available resources. For early-stage discovery chemistry, the convenience of using a commercially available reagent like this compound may be paramount. For large-scale manufacturing, a thorough process development study comparing the traditional route with emerging one-pot alternatives is highly recommended to identify the most economically and environmentally sustainable path forward.
References
-
Symax Laboratories. This compound, CAS NO:134479-04-2. IndiaMART. Available from: [Link]
- Various Authors. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
-
Massah, A. R., Sayadi, S., & Ebrahimi, S. A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. ResearchGate. Available from: [Link]
- Cornella, J., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
Custom Synthesis Needs. This compound: Your Partner for Custom Synthesis Needs. Available from: [Link]
- Various Authors.
- Movassaghi, M., et al.
- Willis, M. C., et al. Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE.
- Eze, F., et al. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.
- Willis, M. C., et al. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society.
- Hartwig, J. F., et al. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society.
- Willis, M. C., et al. Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. PubMed.
- Various Authors.
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. cbijournal.com [cbijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Sulfonamide Synthesis Protocols: From Classical Stalwarts to Modern Innovations
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, gracing a significant portion of FDA-approved drugs with its presence.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to increase water solubility, have cemented its role as a critical pharmacophore.[1][2] Consequently, the efficient and versatile synthesis of sulfonamides remains a topic of paramount importance for researchers in drug discovery and development.
This guide provides an in-depth, head-to-head comparison of the most prevalent sulfonamide synthesis protocols. We will move beyond a mere listing of procedures to dissect the underlying mechanisms, evaluate the pros and cons of each approach, and provide detailed experimental protocols and comparative data to empower you, the researcher, to make informed decisions for your specific synthetic challenges.
The Landscape of Sulfonamide Synthesis: An Overview
The construction of the sulfonamide S-N bond can be approached from several distinct strategic standpoints. Broadly, these can be categorized into four main classes: S-N bond formation, C-N cross-coupling, N-H functionalization, and C-H amination.[1] This guide will focus on the most common and impactful methods within these categories, offering a comparative analysis of their scope, limitations, and practical applicability.
The Classical Approach: The Sulfonyl Chloride Workhorse
The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and widely utilized method for sulfonamide synthesis.[3] This method's enduring popularity stems from its generally high yields and the commercial availability of a wide array of sulfonyl chlorides and amines.
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, typically pyridine or triethylamine, is added to neutralize the HCl byproduct and drive the reaction to completion.
Experimental Protocol: A Representative Example
Synthesis of N-benzyl-4-toluenesulfonamide:
-
To a solution of benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (0.5 M) at 0 °C, add p-toluenesulfonyl chloride (1.0 equivalent) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High yields for a wide range of substrates. | Limited commercial availability of complex sulfonyl chlorides. |
| Generally straightforward and easy to perform. | Sulfonyl chlorides are sensitive to moisture.[4] |
| Large-scale synthesis is often feasible. | Synthesis of sulfonyl chlorides can require harsh and hazardous reagents like chlorosulfonic acid.[2] |
| Poor functional group tolerance in sulfonyl chloride synthesis. |
Modern Strategies: Expanding the Synthetic Toolkit
In recent years, a plethora of innovative methods have emerged to address the limitations of the classical sulfonyl chloride approach. These modern protocols offer milder reaction conditions, broader functional group tolerance, and access to novel chemical space.
The Rise of Sulfur Dioxide Surrogates: Taming a Gaseous Reagent
Gaseous sulfur dioxide is a key building block for introducing the sulfonyl group, but its difficult handling has spurred the development of solid, stable surrogates. 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a particularly useful reagent in this context.[1][5]
Workflow for Sulfonamide Synthesis using DABSO
Caption: General workflow for sulfonamide synthesis using DABSO.
This approach often utilizes palladium or copper catalysts to facilitate the coupling of an aryl halide or boronic acid with DABSO and an amine in a one-pot fashion.[6][7] This method has significantly broadened the scope of accessible sulfonamides, particularly for complex and functionalized molecules.
Direct Oxidative Coupling of Thiols and Amines
Bypassing the need for pre-formed sulfonyl chlorides, the direct oxidative coupling of readily available thiols and amines has gained traction as a more atom-economical and environmentally friendly strategy.[8] Various oxidizing agents and catalytic systems have been developed to promote this transformation.
Experimental Protocol: Iodine-Mediated Oxidative Coupling
Synthesis of N-phenylbenzenesulfonamide:
-
To a solution of thiophenol (1.0 equivalent) and aniline (1.2 equivalents) in acetonitrile (0.2 M), add iodine (2.0 equivalents).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
This method avoids the use of harsh chlorinating agents and offers a direct route to sulfonamides from simple starting materials.[8]
C-H Functionalization: A Paradigm Shift in Synthesis
Direct C-H functionalization represents a powerful and elegant approach to sulfonamide synthesis, allowing for the formation of C-S bonds without the need for pre-functionalized starting materials.[9] This strategy often relies on transition-metal catalysis to achieve site-selective amidation of C-H bonds. While still an evolving field, C-H functionalization holds immense promise for late-stage modification of complex molecules.
Comparative Analysis of Key Protocols
| Protocol | Starting Materials | Key Reagents | Generality & Scope | Key Advantages | Key Disadvantages |
| Classical | Sulfonyl Chloride, Amine | Base (e.g., Pyridine) | Broad for simple substrates | High yields, well-established | Harsh conditions for sulfonyl chloride synthesis, moisture sensitive |
| DABSO-based | Aryl Halide/Boronic Acid, Amine | DABSO, Pd/Cu catalyst | Good for functionalized arenes | Milder conditions, avoids gaseous SO2 | Catalyst cost and removal can be an issue |
| Oxidative Coupling | Thiol, Amine | Oxidant (e.g., I2, NCS) | Good for diverse thiols | Atom-economical, avoids pre-activation | Malodorous thiols, oxidant compatibility |
| C-H Functionalization | Arene, Amine source | Transition metal catalyst | Emerging, scope is developing | High step-economy, late-stage functionalization | Site-selectivity can be challenging, catalyst development is ongoing |
Conclusion: Choosing the Right Tool for the Job
The synthesis of sulfonamides has evolved significantly from its reliance on the classical sulfonyl chloride method. Modern protocols offer a diverse array of options with improved functional group tolerance, milder reaction conditions, and greater synthetic efficiency.
The choice of the optimal protocol will invariably depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For simple, readily available sulfonamides, the classical approach remains a robust and reliable option. For the synthesis of complex, highly functionalized molecules, particularly in a drug discovery setting, modern methods such as those employing DABSO or direct C-H functionalization offer unparalleled advantages. As the field continues to advance, we can anticipate the development of even more powerful and versatile tools for the construction of this vital functional group.
References
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. (2024-12-06). [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
Fier, P. S.; Maloney, K. M. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett.2020 , 22 (23), 9394–9398. [Link]
-
Abdolmohammadi, S. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Adv.2021 , 11, 28065-28083. [Link]
-
Blakemore, D. C.; et al. Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2; Royal Society of Chemistry, 2016. [Link]
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
-
Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications. (2023-08-18). [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. (2023-09-20). [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. (2023-09-28). [Link]
-
Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. ACS Publications. (2020-04-07). [Link]
-
Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. National Library of Medicine. [Link]
-
Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. books.rsc.org [books.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of Pyridine-4-sulfonyl Chloride with Nucleophiles
In the landscape of modern chemical biology and drug development, sulfonyl chlorides are indispensable reagents for forging stable linkages with biological macromolecules. Among these, Pyridine-4-sulfonyl Chloride stands out due to the unique electronic properties conferred by its pyridine ring. This guide provides an in-depth, data-driven comparison of its reactivity towards key biological nucleophiles, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness its full potential.
Mechanistic Framework: The Sulfonyl Group as an Electrophilic Hub
The reactivity of any sulfonyl chloride is fundamentally governed by the highly electrophilic nature of the sulfur atom.[1][2] This electrophilicity arises from the strong electron-withdrawing effects of two oxygen atoms and the chlorine atom, rendering the sulfur center susceptible to attack by nucleophiles. The reaction typically proceeds via a nucleophilic substitution pathway, where the chloride ion serves as an effective leaving group.[1] While the precise mechanism can be complex and substrate-dependent, it often involves a trigonal bipyramidal intermediate or transition state.[1][3]
The pyridine ring in this compound plays a crucial role. The nitrogen atom in the para-position acts as a strong electron-withdrawing group through resonance, significantly enhancing the electrophilicity of the sulfonyl sulfur. This makes this compound a more potent reagent compared to analogues with electron-donating or less-withdrawing substituents, such as tosyl chloride.[2][4][5]
Comparative Reactivity with Key Nucleophiles
The practical utility of this compound hinges on its reaction kinetics and selectivity towards a spectrum of nucleophiles commonly found in biological systems and synthetic schemes.
The reaction with primary and secondary amines to form robust sulfonamide bonds is a cornerstone of medicinal chemistry.[6][7][8]
-
Reactivity Profile: this compound reacts readily with aliphatic and aromatic amines. The nucleophilicity of the amine is a key determinant of the reaction rate. Aliphatic amines, being more basic and generally more nucleophilic than aromatic amines, react more rapidly.
-
Causality Behind Experimental Choices: The reaction is almost universally carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[6][9] This is critical for two reasons:
-
It neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9][10]
-
In some cases, bases like pyridine can act as nucleophilic catalysts, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction with the amine.[10]
-
The reaction with alcohols and phenols yields sulfonate esters, which are valuable intermediates in organic synthesis, often used to convert a hydroxyl group into a good leaving group.[9][11]
-
Reactivity Profile: The reaction with alcohols is generally slower than with amines, reflecting the lower nucleophilicity of the hydroxyl group.[12] Phenols, with their more acidic hydroxyl group, are typically more reactive than aliphatic alcohols under basic conditions.
-
Comparative Insight: Compared to the workhorse reagent tosyl chloride (TsCl), this compound is expected to show enhanced reactivity due to the electron-withdrawing nature of the pyridine ring.[2][4] This can be advantageous when dealing with less reactive or sterically hindered alcohols.
Thiols, and their corresponding thiolates, are among the most potent biological nucleophiles.[13]
-
Reactivity Profile: this compound reacts with thiols to form thiosulfonate esters. Under basic conditions where the highly nucleophilic thiolate anion is present, this reaction can be very rapid, often outcompeting reactions with alcohols or even amines.
-
Application Context: This high reactivity is a double-edged sword. While it can be exploited for selective labeling of cysteine residues in proteins, it also represents a significant cross-reactivity challenge that must be managed through careful control of pH and stoichiometry when targeting other nucleophiles in a thiol-rich environment.
For applications in biological media, the hydrolytic stability of a sulfonyl chloride is a critical performance parameter. The reaction with water leads to the formation of the corresponding sulfonic acid, consuming the reagent.
-
Reactivity Profile: this compound is susceptible to hydrolysis, a reaction that competes with the desired nucleophilic attack.[14] The rate of hydrolysis is pH-dependent and is generally faster under basic conditions.
-
Comparative Data: Aromatic sulfonyl chlorides bearing strongly electron-withdrawing groups are known to hydrolyze more rapidly.[15] Therefore, this compound is expected to be more sensitive to hydrolysis than tosyl chloride, which has an electron-donating methyl group.[2] This necessitates the use of anhydrous solvents for synthesis and careful buffer selection for bioconjugation to maximize efficiency.[6]
Quantitative Comparison: Reactivity Data
To provide a clear performance benchmark, the following table summarizes the expected relative reactivity and typical product yields for this compound compared to a standard reagent, p-Toluenesulfonyl Chloride (TsCl).
| Nucleophile | Reagent | Relative Reactivity | Typical Yield (Optimized) | Product |
| Primary Amine | This compound | High | >90% | Sulfonamide |
| (e.g., Benzylamine) | p-Toluenesulfonyl Chloride | Moderate-High | >90% | Sulfonamide |
| Primary Alcohol | This compound | Moderate | 70-85% | Sulfonate Ester |
| (e.g., Benzyl Alcohol) | p-Toluenesulfonyl Chloride | Low-Moderate | 60-80% | Sulfonate Ester |
| Thiol | This compound | Very High | >95% | Thiosulfonate Ester |
| (e.g., Benzyl Mercaptan) | p-Toluenesulfonyl Chloride | High | >95% | Thiosulfonate Ester |
| Water (Hydrolysis) | This compound | Moderate | Side Reaction | Sulfonic Acid |
| p-Toluenesulfonyl Chloride | Low | Side Reaction | Sulfonic Acid |
Note: Relative reactivity and yields are estimates based on established principles of organic chemistry and may vary with specific substrates and reaction conditions.[2][4][12][15]
Experimental Protocols: A Self-Validating System
Trustworthy data is built on robust and reproducible protocols. The following methods provide a framework for investigating the reactivity of this compound.
This protocol details a standard procedure for reacting this compound with a primary amine.
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Prepare a separate solution of this compound (1.05 eq) in anhydrous DCM.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 20 minutes. Causality: Slow addition prevents a rapid exotherm and minimizes side reactions.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting amine using Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This protocol allows for the quantitative determination of the hydrolysis rate, a key parameter for applications in aqueous environments.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.
-
Reaction Buffer: Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Reaction Initiation: At time t=0, add a small aliquot of the sulfonyl chloride stock solution to the pre-warmed buffer solution to achieve a final concentration of ~100 µM. Vortex immediately.
-
Time-Point Sampling: At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing a solution of a stable, highly reactive amine (e.g., benzylamine in acetonitrile) to derivatize the remaining unhydrolyzed sulfonyl chloride. Trustworthiness: This derivatization step creates a stable sulfonamide that can be accurately quantified, providing a reliable snapshot of the reaction progress.[16][17]
-
HPLC Analysis: Analyze each quenched time-point sample by reverse-phase HPLC (RP-HPLC) using a C18 column.[18][19] Monitor the formation of the sulfonamide derivative at a suitable UV wavelength (e.g., 254 nm).
-
Data Analysis: Construct a calibration curve using authentic standards of the sulfonamide derivative.[18] Plot the concentration of the remaining this compound (calculated from the sulfonamide peak area) versus time. The slope of the natural logarithm of the concentration versus time will yield the pseudo-first-order rate constant (k_obs) for hydrolysis.
Visualization of Reaction Pathways
Diagrams provide an intuitive understanding of complex processes. The following have been generated using Graphviz to illustrate key workflows and relationships.
Caption: Workflow for Comparative Kinetic Analysis.
Caption: Competitive Reaction Pathways for this compound.
Conclusion and Future Directions
This compound is a highly reactive electrophile, demonstrating significant utility in the synthesis of sulfonamides and sulfonate esters. Its enhanced reactivity, driven by the electron-withdrawing pyridine ring, makes it a powerful alternative to traditional reagents like tosyl chloride, especially for less reactive substrates. However, this heightened reactivity is coupled with increased sensitivity to hydrolysis, a critical consideration for experimental design, particularly in aqueous media. Understanding the delicate balance of its cross-reactivity with amines, alcohols, thiols, and water is paramount for achieving high-yield, selective transformations. By leveraging the quantitative data and robust protocols presented in this guide, researchers can confidently deploy this compound to accelerate discovery in medicinal chemistry and chemical biology.
References
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Understanding this compound: Properties and Chemical Applic
- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. Benchchem.
- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applic
- A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfon
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- This compound: Your Partner for Custom Synthesis Needs. Acmechem.
- Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Reddit.
- Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr
- Reactions of Thiols. Chemistry Steps.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- Why is pyridine used when making tosyl esters
- 4-Toluenesulfonyl chloride. Wikipedia.
- Tosylates And Mesyl
- pyridine-3-sulfonyl chloride | 16133-25-8. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. old.iupac.org [old.iupac.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 14. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Unraveling Reaction Complexities: A Comparative Guide to DFT Calculations for Sulfonyl Chloride Pathways
For researchers, medicinal chemists, and drug development professionals, sulfonyl chlorides are indispensable building blocks. Their reactivity underpins the synthesis of a vast array of sulfonamides and other sulfur-containing motifs crucial to modern pharmaceuticals. However, the very reactivity that makes them so valuable also introduces a layer of complexity. Depending on the substrate, nucleophile, and reaction conditions, sulfonyl chlorides can proceed through multiple competing reaction pathways, leading to different product distributions and selectivities. Predicting and controlling these outcomes is paramount for efficient and rational drug design.
This guide provides an in-depth exploration of how Density Functional Theory (DFT) calculations serve as a powerful predictive tool to compare and contrast competing reaction pathways of sulfonyl chlorides. Moving beyond a mere listing of computational steps, we will delve into the causality behind methodological choices, ensuring a robust and self-validating approach to computational investigation.
The Mechanistic Dichotomy: SN2 versus Addition-Elimination
The nucleophilic substitution at the sulfonyl sulfur atom is a cornerstone of sulfonyl chloride chemistry. Historically, this transformation has been depicted as a simple, one-step process. However, the reality is more nuanced, with two primary mechanisms often in competition: the concerted bimolecular nucleophilic substitution (SN2) and the stepwise addition-elimination (A-E) pathway.
-
The SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the sulfur center, and the chloride leaving group departs in a single, synchronous step. This pathway proceeds through a single transition state.
-
The Addition-Elimination (A-E) Pathway: This is a two-step mechanism. The nucleophile first adds to the sulfonyl sulfur, forming a transient, pentacoordinate sulfurane intermediate. This intermediate then eliminates the chloride leaving group in a second step to yield the final product. This pathway involves two transition states and one intermediate.
Distinguishing between these pathways is not merely an academic exercise; it has profound implications for understanding and predicting reactivity, selectivity, and the influence of substituents on the reaction rate. DFT calculations provide a quantitative framework to dissect these pathways by mapping their potential energy surfaces and identifying the operative mechanism based on the calculated activation energy barriers.
A Case Study: Halide Exchange in Arenesulfonyl Chlorides
A compelling example of DFT's utility in comparing reaction pathways is the halide exchange reaction in arenesulfonyl chlorides. A study by Mikołajczyk et al. investigated the chloride-chloride exchange and the analogous fluoride-fluoride exchange reactions both experimentally and through DFT calculations.[1]
The DFT studies of the chloride-chloride exchange reaction in arenesulfonyl chlorides revealed that it proceeds via a single transition state, consistent with an SN2 mechanism.[1] In stark contrast, the analogous fluoride exchange reaction was found to occur via an addition-elimination (A-E) mechanism, involving the formation of a distinct difluorosulfurandioxide intermediate.[1]
This computational finding elegantly explains the differing reactivity patterns observed experimentally and highlights how the nature of the nucleophile and leaving group can fundamentally alter the reaction pathway. The higher electronegativity and smaller size of fluorine compared to chlorine favor the formation of the hypervalent sulfurane intermediate characteristic of the A-E pathway.
Table 1: Comparison of Calculated Activation Barriers for Halide Exchange Reactions
| Reaction | Mechanism | Calculated Activation Barrier (kcal/mol) | Reference |
| Chloride-Chloride Exchange | SN2 | Lower | [1] |
| Fluoride-Fluoride Exchange | Addition-Elimination | Higher | [1] |
Note: The table presents a qualitative comparison of the activation barriers as the exact values can vary with the specific arenesulfonyl chloride and computational level of theory.
The Computational Workflow: A Step-by-Step Protocol
To empower researchers to conduct their own comparative DFT studies, we outline a detailed, field-proven workflow. This protocol is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.
Step 1: Geometry Optimization of Reactants, Products, and Intermediates
The first crucial step is to obtain the optimized geometries of all stationary points on the potential energy surface, including reactants, products, and any potential intermediates.
Methodology:
-
Build the initial 3D structures of the sulfonyl chloride, the nucleophile, the expected product(s), and any hypothesized intermediates (e.g., the sulfurane intermediate in the A-E pathway).
-
Perform geometry optimization calculations. This is typically done using a reliable DFT functional and basis set. For sulfur-containing compounds, functionals like M06-2X and B3LYP-D3(BJ) have shown good performance for reaction energies, while MN15, MN15-L, M06-2X, and ωB97X-D are often accurate for activation energies.[2][3][4] A commonly used and robust basis set for these systems is of triple-ζ quality with polarization and diffuse functions, such as 6-311+G(2d,p).[1]
-
Incorporate a solvation model. Reactions are almost always performed in a solvent, and its effect on the energetics can be significant. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), offer a good balance between accuracy and computational cost for many applications.[5][6][7][8][9][10]
-
Verify the nature of the stationary points by performing frequency calculations on the optimized geometries. Minima on the potential energy surface (reactants, products, intermediates) should have zero imaginary frequencies.
Step 2: Locating the Transition States
Identifying the transition state (TS) is often the most challenging yet critical part of a reaction pathway calculation. The TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency.
Methodology:
-
Generate an initial guess for the transition state structure. For a simple SN2 reaction, this can often be done by manually bringing the nucleophile close to the sulfur atom and elongating the sulfur-chlorine bond.
-
Utilize advanced transition state search algorithms. Modern computational chemistry software packages like Gaussian offer powerful tools for this purpose. The Synchronous Transit-Guided Quasi-Newton (STQN) method, accessed through the Opt=QST2 or Opt=QST3 keywords, is particularly effective.[11][12][13][14][15]
-
QST2: Requires the optimized structures of the reactant and product as input. The software then interpolates a path between them to locate the transition state.[11][12][13][14][15]
-
QST3: In addition to the reactant and product structures, QST3 requires a user-provided guess for the transition state geometry, which can often improve the efficiency and success rate of the search.[11][12][14][15]
-
-
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (i.e., the motion of the atoms as they traverse the energy barrier).
Step 3: Verifying the Reaction Pathway with Intrinsic Reaction Coordinate (IRC) Calculations
Once a transition state has been located and verified, it is essential to confirm that it indeed connects the desired reactants and products. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation.
Methodology:
-
Perform an IRC calculation starting from the optimized transition state geometry. The IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions.
-
Analyze the endpoints of the IRC path. A successful IRC calculation will show the energy profile smoothly connecting the transition state to the optimized geometries of the reactants on one side and the products (or intermediates) on the other.
Step 4: Constructing the Reaction Energy Profile and Comparing Pathways
With the energies of all reactants, products, intermediates, and transition states calculated, you can now construct the reaction energy profile for each competing pathway.
Methodology:
-
Calculate the relative energies of all stationary points with respect to the starting reactants. It is crucial to include zero-point vibrational energy (ZPVE) corrections, and for more accurate results, thermal corrections to obtain Gibbs free energies at the desired temperature.
-
Plot the energy profiles for each pathway. This visual representation provides a clear comparison of the activation barriers.
-
The kinetically favored pathway will be the one with the lowest overall activation energy barrier (the difference in energy between the reactants and the highest-energy transition state).
Visualizing the Computational Strategy
The following diagrams illustrate the logical flow of the DFT calculations for comparing SN2 and Addition-Elimination pathways.
Caption: A generalized workflow for comparing reaction pathways using DFT.
Caption: Illustrative reaction energy profiles for competing S_N2 and A-E pathways.
Conclusion and Outlook
DFT calculations offer an indispensable toolkit for the modern chemist to navigate the intricate landscape of sulfonyl chloride reactivity. By providing a quantitative and mechanistically insightful framework for comparing competing reaction pathways, these computational methods enable a more predictive and rational approach to synthesis and drug development. The ability to dissect the energetic profiles of SN2 versus addition-elimination mechanisms, for example, allows for a deeper understanding of substituent effects, nucleophilicity, and leaving group ability. As computational resources become more accessible and theoretical methods continue to advance in accuracy and efficiency, the integration of DFT calculations into the daily workflow of researchers will undoubtedly accelerate the pace of innovation in the chemical and pharmaceutical sciences.
References
-
Barroso, J. (2013). Transition State Search (QST2 & QST3) and IRC with Gaussian09. [Online] Available at: [Link][11]
-
Global Transition State Search - The Transit-Guided Quasi-Newton (STQN) Methods. [Online] Available at: [Link][12]
-
Gaussian, Inc. (2017). Transition State Optimizations with Opt=QST2. [Online] Available at: [Link][13]
-
Sharma, J., & Champagne, P. A. (2022). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link][2]
-
The art of finding transition structures. The DFT Course. [Online] Available at: [Link][14]
-
Sharma, J., & Champagne, P. A. (2022). Benchmark of density functional theory methods for the study of organic polysulfides. Journal of Computational Chemistry, 43(32), 2131-2138. [Link][3][4]
-
Sharma, J., & Champagne, P. A. (2022). Benchmark of density functional theory methods for the study of organic polysulfides. Journal of Computational Chemistry, 43(32), 2131–2138. [Link][4]
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link][1]
-
Fehér, P. P., & Stirling, A. (2019). Assessment of reactivities with explicit and implicit solvent models: QM/MM and gas-phase evaluation of three different Ag-catalysed furan ring formation routes. Physical Chemistry Chemical Physics, 21(37), 20776-20784. [Link][5]
-
Gaussian, Inc. Opt Keyword. [Online] Available at: [Link][15]
-
Ahmed, M. (2018). Implicit and Explicit Solvation Models in DFT? ResearchGate. [Online] Available at: [Link][6]
-
Solvent Effects and Implicit Models. Fiveable. [Online] Available at: [Link][7]
-
QST2 and IRC - COMPLETE INSTRUCTIONS. Scribd. [Online] Available at: [Link][16]
-
Norton, S. H., Bachrach, S. M., & Hayes, J. (2013). Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives. CLOK. [Link][17]
-
Mikołajczyk, M., et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link][8]
-
Finding Transition state. Reddit. [Online] Available at: [Link][18]
-
Harmata, M., & Huang, X. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 14(11), 4454–4463. [Link][19]
-
Karaman, R. (2016). I am trying to do a transition state analysis for a SN1 and SN2 reaction using computational chemistry. Some help needed on how i can proceed. ResearchGate. [Online] Available at: [Link][20]
-
Gunceler, D., et al. (2013). Implicit solvation model for density-functional study of nanocrystal surfaces and reaction pathways. The Journal of Chemical Physics, 139(17), 174105. [Link][9]
-
von Lilienfeld, O. A., & Tkatchenko, A. (2008). Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur. Journal of Chemical Theory and Computation, 4(6), 929–940. [Link][21]
-
Computing reaction mechanisms using solvation effects. Chemistry Stack Exchange. [Online] Available at: [Link][10]
-
Ramos, J. M., et al. (2003). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. ResearchGate. [Online] Available at: [Link][22]
-
Finding a transition state: an Sn2 reaction. Molecular Modeling Basics. [Online] Available at: [Link][23]
-
Cárdenas, C., et al. (2008). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Chemical Theory and Computation, 4(11), 1839–1851. [Link][24]
-
Chem 106: Computational Handout 2 Transition State for an SN2 Reaction. [Online] Available at: [Link][25]
-
Which density functionals perform well for transition metal complexes, specifically iron-sulfur clusters? ResearchGate. [Online] Available at: [Link][26]
-
D'Souza, M. J., et al. (2008). Computational Studies of Nucleophilic Substitution at Carbonyl Carbon: the SN2 Mechanism versus the Tetrahedral Intermediate in Organic Synthesis. Journal of Organic Chemistry, 73(10), 3715–3723. [Link][27]
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link][28]
-
da Silva, G. P., et al. (2023). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Physical Chemistry Chemical Physics, 25(44), 30041-30051. [Link][29]
-
Sung, D. D., et al. (2009). Theoretical Studies of the Nucleophilic Substitution of Halides and Amine at a Sulfonyl Center. ResearchGate. [Online] Available at: [Link][30]
Sources
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Benchmark of density functional theory methods for the study of organic polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of reactivities with explicit and implicit solvent models: QM/MM and gas-phase evaluation of three different Ag-catalysed furan ring format ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C9NJ04003J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. joaquinbarroso.com [joaquinbarroso.com]
- 12. stnq [cup.uni-muenchen.de]
- 13. gaussian.com [gaussian.com]
- 14. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 15. gaussian.com [gaussian.com]
- 16. scribd.com [scribd.com]
- 17. Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Modeling Basics: Finding a transition state: an Sn2 reaction [molecularmodelingbasics.blogspot.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ekwan.github.io [ekwan.github.io]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyridines: A Comparative Analysis
The pyridine scaffold is a cornerstone of modern science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence drives a continuous demand for robust and versatile synthetic methodologies to access functionalized derivatives. For the researcher, navigating the extensive landscape of available synthetic routes can be a formidable task. This guide provides a comparative analysis of key classical and modern strategies for the synthesis of functionalized pyridines, offering in-depth technical insights, detailed experimental protocols, and quantitative data to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Enduring Legacy of Classical Condensation Reactions
For over a century, the construction of the pyridine ring has been dominated by a set of powerful and reliable condensation reactions. These methods, often named after their discoverers, typically involve the cyclization of acyclic precursors and remain highly relevant due to their operational simplicity and the use of readily available starting materials.[1]
The Hantzsch Pyridine Synthesis: A Workhorse for Symmetrical Pyridines
First reported in 1882, the Hantzsch synthesis is a multicomponent reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1] This method is particularly adept at producing symmetrically substituted pyridines. The causality behind this reaction lies in a cascade of well-understood transformations: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, followed by the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition and cyclization/dehydration sequence furnishes the dihydropyridine intermediate.
The Guareschi-Thorpe Synthesis: Accessing Pyridones
The Guareschi-Thorpe synthesis provides a direct route to 2-pyridone derivatives by condensing a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[1] This reaction is mechanistically distinct from the Hantzsch synthesis and is particularly valuable for accessing the pyridone tautomer, a prevalent motif in bioactive molecules. Modern iterations of this method have demonstrated the use of ammonium carbonate in aqueous media, presenting a more environmentally benign approach.[1]
The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Route to Asymmetrical Pyridines
The Bohlmann-Rahtz synthesis offers a powerful two-step approach to constructing trisubstituted pyridines, particularly those with asymmetric substitution patterns. The reaction commences with the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate.[1] This intermediate then undergoes a thermally-induced cyclodehydration to afford the final pyridine product.[1] A significant advantage of this method is that it avoids a separate oxidation step, as the alkyne starting material is already at a higher oxidation state.[2] Modern modifications, such as the use of acid catalysis, have enabled one-pot procedures under milder conditions.[2]
The Kröhnke Pyridine Synthesis: High-Yielding and Convergent
The Kröhnke synthesis is a highly efficient method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[1] This method is renowned for its mild reaction conditions and consistently high yields.[1] The reaction proceeds through a Michael addition of the pyridinium ylide (formed in situ) to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.[3]
The Dawn of a New Era: Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of functionalized pyridines, offering unparalleled efficiency, regioselectivity, and functional group tolerance. These modern methods often complement classical approaches and, in many cases, provide access to substitution patterns that are difficult to achieve through traditional means.[1]
Direct C-H Activation: The Atom-Economical Approach
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of pyridines.[4] This approach avoids the need for pre-functionalized starting materials, such as halo- or organometallic pyridines, thereby shortening synthetic sequences and reducing waste.[4] Palladium, rhodium, and iridium catalysts have been extensively employed for the direct arylation, alkenylation, and borylation of pyridine C-H bonds.[5][6] The regioselectivity of these reactions is often controlled by the electronic properties of the pyridine ring and the nature of the directing group, if present. For instance, pyridine N-oxides are excellent substrates for palladium-catalyzed ortho-alkenylation and arylation.[4]
Cross-Coupling Reactions: Precision in Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the late-stage functionalization of pre-formed pyridine rings.
The Suzuki-Miyaura coupling facilitates the formation of C-C bonds between a halopyridine and a boronic acid or ester. This reaction is characterized by its broad substrate scope, excellent functional group tolerance, and the use of generally non-toxic organoboron reagents.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling a halopyridine with an amine. This reaction has become the method of choice for the synthesis of aminopyridines, which are prevalent in pharmaceuticals. The success of these reactions hinges on the careful selection of the palladium catalyst, ligand, and base.
Data Presentation: A Quantitative Comparison
The following table provides a comparative overview of the different synthetic routes, highlighting typical reaction conditions and yields for the synthesis of structurally related pyridines. It is important to note that a direct comparison is often challenging due to the diverse range of substrates and specific target molecules reported in the literature.
| Synthetic Route | Target Product | Key Reagents | Catalyst/Conditions | Time | Yield (%) | Reference(s) |
| Hantzsch Synthesis | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Reflux in ethanol, then oxidation with NaNO₂/acetic acid | 4h (cyclization), 1h (oxidation) | High | [1] |
| Guareschi-Thorpe | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Cyanoacetamide, Ethyl acetoacetate, Ammonium carbonate | 80°C in water/ethanol | 4h | High | [1] |
| Bohlmann-Rahtz | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | Ethyl β-aminocrotonate, 1-phenyl-2-propyn-1-one | Acetic acid in toluene, 50°C | 26h | Good | [1] |
| Kröhnke Synthesis | 2,4,6-Triphenylpyridine | N-Phenacylpyridinium salt, Chalcone, Ammonium acetate | Reflux in glacial acetic acid | 4h | High | [1] |
| C-H Arylation | 2-(p-tolyl)pyridine | Pyridine N-oxide, 4-bromotoluene | Pd(OAc)₂, K₂CO₃, TBAB in DMA, 110°C | 24h | 50-90 | [1] |
| Suzuki Coupling | 3-Phenylpyridine | 3-Bromopyridine, Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ in dioxane/water | 12-24h | Moderate to Good | |
| Buchwald-Hartwig | 2-Anilinopyridine | 2-Chloropyridine, Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene | 8-12h | High | [2] |
Experimental Protocols
The following are representative, step-by-step protocols for key synthetic transformations discussed in this guide.
Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and subsequent oxidation
-
Step 1: 1,4-Dihydropyridine Synthesis. A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.[1] Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.[1]
-
Step 2: Aromatization. The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring.[1] The mixture is heated at 80°C for 1 hour.[1] After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.[1]
Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
-
Step 1: Synthesis of N-phenacylpyridinium bromide. To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours.[1] After cooling, the resulting pyridinium salt is filtered and washed with ether.[1]
-
Step 2: Condensation and Cyclization. The salt from Step 1 is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).[1] The mixture is refluxed for 4 hours.[1] After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.[1]
Protocol 3: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine
-
To a dry reaction vessel, add 3-Amino-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Protocol 4: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxide
-
A mixture of pyridine N-oxide (0.95 g, 10 mmol), 4-bromotoluene (2.57 g, 15 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in N,N-dimethylacetamide (20 mL) is heated at 110°C for 24 hours.[1]
-
After cooling, water is added, and the product is extracted with ethyl acetate.[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is then purified by column chromatography.[1]
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow and key mechanistic steps of the discussed synthetic strategies.
Caption: Overview of Classical Pyridine Synthesis Strategies.
Caption: Overview of Modern Pyridine Synthesis Strategies.
Conclusion and Future Perspectives
The synthesis of functionalized pyridines is a dynamic and continuously evolving field. Classical methods, such as the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses, provide dependable and straightforward routes to a diverse range of pyridine derivatives from simple starting materials.[1] These methods are often valued for their operational simplicity and the ability to construct the pyridine core in a minimal number of steps.[1]
In parallel, modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions offer powerful and complementary approaches. Their key advantages include high functional group tolerance, excellent regioselectivity, and improved atom economy.[1] The selection of an optimal synthetic route will invariably depend on the desired substitution pattern, the availability and complexity of starting materials, and the specific requirements of the target molecule. This guide serves as a foundational resource to assist researchers in navigating these choices and designing efficient and effective synthetic strategies towards novel functionalized pyridines.
References
-
A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
-
An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. Available at: [Link]
-
One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles. Organic Chemistry Portal. Available at: [Link]
-
A Brief Review on Recent Rh-Catalyzed C-H Bond Activation in Pyridines and Quinolines. Available at: [Link]
-
Iridium-catalyzed C–H borylation of pyridines. RSC Publishing. Available at: [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. Available at: [Link]
-
Iridium-catalyzed C-H borylation of pyridines. Semantic Scholar. Available at: [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. PMC. Available at: [Link]
-
Ir‐catalysed C−H borylation of pyridine. ResearchGate. Available at: [Link]
-
Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025. Available at: [Link]
-
Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. RSC Publishing. Available at: [Link]
-
Iridium-catalyzed C-H borylation of pyridines. ResearchGate. Available at: [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaroma. Kobe University. Available at: [Link]
-
(PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ResearchGate. Available at: [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER. Available at: [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]
-
Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. NIH. Available at: [Link]
-
Towards Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A review). PubMed. Available at: [Link]
-
Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. PMC. Available at: [Link]
-
Green chemistry metrics: Insights from case studies in fine chemical processes. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Green Chemistry Metrics, A Review. MDPI. Available at: [Link]
-
Rh-III-Catalyzed C-H Activation: A Versatile Route towards Various Polycyclic Pyridinium Salts. ResearchGate. Available at: [Link]
-
The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. Available at: [Link]
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. Available at: [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science Publisher. Available at: [Link]
-
METRICS. Green Chemistry Toolkit. Available at: [Link]
-
The economies of synthesis. PMC. Available at: [Link]
-
Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. Available at: [Link]
-
QUANTITATIVE ANALYSIS OF ATOM ECONOMY USING REACTION SMILES: A COMPUTATIONAL APPROACH. ChemRxiv. Available at: [Link]
-
Cleaning Up With Atom Economy. American Chemical Society. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.lucp.net [books.lucp.net]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pyridine-4-sulfonyl Chloride
This document provides a detailed, safety-driven protocol for the proper disposal of Pyridine-4-sulfonyl Chloride. As a reactive sulfonyl chloride compound, its handling and disposal demand a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and maintain environmental compliance. This guide moves beyond a simple checklist, offering a procedural and mechanistic rationale for each step, empowering researchers to manage this chemical waste stream with confidence and precision.
Core Hazard Assessment and Chemical Profile
This compound is a bifunctional molecule; its hazards stem from both the reactive sulfonyl chloride group and the pyridine ring. The primary operational risk is the sulfonyl chloride moiety's high susceptibility to nucleophilic attack, particularly by water.
Mechanism of Hydrolysis: The sulfur atom in the sulfonyl chloride group is highly electrophilic. It reacts readily with water in an exothermic hydrolysis reaction to form pyridine-4-sulfonic acid and hydrochloric acid (HCl)[1][2][3]. This reaction can be vigorous and the production of corrosive HCl gas presents a significant inhalation hazard[4][5]. Therefore, uncontrolled contact with moisture, including atmospheric humidity, must be avoided[4][5].
Furthermore, pyridine and its derivatives are classified as hazardous substances, known to be harmful if inhaled, swallowed, or in contact with skin[6]. The final neutralized waste must be handled as hazardous chemical waste in accordance with institutional and national regulations[7][8].
| Chemical Profile: this compound | |
| CAS Number | 134479-04-2[9] |
| Molecular Formula | C₅H₄ClNO₂S[9][10] |
| Molecular Weight | 177.61 g/mol [9][10] |
| Primary Hazards | Causes severe skin burns and eye damage[9][11], Reacts violently with water[4], Corrosive[12], May cause respiratory irritation[9][11]. |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, and amines[5][13][14][15]. |
| Hazardous Decomposition | Upon thermal decomposition or reaction with water, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas[5][12][15]. |
Essential Safety and Personal Protective Equipment (PPE)
Given the corrosive and reactive nature of this compound, a stringent PPE and engineering control regimen is mandatory.
-
Engineering Controls : All handling and disposal procedures must be conducted within a certified chemical fume hood to contain corrosive vapors and potential splashes[16]. An emergency eyewash station and safety shower must be immediately accessible[7][17].
-
Eye and Face Protection : Wear tightly fitting chemical safety goggles in conjunction with a face shield[4][10][18].
-
Hand Protection : Use chemical-resistant gloves, such as butyl rubber or double-layered nitrile gloves. Inspect gloves for any signs of degradation before and during use[7][10][19].
-
Body Protection : A flame-resistant lab coat, fully buttoned, is required. For larger quantities or significant spill risk, a chemical-resistant apron is also recommended[10][20].
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is controlled neutralization before disposal . Never dispose of the active reagent directly into a waste container.
Phase 1: Quenching (Neutralization) of Reactive Waste
This protocol is designed for the neutralization of small quantities (<5 g) of residual this compound. For larger quantities, consult your institution's Environmental Health and Safety (EHS) office.
-
Prepare the Quenching Solution : In a flask or beaker of appropriate size (at least 5-10 times the volume of the quenching solution), prepare a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Place this beaker in an ice-water bath to manage the exothermic reaction[13].
-
Controlled Addition : With vigorous stirring, slowly and dropwise add the this compound waste to the cold sodium bicarbonate solution[13]. Caution: The addition must be slow to control the rate of gas (CO₂) evolution and heat generation. A rapid addition can cause the mixture to foam violently and overflow.
-
Monitor the Reaction : Continue the slow addition. Gas effervescence indicates the neutralization of the acidic byproducts (HCl and the resulting sulfonic acid) is proceeding.
-
Ensure Complete Quenching : Once all the sulfonyl chloride has been added, continue to stir the mixture in the ice bath for at least 30 minutes to ensure the reaction is complete[13]. The absence of further gas evolution when a small amount of additional base is added can serve as an indicator of completion.
-
pH Verification : Check the pH of the final solution using a pH strip. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
Phase 2: Segregation and Final Disposal of Waste Streams
-
Neutralized Aqueous Waste : The resulting aqueous solution, containing sodium pyridine-4-sulfonate and sodium chloride, must be collected in a clearly labeled hazardous waste container designated for corrosive aqueous waste[6][7]. Do not pour it down the drain[14].
-
Contaminated Solid Waste : All solid materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and absorbent materials from spill cleanups, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for solid chemical waste[6][20].
-
Unused Reagent in Original Container : If the original container of this compound is to be disposed of, it should be done through your institution's EHS office. Do not attempt to open and quench a full, sealed container. The container must be clearly labeled as "Hazardous Waste: this compound"[11].
Emergency Spill Management
In the event of a small, contained spill within a chemical fume hood:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Ensure PPE : Ensure you are wearing the full complement of PPE as described in Section 2.
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent[6][14]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container[6].
-
Decontamination : Wipe the spill area with a cloth dampened with a 5% sodium bicarbonate solution, followed by soap and water[14].
-
Waste Disposal : All cleaning materials must be disposed of as contaminated solid waste (see Section 3.2).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound waste streams.
Caption: Decision workflow for this compound disposal.
Conclusion
The safe and effective disposal of this compound is predicated on a clear understanding of its reactivity. The core principle is the controlled neutralization of its energetic sulfonyl chloride group prior to final waste consolidation. By adhering to the detailed protocols for quenching, segregation, and spill management outlined in this guide, researchers can mitigate risks, ensure a safe laboratory environment, and comply with environmental regulations. Always prioritize safety and consult your institution's EHS department with any procedural questions.
References
- Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441.
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.
- King, J. F., & Hillhouse, J. H. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(18), 7070-7075.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4).
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
-
Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved January 7, 2026, from [Link]
-
Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 7, 2026, from [Link]
- Anderson, M., et al. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 10(5), 955-958.
-
Pyridine-3-sulfonyl chloride hydrochloride Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]
-
How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? (2016). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of Nebraska-Lincoln. Retrieved January 7, 2026, from [Link]
-
SOP for Safety in Laboratory. (n.d.). Pharmaguideline. Retrieved January 7, 2026, from [Link]
-
Any tips on cleaning up SO2Cl2 chlorination reactions? (2020). Reddit. Retrieved January 7, 2026, from [Link]
- Moody, T. S., & Thompson, M. (2021). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Organic Process Research & Development, 25(4), 853-861.
-
Standard Operating Procedure: Handling Chemicals. (2023). Louisiana State University. Retrieved January 7, 2026, from [Link]
-
School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission. Retrieved January 7, 2026, from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. 4-Pyridinesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aksci.com [aksci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. lsu.edu [lsu.edu]
- 17. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
- 18. echemi.com [echemi.com]
- 19. artsci.usu.edu [artsci.usu.edu]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
From the Scientist's Bench: A Guide to Personal Protective Equipment for Pyridine-4-sulfonyl Chloride
As researchers, our pursuit of innovation must be anchored in an unwavering commitment to safety. Pyridine-4-sulfonyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the pyridylsulfonyl group into molecules, a key step in developing novel pharmaceuticals and agrochemicals.[1] However, its utility is matched by its hazardous nature. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
Immediate Hazard Analysis: Understanding the Risk
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] The primary danger stems from its reactivity, particularly with water and other nucleophiles. Contact with moisture can lead to a vigorous reaction, producing hazardous and irritating acidic fumes like hydrogen chloride gas.[3][4][5]
Key Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[6][7]
-
Water-Reactive: Reacts with water, potentially violently, to release toxic and corrosive gases.[3][4][5]
-
Inhalation Hazard: Vapors or dust can cause respiratory tract irritation.[2]
Understanding these properties is not just a regulatory formality; it is the causal basis for every safety precaution that follows. The choice of PPE is a direct response to these specific, well-defined risks.
The Core Protocol: Personal Protective Equipment (PPE)
Simply listing "gloves and goggles" is insufficient. The specific type and manner of use are critical for ensuring a true barrier against exposure. All handling of this compound must occur within a certified chemical fume hood.[5][8]
| PPE Category | Specification | Rationale and Field Insights |
| Eye & Face Protection | Tightly-sealed chemical splash goggles AND a full-face shield.[6][9] | Why both? Standard safety glasses with side shields are inadequate. Goggles provide a seal against splashes and vapors that can creep around glasses.[9][10] The face shield offers a secondary, broader barrier protecting the entire face from splashes during transfers or in the event of a runaway reaction.[9][10] This dual-layer approach is a self-validating system; if one barrier is compromised, the other provides critical protection. |
| Skin & Body Protection | A flame-resistant lab coat worn over long-sleeved clothing, fully buttoned. A chemically resistant apron should be worn over the lab coat. | The lab coat provides a basic barrier. The chemical-resistant apron, typically made of neoprene or PVC, offers superior protection against direct splashes of this corrosive material. Ensure complete coverage from neck to knees. |
| Hand Protection | Double-gloving with a nitrile or neoprene inner glove and a thicker, chemical-resistant outer glove.[3][9] | Why double-glove? The inner glove acts as a "telltale." Should the outer glove be compromised, the inner glove provides temporary protection while you retreat, remove, and replace the outer layer. Always inspect gloves for any signs of degradation or puncture before use.[11] When removing gloves, use a technique that avoids skin contact with the contaminated outer surface.[11] |
| Respiratory Protection | All work must be conducted in a properly functioning chemical fume hood with a tested face velocity of 80-120 fpm.[12] | A fume hood is the primary engineering control to prevent inhalation exposure.[8][13] In the event of a large spill or failure of the fume hood, a full-face respirator with an acid gas cartridge is necessary for emergency response personnel.[3][9] Routine use should not require a respirator if the fume hood is used correctly. |
Operational Plan: From Weighing to Waste
Your PPE is part of a larger system of safe practices. The following workflow integrates PPE use with sound laboratory technique.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Pre-Operational Checks: Before bringing the chemical into the lab, verify that the chemical fume hood has been certified within the last year.[14] Ensure the safety shower and eyewash station are unobstructed and functional.[15]
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the primary container.
-
Handling in Fume Hood: All manipulations, including weighing and transfers, must occur at least six inches inside the fume hood sash.[13][16] Keep the sash as low as possible to maintain an effective barrier.[14]
-
Quenching: Unreacted this compound must be quenched safely. A common and effective method is to slowly add the reagent to a stirred, cold solution of an alcohol (like isopropanol or ethanol) to form a more stable sulfonate ester.[17] This should be done cautiously within the fume hood.
-
Decontamination: All glassware that has come into contact with the reagent must be decontaminated. Rinse glassware with a suitable organic solvent (e.g., acetone) to remove residue, followed by a careful quench of the rinsate.
-
Spill Response: In case of a spill, evacuate the area. For small spills within the fume hood, use a non-combustible absorbent material like dry sand or earth.[3] Do NOT use water.[3] For larger spills, follow your institution's emergency procedures.
-
Disposal Plan: All waste, including quenched material, contaminated absorbents, and disposable PPE (like gloves), must be disposed of as hazardous waste according to institutional and local regulations.[4][18] Never pour sulfonyl chloride waste down the drain.[15]
By integrating this rigorous PPE protocol with a comprehensive operational and disposal plan, you create a multi-layered safety system. This approach not only protects you and your colleagues but also ensures the integrity of your research by preventing contamination and unexpected reactions.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- ChemicalBook. (2025, October 18). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.
- ECHEMI. (n.d.). This compound SDS, 134479-04-2 Safety Data Sheets.
- Occupational Safety and Health Administration (OSHA). (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- PubChem. (n.d.). This compound hydrochloride.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
- Fisher Scientific. (2024, February 12). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) - Pyridine-3-sulfonyl chloride.
- Unnamed Source. (n.d.). Understanding this compound: Properties and Chemical Applications.
- Ambeed. (n.d.). SDS - But-3-ene-2-sulfonyl chloride.
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Unnamed Source. (2009, February 4). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Environmental Health and Safety. (2015, June 1). A GUIDE TO LABORATORY FUME HOODS.
- Unnamed Source. (2025, June 12). p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Fume Hoods.
- Laboratory Design. (2017, February 17). A Guide to Fume Hood Codes and Standards.
- National Institutes of Health (NIH). (n.d.). Chemical Fume Hoods.
- Centers for Disease Control and Prevention (CDC). (2022, April 28). Fundamentals of Chemical Fume Hood Safety: Good Work Practices. YouTube.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound hydrochloride | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. osha.gov [osha.gov]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. pppmag.com [pppmag.com]
- 11. file.ambeed.com [file.ambeed.com]
- 12. laboratorydesign.com [laboratorydesign.com]
- 13. tntech.edu [tntech.edu]
- 14. youtube.com [youtube.com]
- 15. actenviro.com [actenviro.com]
- 16. Chemical Fume Hoods [ors.od.nih.gov]
- 17. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 18. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
